molecular formula C12H22O9 B1679200 HOOCCH2O-PEG4-CH2COOH CAS No. 77855-75-5

HOOCCH2O-PEG4-CH2COOH

Numéro de catalogue: B1679200
Numéro CAS: 77855-75-5
Poids moléculaire: 310.30 g/mol
Clé InChI: WIVPWKOWHCVJKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6,9,12,15-Pentaoxaheptadecanedioic acid is a synthetic polyethylene glycol (PEG)-based compound featuring a central ether chain terminated with carboxylic acid groups. This structure makes it a valuable bifunctional building block in materials science and bioconjugation. Researchers can utilize this compound as a hydrophilic linker to cross-link molecules or modify surfaces, introducing water solubility and altering physicochemical properties. Potential applications include the synthesis of functionalized polymers, hydrogels, and the development of drug delivery systems where the carboxylic acid termini allow for covalent attachment to amines or other functional groups on target molecules. The ether-rich backbone is expected to confer high solubility in water and organic solvents, enhancing its versatility in various reaction conditions. Handling should adhere to standard laboratory safety protocols. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures. Note: The specific properties, mechanisms, and full scope of applications for this compound are not fully detailed in the available literature and require further characterization by the researcher.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O9/c13-11(14)9-20-7-5-18-3-1-17-2-4-19-6-8-21-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVPWKOWHCVJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)OCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431678
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-75-5
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxaheptadecanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Short-Chain PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug development and bioconjugation.[1][2] Short-chain PEG linkers, typically defined as molecules with 2 to 24 ethylene glycol subunits, are of particular interest.[1][3] Unlike polydisperse polymers, these short linkers are monodisperse, meaning they have a defined molecular weight, which allows for precise control over the physicochemical properties of the resulting bioconjugates.[3][4] They serve as flexible, biocompatible spacers that connect therapeutic agents (like small molecule drugs or proteins) to other molecules, such as targeting antibodies or imaging agents.[1] The primary functions of these linkers include enhancing the solubility of hydrophobic molecules, improving pharmacokinetic and pharmacodynamic profiles, and reducing the immunogenicity of the conjugated molecule.[1][4] This technical guide provides a comprehensive overview of the core properties of short-chain PEG linkers, detailed experimental protocols, and their applications in advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5][6]

Core Physicochemical Properties

The utility of short-chain PEG linkers is derived from a unique combination of properties that can be precisely tuned by varying the number of ethylene glycol subunits.[3]

Hydrophilicity and Solubility

A defining characteristic of PEG linkers is their high water solubility, a result of the ether oxygen atoms in the polymer backbone which form hydrogen bonds with water molecules.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs, a common challenge in pharmaceutical formulation.[3][7] The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[1][3] As the number of ethylene glycol units increases, the hydrophilicity generally increases.[1] Short-chain PEGs are also highly soluble in many organic solvents, making them versatile for various conjugation chemistries.[3][5]

Table 1: General Solubility of Short-Chain PEGs (n=2-12)

Solvent Solubility Notes
Water Highly Soluble Soluble in all proportions.[5]
Ethanol / Methanol Soluble Readily dissolves.[5]
Dimethyl Sulfoxide (DMSO) Highly Soluble A common solvent for conjugation reactions.[5]

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation.[5] |

Molecular Weight and Linker Length

The discrete nature of short-chain PEG linkers allows for precise control over the molecular weight and the physical length of the spacer. This is critical for rationally designing bioconjugates with optimal performance, as linker length directly influences steric hindrance, flexibility, and the pharmacokinetic properties of the final molecule.[4][8]

Table 2: Quantitative Properties of Monodisperse Short-Chain PEG Linkers

Linker Number of PEG Units (n) Molecular Weight ( g/mol ) Approximate Length (Å) Calculated LogP*
PEG2 2 88.11 7.6 -0.84
PEG3 3 132.16 11.1 -1.13
PEG4 4 176.21 14.6 -1.42
PEG6 6 264.32 21.6 -2.00
PEG8 8 352.42 28.6 -2.58
PEG12 12 528.63 42.6 -3.74

*Source: Data compiled from multiple sources.[4] Note: Calculated LogP values are estimates and can vary based on the calculation method and the terminal functional groups of the linker.[4] These values generally indicate high hydrophilicity.[4]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, which imparts significant flexibility to the linker.[2][3] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous for overcoming steric hindrance and facilitating interactions with biological targets.[3] In solution, a PEG chain creates a protective hydration shell around the conjugated molecule, increasing its hydrodynamic size.[6] This larger size reduces renal clearance, contributing to a longer circulation half-life.[6][9]

Biocompatibility and Immunogenicity

PEG is widely regarded as biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[3][6] The hydrophilic hydration shell created by the PEG chain can mask the conjugated molecule from the immune system, a "stealth" effect that reduces immunogenicity and proteolytic degradation.[3][6][10] However, it is important to note that repeated administration of PEGylated therapeutics can lead to the development of anti-PEG antibodies (APAs), which may alter the drug's pharmacokinetic profile.[6][9]

Impact on Bioconjugates

The incorporation of short PEG linkers can profoundly influence the properties and performance of therapeutic molecules.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

PEGylation is a well-established strategy for improving a drug's pharmacokinetic profile.[11] By increasing the hydrodynamic radius of a molecule, PEG linkers reduce renal clearance, leading to a prolonged circulation half-life and increased drug exposure.[9] However, the effect of short-chain PEGs can be nuanced. Contrary to the general belief that all PEGylation extends circulation time, one study observed that a short PEG8 linker caused a PEGylated antibody to clear much faster from the blood while maintaining tumor uptake, resulting in high-contrast imaging.[12] The choice of linker length is therefore a critical parameter that must be optimized to balance circulation time with target interaction.[9]

Protein Stability and Aggregation

The attachment of a PEG linker can impact the conformational stability of a protein.[10] PEGylation can prevent protein-protein interactions that lead to aggregation by providing a steric shield.[13] The hydrophilic nature of the PEG chain also creates a hydration shell that can increase the overall solubility of the protein conjugate.[13] However, the site of PEGylation is critical; attaching a PEG linker near an active site or a region important for maintaining the protein's tertiary structure can be destabilizing.[13]

Common Functional Groups for Conjugation

Short-chain PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to biomolecules.[1] Heterobifunctional linkers, which have two different reactive groups, allow for the specific and sequential conjugation of two different molecules.[5][14]

Table 3: Common Functional Groups on PEG Linkers and Their Targets

Functional Group Reactive Partner on Biomolecule Resulting Linkage
NHS Ester Primary Amines (e.g., Lysine) Amide bond
Maleimide Sulfhydryls / Thiols (e.g., Cysteine) Thioether bond
Alkyne / Azide (B81097) Azide / Alkyne (Click Chemistry) Triazole

| Carboxylic Acid | Amines (with EDC/NHS coupling) | Amide bond |

Source: Data compiled from multiple sources.[1][5]

Visualizing Key Processes and Workflows

Diagrams created using the DOT language for Graphviz help illustrate complex processes relevant to the application of short-chain PEG linkers.

ADC_Synthesis_Workflow cluster_activation Step 1: Payload Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Linker Heterobifunctional PEG Linker ActivatedLinker Activated Linker-Payload Linker->ActivatedLinker Payload Cytotoxic Payload Payload->ActivatedLinker ActivatedLinker->ADC Purification Purification (e.g., SEC) ADC->Purification FinalADC Purified ADC Purification->FinalADC

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.[4]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC Warhead PEG Linker E3 Ligase Ligand PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited UbPOI Polyubiquitinated POI Ternary->UbPOI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome UbPOI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[4]

Key Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of conjugates incorporating short PEG linkers.

Protocol 1: NHS Ester PEGylation of a Protein

This protocol describes the common method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG linker to primary amine groups (e.g., lysine (B10760008) residues) on a protein.[1][6]

Materials:

  • Protein to be PEGylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0).[1]

  • PEG-NHS ester reagent.[6]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[1][6]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis).[6]

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Perform a buffer exchange if necessary.[1]

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

  • PEGylation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The optimal ratio should be determined empirically for each protein.[1]

  • Incubation: Gently mix the reaction. Incubate at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1]

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to react with and consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[1]

  • Purification: Remove unreacted PEG and quenching buffer, and separate the PEGylated protein from the unconjugated protein using SEC or dialysis.[6]

Protocol 2: Characterization by MALDI-TOF Mass Spectrometry

This protocol outlines the use of MALDI-TOF MS to confirm the successful PEGylation of a protein and determine the distribution of PEG species.[5]

Materials:

  • PEGylated protein sample.

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with TFA).

  • MALDI target plate.

  • MALDI-TOF Mass Spectrometer.

Procedure:

  • Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.[5]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.[5]

  • Mass Spectrometry: Acquire the mass spectrum. For large molecules like proteins, linear mode is typically used. Optimize the laser power to obtain a good signal-to-noise ratio.[5]

  • Data Analysis: The resulting mass spectrum will show a series of peaks. One peak will correspond to the unconjugated protein, and subsequent peaks will correspond to the protein conjugated with one, two, or more PEG chains. The mass difference between adjacent peaks will correspond to the mass of a single PEG linker, confirming the conjugation.[5]

Protocol 3: Synthesis of a Heterobifunctional Azide-PEG-NHS Ester Linker

This protocol describes a representative multi-step synthesis for a common heterobifunctional PEG linker used in click chemistry and amine conjugation.[14]

Materials:

  • PEG diol (1 equivalent).

  • p-toluenesulfonyl chloride (TsCl) (1 equivalent).

  • Triethylamine (TEA).

  • Sodium azide (NaN3).

  • Succinic anhydride (B1165640).

  • 4-(dimethylamino)pyridine (DMAP).

  • N-Hydroxysuccinimide (NHS) and a coupling agent (e.g., DCC or EDC).

  • Anhydrous solvents (e.g., Dichloromethane (DCM), DMF).

Procedure:

  • Monotosylation of PEG Diol: Dissolve PEG diol in anhydrous DCM at 0°C. Add TsCl and TEA and stir overnight as the reaction warms to room temperature. This selectively activates one hydroxyl group.[14]

  • Azide Formation: Dissolve the mono-tosylated PEG in DMF and add sodium azide. Heat the reaction to convert the tosyl group into an azide group (Azide-PEG-OH).[14]

  • Carboxylation: Dissolve the Azide-PEG-OH in anhydrous DCM. Add succinic anhydride and a catalytic amount of DMAP. Stir overnight to convert the terminal hydroxyl group into a carboxylic acid (Azide-PEG-COOH).[14]

  • NHS Ester Formation: Dissolve the Azide-PEG-COOH in anhydrous DCM. Add NHS and a coupling agent like EDC. Stir for several hours to form the final Azide-PEG-NHS ester product.[14]

  • Purification: Each step should be followed by appropriate workup and purification, typically involving extraction and column chromatography to ensure the purity of the final heterobifunctional linker.[14]

Conclusion

Short-chain PEG linkers are versatile and powerful tools in modern drug development, offering precise control over the physicochemical properties of bioconjugates.[3] Their inherent hydrophilicity, flexibility, and biocompatibility make them ideal for a wide range of applications, from enhancing the solubility and circulation half-life of therapeutics to enabling the construction of complex targeted therapies like ADCs and PROTACs.[3][5] A thorough understanding of their core characteristics, coupled with robust synthesis and analytical methodologies, is crucial for the rational design and development of novel therapeutics with improved efficacy and safety profiles.[1]

References

In-Depth Technical Guide to HOOCCH2O-PEG4-CH2COOH: A Homobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of HOOCCH2O-PEG4-CH2COOH, a discrete polyethylene (B3416737) glycol (PEG) linker. With a focus on quantitative data, detailed experimental protocols, and logical workflows, this document serves as an essential resource for professionals in the fields of bioconjugation, drug delivery, and proteomics.

Core Chemical Structure and Properties

This compound, systematically named 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid, is a homobifunctional crosslinker. Its structure consists of a central tetraethylene glycol (PEG4) chain flanked by two terminal carboxylic acid groups. This symmetric design allows for the conjugation of two molecules, typically containing primary amine groups, through the formation of stable amide bonds. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate, making it a valuable tool in the development of complex biomolecules.

The chemical structure of this compound is as follows:

HOOC-CH₂-O-(CH₂-CH₂-O)₄-CH₂-COOH

Physicochemical and Technical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and executing conjugation reactions and for the characterization of the resulting products.

PropertyValueReference(s)
Chemical Name 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))bis(oxy)diacetic acid
Synonyms PEG4-dicarboxylic acid, 1,11-dicarboxy-3,6,9-trioxaundecane
CAS Number 77855-75-5[1]
Molecular Formula C₁₂H₂₂O₉[1]
Molecular Weight 310.30 g/mol [1]
Appearance Colorless to pale yellow liquid or solid
Purity Typically ≥95%[1]
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
pKa of Carboxylic Acids Estimated to be around 4-5[2]
Storage Conditions Store at -20°C, protect from moisture.

Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable insights into its purity and potential side products. A common synthetic route involves the Williamson ether synthesis to construct the PEG backbone, followed by oxidation of terminal alcohol groups to carboxylic acids.

A plausible synthetic pathway is the reaction of tetraethylene glycol with a protected haloacetic acid, followed by deprotection. Alternatively, direct oxidation of the corresponding diol precursor can yield the desired dicarboxylic acid.

Characterization of the final product is typically performed using nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and mass spectrometry to verify the molecular weight. The purity is often assessed by high-performance liquid chromatography (HPLC).

Experimental Protocols

The primary utility of this compound lies in its ability to conjugate amine-containing molecules. The following is a detailed protocol for a typical two-step conjugation reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method first activates the carboxylic acid groups to form a more stable NHS ester, which then reacts with primary amines.

Protocol: Two-Step EDC/NHS Amide Bond Formation

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for organic-soluble molecules

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in the appropriate solvent (Activation Buffer for water-soluble molecules, or anhydrous DMF/DMSO for organic-soluble molecules).

    • Prepare a solution of the amine-containing molecule in the Conjugation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of Carboxylic Acid Groups:

    • In a reaction tube, combine this compound with a 1.5 to 5-fold molar excess of both EDC and NHS (or Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the di-NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule.

    • The pH of the reaction mixture should be maintained between 7.2 and 8.0 for optimal reaction with primary amines.

    • The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application (e.g., a 10-20 fold excess of the linker for proteins).

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification and Characterization:

    • Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or dialysis, to remove excess linker and reaction byproducts.

    • Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.

Applications in Drug Development and Research

This compound is a versatile linker with several key applications in the life sciences.

Proteolysis Targeting Chimeras (PROTACs)

A significant application of this linker is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[3] In the context of Homo-PROTACs , this symmetric linker can be used to dimerize a ligand for an E3 ubiquitin ligase, leading to the degradation of the E3 ligase itself.[4] The length and flexibility of the PEG4 spacer are critical for facilitating the formation of a productive ternary complex between the two E3 ligase molecules and the proteasome.[5]

PROTAC_Mechanism cluster_0 Cellular Environment E3_Ligase E3 Ubiquitin Ligase Ub Ubiquitin E3_Ligase->Ub Recruits & Polyubiquitinates Target_Ligand1 E3 Ligase Ligand 1 Homo_PROTAC Homo-PROTAC Target_Ligand1->Homo_PROTAC Target_Ligand2 E3 Ligase Ligand 2 Target_Ligand2->Homo_PROTAC Linker This compound (as linker) Linker->Homo_PROTAC Homo_PROTAC->E3_Ligase Binds to two E3 Ligase molecules Proteasome Proteasome Ub->Proteasome Signals for Degradation Degraded_E3 Degraded E3 Ligase Proteasome->Degraded_E3 Degrades Experimental_Workflow cluster_workflow Conjugation Workflow start Start: Define Target and Molecule to Conjugate reagent_prep Reagent Preparation (Linker, Molecule, Buffers) start->reagent_prep activation Linker Activation (EDC/NHS Chemistry) reagent_prep->activation conjugation Conjugation Reaction (Amide Bond Formation) activation->conjugation quenching Quenching (Stop Reaction) conjugation->quenching purification Purification (e.g., Chromatography, Dialysis) quenching->purification characterization Characterization (e.g., MS, HPLC, SDS-PAGE) purification->characterization functional_assay Functional Assay (Assess Biological Activity) characterization->functional_assay end_point End: Characterized Conjugate functional_assay->end_point

References

A Comprehensive Technical Guide to Bis-PEG4-Acid Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Bis-PEG4-Acid linker, a versatile tool in the field of bioconjugation. This document covers its alternative names, physicochemical properties, and detailed experimental protocols for its application in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Nomenclature and Identification

The Bis-PEG4-Acid linker is known by several alternative names and chemical identifiers, which are crucial for accurate identification in literature and procurement.

Nomenclature Type Name/Identifier
Common Name Bis-PEG4-Acid
Synonyms PEG4-diacid, COOH-PEG4-COOH
IUPAC Name 4,7,10,13-tetraoxahexadecanedioic acid
CAS Number 31127-85-2
Molecular Formula C12H22O8
Molecular Weight 294.30 g/mol

Physicochemical Properties and Applications

Bis-PEG4-Acid is a homobifunctional linker featuring two terminal carboxylic acid groups connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts several desirable properties for bioconjugation:

  • Enhanced Solubility: The PEG spacer increases the aqueous solubility of the linker and the resulting bioconjugates, which is particularly advantageous when working with hydrophobic molecules.[1]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can reduce the immunogenicity of the conjugated molecule.

  • Defined Length: As a discrete PEG linker, it has a precise length, ensuring homogeneity in the final bioconjugate.

  • Versatile Reactivity: The terminal carboxylic acid groups can be activated to react with primary amines on biomolecules, such as the lysine (B10760008) residues on antibodies, to form stable amide bonds.[2]

These properties make Bis-PEG4-Acid a valuable component in the construction of complex biomolecules for therapeutic and research purposes, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[2]

  • PROTACs: Connecting a target protein-binding ligand to an E3 ligase-binding ligand for targeted protein degradation.

  • Protein Modification: Attaching molecules to proteins to alter their function or properties.[2]

  • Surface Functionalization: Modifying surfaces for various biomedical applications.

Experimental Protocols: Amine Coupling via EDC/NHS Chemistry

The most common application of Bis-PEG4-Acid involves the coupling of its carboxylic acid groups to primary amines on a target molecule. This is typically achieved through activation with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

General Two-Step Protocol for Bioconjugation

This protocol outlines a general procedure for conjugating Bis-PEG4-Acid to an amine-containing biomolecule.

Materials:

  • Bis-PEG4-Acid linker

  • Amine-containing molecule (e.g., antibody, protein, or small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for linker dissolution)

  • Purification columns (e.g., size-exclusion chromatography)

Procedure:

Step 1: Activation of Bis-PEG4-Acid Linker

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Prepare a stock solution of Bis-PEG4-Acid in the Activation Buffer. If solubility is limited, dissolve the linker in a minimal amount of DMF or DMSO before adding it to the buffer.

  • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • In a reaction tube, add the Bis-PEG4-Acid solution.

  • Add EDC to the linker solution to achieve a 2- to 10-fold molar excess over the linker.

  • Add NHS or Sulfo-NHS to the reaction mixture to achieve a 1.2- to 1.5-fold molar excess over EDC.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately add the activated Bis-PEG4-Acid solution to the amine-containing molecule, which is dissolved in the Coupling Buffer. The molar ratio of the activated linker to the target molecule should be optimized for the specific application, with a 5- to 20-fold molar excess of the linker being a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purify the conjugate using size-exclusion chromatography or another suitable purification method to remove excess linker and reaction byproducts.

Table of Key Reaction Parameters for Optimization:

Parameter Recommended Range Notes
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer like MES.
Coupling pH 7.2 - 8.0Use a non-amine buffer like PBS.
EDC Molar Excess 2 - 10 fold (over linker)Higher excess can improve efficiency but may lead to side reactions.
NHS/Sulfo-NHS Molar Excess 1.2 - 1.5 fold (over EDC)Stabilizes the activated intermediate.
Linker Molar Excess 5 - 20 fold (over target)Application-dependent and requires optimization.
Activation Time 15 - 30 minutes
Coupling Time 1 - 2 hours (RT) or overnight (4°C)
Quenching Agent Tris or Glycine

Application Workflows and Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of an Antibody-Drug Conjugate (ADC) and a Proteolysis Targeting Chimera (PROTAC) using the Bis-PEG4-Acid linker.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification & Characterization Linker Bis-PEG4-Acid ActivatedLinker Activated Bis-PEG4-Acid-NHS Linker->ActivatedLinker Activation (MES Buffer, pH 4.5-6.0) Reagents EDC / NHS Reagents->ActivatedLinker ADC_unpurified Unpurified ADC ActivatedLinker->ADC_unpurified Amine Coupling (PBS, pH 7.2-8.0) Antibody Monoclonal Antibody (mAb) Antibody->ADC_unpurified Purification Size-Exclusion Chromatography ADC_unpurified->Purification FinalADC Purified ADC Purification->FinalADC

Caption: General workflow for ADC synthesis using Bis-PEG4-Acid.

Proteolysis Targeting Chimera (PROTAC) Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_purification Purification & Characterization Linker Bis-PEG4-Acid Intermediate POI-Linker Intermediate Linker->Intermediate EDC/NHS Coupling POI_Ligand Protein of Interest (POI) Ligand (with amine) POI_Ligand->Intermediate PROTAC_unpurified Unpurified PROTAC Intermediate->PROTAC_unpurified EDC/NHS Coupling E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->PROTAC_unpurified Purification Reverse-Phase HPLC PROTAC_unpurified->Purification FinalPROTAC Purified PROTAC Purification->FinalPROTAC

Caption: General workflow for PROTAC synthesis using Bis-PEG4-Acid.

References

An In-depth Technical Guide on the Solubility of Carboxyl-Terminated PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of carboxyl-terminated polyethylene (B3416737) glycol (PEG) linkers. An understanding of their solubility in various aqueous and organic solvents is crucial for their effective application in bioconjugation, drug delivery systems, and nanoparticle functionalization. This document outlines the core principles governing their solubility, presents available quantitative and qualitative data, details experimental protocols for solubility determination and conjugation, and provides visual representations of relevant biological pathways and experimental workflows.

Core Concepts: Understanding the Solubility of Carboxyl-Terminated PEG Linkers

The solubility of carboxyl-terminated PEG linkers is governed by the interplay of their hydrophilic polyethylene glycol backbone and the terminal carboxylic acid functional group. The repeating ethylene (B1197577) oxide units of the PEG chain readily form hydrogen bonds with water molecules, rendering the polymer highly soluble in aqueous environments.[1][2]

The terminal carboxylic acid group (-COOH) further influences solubility, particularly in response to pH. In its deprotonated carboxylate form (COO-) at higher pH, the linker exhibits enhanced aqueous solubility due to ion-dipole interactions with water. Conversely, in its protonated form at lower pH, the linker is less soluble. The overall solubility is also influenced by the molecular weight of the PEG chain, with very high molecular weight PEGs potentially showing decreased solubility in some organic solvents.[3]

Data Presentation: Solubility of Carboxyl-Terminated PEG Linkers

Quantitative solubility data for a wide range of specific carboxyl-terminated PEG linkers is not always readily available in a consolidated format. However, based on product data sheets and scientific literature, a general solubility profile can be compiled. It is important to note that these values can be influenced by factors such as the specific manufacturing process, purity, and polydispersity of the PEG linker.

Table 1: Qualitative and Semi-Quantitative Solubility of Carboxyl-Terminated PEG Linkers

PEG Linker TypeMolecular Weight (Da)SolventTemperature (°C)Solubility
mPEG-COOH350 - 40,000WaterRoom Temperature≥ 10 mg/mL[3][4]
mPEG-COOH350 - 40,000ChloroformRoom Temperature≥ 10 mg/mL[4]
mPEG-COOH350 - 40,000DMSORoom Temperature≥ 10 mg/mL[4]
HOOC-PEG-COOH600 - 20,000Aqueous SolutionsRoom TemperatureSoluble[5]
HOOC-PEG-COOH600 - 20,000Most Organic SolventsRoom TemperatureSoluble[5]
Silane-PEG-COOH600 - 20,000WaterRoom Temperature10 mg/mL[6]
Silane-PEG-COOH600 - 20,000EthanolRoom Temperature10 mg/mL[6]
Silane-PEG-COOH600 - 20,000ChloroformRoom Temperature10 mg/mL[6]
Silane-PEG-COOH600 - 20,000DMSORoom Temperature10 mg/mL[6]
PLGA-PEG-COOHVariousDMSO, Dichloromethane, Chloroform, Acetone, DMFRoom TemperatureSoluble[7]
mPEG-CONH-C125000Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSORoom TemperatureSoluble[8]
mPEG-O-C185000Water, Aqueous Buffer, Chloroform, Methylene Chloride, DMF, DMSORoom TemperatureSoluble[9]

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a carboxyl-terminated PEG linker.[3]

Materials:

  • Carboxyl-terminated PEG linker

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrumentation for quantification (e.g., HPLC with ELSD or CAD, as PEG lacks a strong UV chromophore)

Procedure:

  • Sample Preparation: Add an excess amount of the solid carboxyl-terminated PEG linker to a vial to ensure a saturated solution.

  • Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand for a short period to allow undissolved solids to settle. Centrifuge the vials at high speed to pellet the remaining solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining particulate matter.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the PEG linker in the diluted sample using a validated analytical method (e.g., HPLC-ELSD).

  • Solubility Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.

Activation of Carboxyl-Terminated PEG Linkers for Amine Coupling (EDC/NHS Chemistry)

This protocol outlines the activation of the terminal carboxyl group of a PEG linker to an amine-reactive N-hydroxysuccinimide (NHS) ester, a common step for conjugation to proteins or other amine-containing molecules.

Materials:

  • Carboxyl-terminated PEG linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

  • PEG Linker Dissolution: Dissolve the carboxyl-terminated PEG linker in the Activation Buffer.

  • Activation Reaction: Add a 2- to 10-fold molar excess of EDC and a 2- to 25-fold molar excess of NHS (or Sulfo-NHS) to the PEG linker solution.[10] The optimal ratios should be determined empirically.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. The resulting activated PEG-NHS ester is now ready for conjugation to an amine-containing molecule.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of carboxyl-terminated PEG linkers.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds Poly_Ub_POI Polyubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitin Ubiquitin Ternary_Complex->PROTAC Catalytic Release Ternary_Complex->E3_Ligase Induces Ubiquitination Ubiquitin->POI Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.[8][11]

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor Tumor Microenvironment Normal_Vessel Normal Vasculature (Tight Junctions) Tumor_Vessel Tumor Vasculature (Leaky Fenestrations) Tumor_Cells Tumor Cells Tumor_Vessel->Tumor_Cells Accumulation Impaired_Lymphatics Impaired Lymphatic Drainage Tumor_Cells->Impaired_Lymphatics Retention PEG_NP PEGylated Nanoparticle (with COOH-PEG) PEG_NP->Normal_Vessel No Extravasation PEG_NP->Tumor_Vessel Extravasation

Caption: Enhanced Permeability and Retention (EPR) effect in tumor tissue.[2][12]

Nanoparticle_Functionalization start Amine-functionalized Nanoparticle step2 Conjugation Reaction (Amide Bond Formation) start->step2 peg COOH-PEG-COOH step1 Activation with EDC/NHS peg->step1 activated_peg NHS-OOC-PEG-COO-NHS step1->activated_peg activated_peg->step2 final_product PEGylated Nanoparticle step2->final_product purification Purification (e.g., Centrifugation, Dialysis) final_product->purification

Caption: Experimental workflow for nanoparticle PEGylation.[10]

References

A Technical Guide to HOOC-PEG-COOH for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) has become an indispensable tool in the field of bioconjugation, primarily for its ability to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a molecule's solubility, stability, and in vivo circulation time, while reducing its immunogenicity.[1][2] Among the various PEG derivatives, homobifunctional HOOC-PEG-COOH, which is terminated by a carboxyl group at both ends, is a versatile crosslinking agent for conjugating biomolecules that possess primary amine groups, such as proteins and peptides.[3][4][5]

This technical guide provides an in-depth overview of the core principles and methodologies for utilizing HOOC-PEG-COOH in bioconjugation. It includes detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key processes to aid researchers in the successful design and execution of their PEGylation strategies.

Core Principles of HOOC-PEG-COOH Bioconjugation

The primary application of HOOC-PEG-COOH in bioconjugation involves the formation of a stable amide bond between the carboxyl groups of the PEG linker and primary amine groups (e.g., the ε-amine of lysine (B10760008) residues) on a biomolecule.[6] This reaction is typically mediated by a two-step process involving the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8]

First, EDC activates the carboxyl group of HOOC-PEG-COOH to form a highly reactive but unstable O-acylisourea intermediate.[6] To enhance the efficiency of the reaction and prevent hydrolysis of this intermediate, NHS is added to convert it into a more stable, amine-reactive NHS ester.[6][8] This activated PEG linker can then be introduced to the amine-containing biomolecule, where it will react to form a stable amide linkage.[6] The efficiency of this coupling reaction is pH-dependent, with the activation step being most efficient at a slightly acidic pH (4.5-6.0) and the amine coupling step being most efficient at a slightly basic pH (7.2-8.5).[6][9]

Key Applications of HOOC-PEG-COOH

Due to its bifunctional nature, HOOC-PEG-COOH is an effective crosslinker for a variety of applications, including:

  • Protein and Peptide Modification: Enhancing the therapeutic properties of protein and peptide drugs by increasing their half-life and reducing immunogenicity.[3][5]

  • Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their hydrophilicity, stability, and circulation time, as well as to attach targeting ligands.[10]

  • Hydrogel Formation: Crosslinking polymers to form hydrogels for drug delivery and tissue engineering applications.

  • Surface Modification: Creating biocompatible and protein-repellent surfaces on medical devices and biosensors.[3]

Quantitative Data for Bioconjugation Reactions

The success of a bioconjugation reaction is dependent on several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables provide a summary of key quantitative parameters for the optimization of HOOC-PEG-COOH conjugation reactions.

Table 1: Recommended Molar Ratios for Carboxylic Acid Activation and Amine Coupling

ReactantMolar Ratio (relative to Carboxylic Acid)Purpose
EDC1.5 - 5 fold excessTo ensure efficient activation of the carboxylic acid.[7]
NHS/Sulfo-NHS1.5 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[7]
Amine-containing Molecule1.1 - 2 fold excess (relative to activated acid)To drive the reaction towards product formation.

Table 2: Recommended pH and Temperature for Bioconjugation Steps

Reaction SteppH RangeTemperature
Carboxylic Acid Activation4.5 - 6.0Room Temperature (20-25°C)[7]
Amine Coupling7.2 - 8.54°C to Room Temperature[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the use of HOOC-PEG-COOH for bioconjugation.

Protocol 1: Activation of HOOC-PEG-COOH with EDC/NHS

Objective: To activate the terminal carboxyl groups of HOOC-PEG-COOH to form amine-reactive NHS esters.

Materials:

  • HOOC-PEG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[11]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if needed to dissolve PEG)

Procedure:

  • Equilibrate all reagents to room temperature before use.[9]

  • Dissolve HOOC-PEG-COOH in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of DMSO or DMF can be used.[7]

  • Add EDC and NHS (or Sulfo-NHS) to the HOOC-PEG-COOH solution. A typical starting molar ratio is 1:2:2 (HOOC-PEG-COOH:EDC:NHS).[9]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7][12]

  • The activated HOOC-PEG-COOH solution is now ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated HOOC-PEG-COOH to a Protein

Objective: To covalently attach the activated HOOC-PEG-COOH to a primary amine on a protein.

Materials:

  • Activated HOOC-PEG-COOH solution (from Protocol 1)

  • Protein solution

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[9]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[9]

Procedure:

  • Prepare a solution of the protein in Coupling Buffer at a concentration of 1-5 mg/mL.[12]

  • Immediately add the activated HOOC-PEG-COOH solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the desired degree of PEGylation.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to block any unreacted NHS esters.[7]

  • Incubate for an additional 30 minutes at room temperature.

  • The PEGylated protein is now ready for purification.

Protocol 3: Purification and Analysis of PEGylated Protein

Objective: To purify the PEGylated protein from unreacted PEG and byproducts and to characterize the extent of PEGylation.

Materials:

  • PEGylated protein solution

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) system

  • Analytical instruments: SDS-PAGE system, HPLC system (SEC or Reversed-Phase), Mass Spectrometer (MALDI-TOF or ESI-MS)

Purification Procedure:

  • Purify the PEGylated protein using SEC or IEX to separate the conjugate from unreacted PEG and protein.[1]

  • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEGylated protein.

Analytical Procedures:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will migrate slower than the unmodified protein, resulting in a band with a higher apparent molecular weight.[13]

  • HPLC Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size. PEGylated proteins will elute earlier than their unmodified counterparts.[13]

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. Can be used to separate different degrees of PEGylation.[14]

  • Mass Spectrometry (MS): Determine the molecular weight of the intact PEG-protein conjugate to confirm the degree of PEGylation. The mass difference between the peaks of the unmodified and PEGylated protein corresponds to the mass of the attached PEG moieties.[14]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Amine Coupling HOOC_PEG_COOH HOOC-PEG-COOH Activated_PEG Amine-Reactive NHS-Ester PEG HOOC_PEG_COOH->Activated_PEG EDC, NHS pH 4.5-6.0 EDC EDC NHS NHS / Sulfo-NHS PEG_Conjugate PEGylated Biomolecule Activated_PEG->PEG_Conjugate pH 7.2-8.5 Biomolecule Biomolecule-NH2 (Protein, Peptide, etc.) Biomolecule->PEG_Conjugate

Caption: EDC/NHS chemistry for HOOC-PEG-COOH bioconjugation.

G start Start: HOOC-PEG-COOH & Biomolecule-NH2 activation Activate HOOC-PEG-COOH with EDC/NHS start->activation conjugation Conjugate Activated PEG to Biomolecule activation->conjugation quench Quench Reaction conjugation->quench purification Purify PEG-Conjugate (SEC or IEX) quench->purification analysis Characterize Conjugate purification->analysis sds_page SDS-PAGE analysis->sds_page hplc HPLC (SEC/RP) analysis->hplc ms Mass Spectrometry analysis->ms end End: Purified & Characterized PEG-Conjugate analysis->end

Caption: General workflow for bioconjugation and characterization.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Short PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are fundamental tools in the fields of drug delivery, bioconjugation, and materials science.[1][2] Composed of repeating ethylene (B1197577) oxide units, these synthetic polymers act as flexible, hydrophilic spacers that connect therapeutic agents, targeting moieties, and other functional entities.[1][2] Short PEG linkers, typically containing 2 to 12 ethylene glycol units, are of significant interest due to their defined molecular weights (monodispersity), which allows for precise control over the physicochemical properties of the resulting conjugates.[1][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of short PEG linkers, detailed experimental protocols for their characterization, and insights into their impact on the performance of bioconjugates.

Core Physicochemical Characteristics

The utility of short PEG linkers arises from a unique combination of properties that can be fine-tuned by varying the number of ethylene glycol subunits.[1]

Hydrophilicity and Solubility

A primary characteristic of short PEG linkers is their exceptional solubility in a broad range of solvents, which is instrumental in enhancing the solubility of hydrophobic drug molecules.[4] PEGs are highly soluble in water and many organic solvents, a critical property for formulation and bioconjugation reactions.[4] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, rendering these linkers highly soluble in aqueous environments.[1][2] This hydrophilicity is crucial for improving the solubility of hydrophobic drugs and biomolecules, a frequent challenge in pharmaceutical formulation.[1] The solubility of short PEG linkers is also high in many organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[1][4]

The hydrophilicity of a molecule is often quantified by its octanol-water partition coefficient (LogP), where a lower value signifies higher hydrophilicity.[1] While specific experimentally determined LogP values for individual short PEG linkers are not extensively tabulated in the literature, it is well-established that PEGylation significantly increases the hydrophilicity of conjugated molecules.[1]

Flexibility and Conformation

The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, which imparts significant flexibility to the linker.[1] This flexibility allows the conjugated molecules to adopt various spatial arrangements, which can be advantageous for overcoming steric hindrance and facilitating interactions with biological targets.[1] The conformation of short PEG linkers in solution is often described as a random coil, and their size is characterized by the hydrodynamic radius (Rh).[1]

Biocompatibility and Low Immunogenicity

PEG is generally considered biocompatible and non-toxic, with approval from regulatory agencies for numerous biomedical applications.[1] While PEGylation is a common strategy to shield therapeutic proteins from the immune system, the PEG molecule itself is not entirely immunologically inert and can elicit anti-PEG antibodies (APAs).[5] The presence of pre-existing or treatment-emergent APAs can lead to accelerated blood clearance of the therapeutic, reduced efficacy, and potential hypersensitivity reactions.[5] However, the hydrophilic nature of PEG creates a hydration shell around the conjugated molecule, which can mask it from the immune system and reduce its immunogenicity.[1] This "stealth" effect is a key factor in extending the circulation half-life of PEGylated therapeutics.[1] Monodisperse, or discrete, PEG linkers like PEG12 offer a single, defined molecular weight, which improves batch-to-batch consistency and may reduce the risk of immunogenicity.[5]

Data Presentation: Quantitative Physicochemical Properties of Short PEG Linkers

The following table summarizes key quantitative data related to the physicochemical characteristics of common short PEG linkers.

LinkerNumber of PEG Units (n)Molecular Weight ( g/mol )Approximate Length (Å)Calculated LogP*
PEG2288.117.6-0.84
PEG33132.1611.1-1.13
PEG44176.2114.6-1.42
PEG66264.3221.6-2.00
PEG88352.4228.6-2.58
PEG1212528.6342.6-3.74

*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[3]

Experimental Protocols

Accurate characterization of the physicochemical properties of short PEG linkers and their conjugates is essential for quality control and regulatory compliance.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a widely accepted measure of a compound's lipophilicity/hydrophilicity.[6]

Protocol: Shake-Flask Method [6]

  • Preparation of Solutions: Prepare a stock solution of the PEG linker or PEGylated conjugate in a suitable solvent. Prepare a biphasic system of n-octanol and water. The two phases should be pre-saturated with each other by vigorous mixing for at least 24 hours, followed by separation.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol and water.

  • Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the analyte between the two phases.

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Carefully collect samples from both the n-octanol and the aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method [7]

This method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

  • Calibration:

    • Select a set of reference compounds with known LogP values that span the expected range of the test compound.

    • Inject each reference compound into the HPLC system and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., thiourea).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.

    • Create a calibration curve by plotting the log(k) values against the known LogP values of the reference compounds.

  • Sample Analysis: Inject the PEG linker or PEGylated conjugate into the same HPLC system under identical conditions and record its retention time.

  • LogP Determination: Use the calibration curve to determine the LogP of the test compound from its log(k) value.

Characterization of PEGylated Conjugates

Protocol: SDS-PAGE Analysis

Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a primary method for confirming successful PEGylation. The attachment of the PEG chain increases the molecule's hydrodynamic radius, causing it to migrate more slowly through the gel, resulting in a band shift to a higher apparent molecular weight.[8]

  • Sample Preparation: Prepare samples of the un-PEGylated protein, the crude reaction mixture, and the purified fractions. Mix each with Laemmli sample buffer.[8]

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis under standard conditions.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Compare the migration of the PEGylated protein to the un-PEGylated protein. A shift to a higher apparent molecular weight indicates successful PEGylation.

Protocol: High-Performance Liquid Chromatography (HPLC) [3]

HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated molecules.

  • Method: Reversed-Phase HPLC (RP-HPLC) is often employed.

  • Stationary Phase: A C18 or C8 column is typically used.[3]

  • Mobile Phase: A gradient of water and a more non-polar solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid, is used for elution.[3]

  • Detection: UV-Vis is suitable for conjugates where the protein or payload has a chromophore.[3]

  • Analysis: The retention time of the sample is compared to standards to assess purity. The degree of PEGylation can also be inferred from the shift in retention time compared to the unconjugated molecule.

Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.

  • Sample Preparation: For LC-MS, the sample is introduced via the HPLC system. For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.[3]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the ions. Deconvolution of the resulting charge state envelope for ESI-MS data provides the accurate molecular weight of the intact molecule. For short, discrete PEGs, MS can confirm their homogeneity.[3]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_result Result start Biomolecule conjugation Conjugation Reaction start->conjugation linker Short PEG Linker linker->conjugation payload Payload/Drug payload->conjugation purification Purification (e.g., SEC) conjugation->purification sds_page SDS-PAGE purification->sds_page hplc HPLC purification->hplc ms Mass Spectrometry purification->ms logp LogP Determination purification->logp final_product Characterized Conjugate sds_page->final_product hplc->final_product ms->final_product logp->final_product peg_properties_influence cluster_properties Physicochemical Properties of Short PEG Linkers cluster_impact Impact on Bioconjugate Performance hydrophilicity Hydrophilicity (Low LogP) solubility Increased Solubility hydrophilicity->solubility pk_profile Improved Pharmacokinetics (Longer Half-life) hydrophilicity->pk_profile flexibility Flexibility binding Optimized Target Binding flexibility->binding biocompatibility Biocompatibility & Low Immunogenicity biocompatibility->pk_profile stability Enhanced Stability biocompatibility->stability adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Targeting & Internalization cluster_release Payload Release & Action adc Antibody-Drug Conjugate (ADC) with Short PEG Linker tumor_cell Tumor Cell adc->tumor_cell 1. Targeting receptor Antigen endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload Cytotoxic Payload lysosome->payload 4. Payload Release apoptosis Cell Death (Apoptosis) payload->apoptosis 5. Cytotoxicity

References

The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate (ADC) Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has heralded a new era in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, offer the promise of selective delivery of chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[][2][3] The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's safety and efficacy.[4][5] Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal tool for optimizing the physicochemical and pharmacological properties of ADCs.[6][7] This technical guide provides a comprehensive overview of the role of PEG linkers in ADC development, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Principles of PEG Linkers in ADCs

The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a large antibody molecule can present significant challenges, including aggregation, poor solubility, and rapid clearance from circulation.[4][8] PEG linkers, which are hydrophilic, biocompatible, and structurally flexible polymers, effectively address these issues.[4][6] The incorporation of PEG moieties into the linker architecture imparts several key advantages:

  • Enhanced Hydrophilicity and Solubility: PEG chains create a hydrophilic "shield" around the hydrophobic payload, significantly improving the overall aqueous solubility of the ADC and preventing aggregation.[6][8] This is crucial for maintaining the stability of the ADC during formulation, storage, and administration.[6]

  • Improved Pharmacokinetics: The presence of a PEG linker increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[5][8] This extended exposure can lead to greater accumulation of the ADC in tumor tissues and improved anti-tumor efficacy.[8]

  • Increased Drug-to-Antibody Ratio (DAR): By mitigating the propensity for aggregation, PEG linkers enable the conjugation of a higher number of drug molecules per antibody (a higher DAR).[5][8] This allows for the delivery of a greater concentration of the cytotoxic payload to the target cells, potentially enhancing potency.[4]

  • Reduced Immunogenicity: The flexible PEG chain can mask the payload and parts of the linker from the immune system, potentially reducing the risk of an immunogenic response against the ADC.[][9]

  • Versatile Chemistry: PEG linkers can be synthesized with a variety of reactive functional groups, allowing for flexible and site-specific conjugation strategies.[10]

Impact of PEG Linker Properties on ADC Performance: A Quantitative Perspective

The length and architecture of the PEG linker are critical parameters that can be modulated to fine-tune the properties of an ADC.[7] A careful balance must be struck, as modifications that enhance pharmacokinetic properties may sometimes compromise in vitro potency.[6]

The Influence of PEG Linker Length

Studies have consistently demonstrated that increasing PEG linker length generally correlates with improved pharmacokinetic profiles.[7] However, this can be accompanied by a decrease in in vitro cytotoxicity, likely due to steric hindrance that may impede antigen binding or subsequent payload release.[11]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) and In Vitro Cytotoxicity

ConjugatePEG MoietyIn Vivo Half-Life (hours)In Vitro Cytotoxicity (IC50, nM)
ADC-ANo PEG19.6 min (in mice)5.2
ADC-B4 kDa Linear PEG49 min (in mice)23.4
ADC-C10 kDa Linear PEG219.6 min (in mice)117
ADC-DPEG8>150Not Specified

Data is a synthesis of findings from multiple preclinical studies and is intended for comparative purposes. Absolute values are dependent on the specific antibody, payload, and experimental model used.[12][13]

The Role of PEG Linker Architecture: Linear vs. Branched

The spatial arrangement of the PEG chains can also significantly influence ADC performance. Branched PEG linkers have been shown to provide a more effective hydrophilic shield around the payload compared to their linear counterparts, especially at higher DARs.[14] This enhanced shielding can lead to further improvements in solubility, reduced clearance, and a longer plasma half-life.[14]

Table 2: Comparison of Linear and Branched PEG Linkers on ADC Clearance

ADC Conjugate (DAR 8)Linker ArchitectureClearance (mL/hr/kg)
ADC-ELinear PEG81.2
ADC-FBranched PEG80.8

This data illustrates that for a heavily loaded ADC, a branched PEG linker can be more effective at reducing the rate of clearance from circulation compared to a linear PEG of a similar molecular weight.[14]

Cleavable vs. Non-Cleavable PEG Linkers: Mechanistic Considerations

The strategy for payload release is a fundamental aspect of ADC design, and PEG linkers can be engineered to be either cleavable or non-cleavable.[15]

  • Cleavable Linkers: These linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes like cathepsins.[15] This targeted release can enhance the potency of the ADC and enable a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[15]

  • Non-Cleavable Linkers: These linkers offer high plasma stability and release the payload only after the complete lysosomal degradation of the antibody carrier.[15][16] This mechanism minimizes premature drug release, which can lead to a wider therapeutic window and reduced off-target toxicity.[15][17]

The choice between a cleavable and non-cleavable linker is a nuanced decision that depends on the specific characteristics of the payload, the target antigen, and the desired mechanism of action.[18]

Experimental Protocols for the Development and Evaluation of ADCs with PEG Linkers

The following section outlines detailed methodologies for key experiments involved in the synthesis, characterization, and evaluation of ADCs incorporating PEG linkers.

Protocol 1: ADC Synthesis via Cysteine Conjugation with a Maleimide-PEG-Drug Construct

This protocol describes a common method for site-specific conjugation of a drug-linker to the cysteine residues of a partially reduced antibody.

Materials:

  • Monoclonal Antibody (mAb)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Maleimide-PEG-Drug construct

  • Conjugation Buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.0-7.4, degassed)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Reduction: a. Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Add a 2-5 molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: a. Immediately following reduction, remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.

  • Conjugation Reaction: a. Dissolve the Maleimide-PEG-Drug construct in a co-solvent such as DMSO. b. Add a 1.5 to 5-fold molar excess of the drug-linker construct to the reduced and purified antibody. c. Incubate for 1-2 hours at room temperature with gentle mixing.[19]

  • Quenching the Reaction: a. Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide (B117702) groups. b. Incubate for 30 minutes.[12]

  • Purification and Characterization: a. Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules. b. Characterize the final ADC for protein concentration, drug-to-antibody ratio (DAR), purity, and aggregation levels.[19]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the DAR distribution of an ADC, as it separates species based on their hydrophobicity.

Materials:

  • Purified ADC sample

  • HIC column

  • HIC mobile phases (Buffer A: high salt concentration; Buffer B: low salt concentration)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in HIC Buffer A.

  • Chromatography: a. Equilibrate the HIC column with Buffer A. b. Inject the ADC sample. c. Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Buffer B).

  • Data Analysis: a. Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload. b. The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.). c. Calculate the average DAR by determining the relative area of each peak.

Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the ability of an ADC to kill target cancer cells in culture.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free drug

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[9]

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete cell culture medium.[12] b. Add the treatments to the respective wells and incubate for 72-96 hours.[9]

  • MTT Addition and Incubation: a. Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: a. Add the solubilization solution to dissolve the formazan crystals. b. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells. b. Determine the IC50 value (the concentration of the ADC that inhibits cell growth by 50%).

Visualizing Key Concepts in ADC Development

To further elucidate the complex processes and relationships involved in the function of ADCs with PEG linkers, the following diagrams are provided in the DOT language for use with Graphviz.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage/Degradation) Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Intracellular pathway of an ADC leading to tumor cell apoptosis.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Evaluation Antibody Antibody Selection & Production Conjugation Antibody-Linker-Payload Conjugation Antibody->Conjugation Linker PEG Linker Synthesis & Functionalization Linker->Conjugation Payload Payload Selection & Modification Payload->Conjugation Purification Purification (SEC/HIC) Conjugation->Purification DAR DAR Determination (HIC/MS) Purification->DAR Purity Purity & Aggregation Analysis (SEC) Purification->Purity InVitro In Vitro Cytotoxicity (IC50 Determination) DAR->InVitro Purity->InVitro InVivo In Vivo Efficacy (Tumor Xenograft Models) InVitro->InVivo PK Pharmacokinetic Studies InVivo->PK Tox Toxicology Studies PK->Tox

Caption: General workflow for the development and evaluation of an ADC.

Cleavable_vs_NonCleavable cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC ADC in Circulation TumorEnv Tumor Microenvironment (Low pH, Enzymes) ADC->TumorEnv Premature Release Risk IntracellularCleavage Intracellular Cleavage (e.g., Cathepsins) ADC->IntracellularCleavage Internalization Internalization_NC Internalization ADC->Internalization_NC High Plasma Stability ReleasedPayload_C Released Payload TumorEnv->ReleasedPayload_C IntracellularCleavage->ReleasedPayload_C Bystander Bystander Effect ReleasedPayload_C->Bystander LysosomalDeg Lysosomal Degradation of Antibody Internalization_NC->LysosomalDeg ReleasedPayload_NC Released Payload-Linker-AA LysosomalDeg->ReleasedPayload_NC NoBystander Limited Bystander Effect ReleasedPayload_NC->NoBystander

Caption: Comparison of cleavable and non-cleavable ADC linker pathways.

Conclusion

PEG linkers are a versatile and powerful tool in the design of modern antibody-drug conjugates.[6] By imparting hydrophilicity, they effectively address the challenges associated with hydrophobic payloads, enabling the development of more stable, effective, and tolerable ADCs, often with higher drug-to-antibody ratios.[2][8] The rational selection of PEG linker length and architecture is a critical aspect of ADC optimization, requiring a careful balance between improving pharmacokinetics and maintaining potent anti-tumor activity.[7] A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to harness the full potential of PEG linker technology in the development of next-generation cancer therapeutics.

References

The Critical Role of PEG Linker Length in Advanced Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy in modern drug development. It offers a powerful means to enhance the pharmacokinetic and pharmacodynamic properties of proteins, peptides, antibody-drug conjugates (ADCs), and other novel modalities like proteolysis-targeting chimeras (PROTACs). A crucial, and often finely-tuned, parameter in the design of these next-generation therapeutics is the length of the PEG linker. This in-depth technical guide provides a comprehensive overview of the profound effects of PEG linker length on the efficacy, safety, and developability of PEGylated drugs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Multifaceted Impact of PEG Linker Length: A Balancing Act

The length of a PEG linker is not a mere spacer but an active modulator of a drug's physicochemical and biological properties. The choice of PEG chain length represents a critical trade-off between enhancing in vivo performance and maintaining in vitro potency.[1] Longer PEG chains generally increase the hydrodynamic radius of the conjugate, which imparts a "stealth" effect, shielding it from enzymatic degradation and uptake by the reticuloendothelial system (RES).[2][3] This leads to a longer circulation half-life and increased drug exposure at the target site.[1] However, this can be counterbalanced by potential steric hindrance, which may reduce the binding affinity of the therapeutic to its target and decrease its immediate cytotoxic effect in vitro.[1][4]

Pharmacokinetics and Biodistribution

A primary driver for PEGylation is the extension of a drug's circulation half-life.[5] Longer PEG chains are more effective at this, leading to reduced clearance rates and a greater area under the concentration-time curve (AUC).[3]

Molecule Type PEG Linker Length/MW Key Pharmacokinetic Finding Reference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[6]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[6]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[6]
Trastuzumab-MMAEmPEG24Significantly slower clearance, leading to prolonged half-life and enhanced tolerability in animal models.[3]
Interferon alfa-2b12 kDa (linear)Half-life of approximately 50 hours.[3]
Interferon alfa-2a40 kDa (branched)Half-life ranging from 72 to 192 hours.[3]
In Vitro Potency and Cytotoxicity

While beneficial for in vivo performance, longer PEG chains can sometimes negatively impact in vitro potency due to steric hindrance, which can impede the interaction of the drug with its target.[1][4]

Conjugate Linker Type/Length Target Cell Line IC50 (nM) Fold Change in Cytotoxicity (vs. No PEG) Reference
ZHER2-SMCC-MMAENo PEGNCI-N87~5-[7]
ZHER2-PEG4K-MMAE4 kDa PEGNCI-N87~22.54.5x reduction[7][8]
ZHER2-PEG10K-MMAE10 kDa PEGNCI-N87~11222x reduction[7][8]
Solubility and Stability

The hydrophilic nature of PEG can significantly enhance the aqueous solubility of hydrophobic drug payloads, mitigating aggregation issues, especially at high drug-to-antibody ratios (DARs).[1][9] Furthermore, PEGylation can improve the thermal and proteolytic stability of protein therapeutics.[2][10]

Parameter PEG Linker Length/Modification Effect Reference
Solubility Increasing PEG molecular weightHigher phase solubility of the drug.[9]
Thermal Stability PEGylation (general)Increased thermal stability and refolding capacity after denaturation.[11]
Thermal Stability PEGylation of alpha-1 antitrypsinNo significant alteration in thermodynamic stability upon chemical- and heat-induced denaturation.[2][10][12][13]
Aggregation PEGylation of alpha-1 antitrypsinSignificantly decreased propensity for heat-induced aggregation.[2][10][12][13]

Influence on Cellular Signaling Pathways

The length of a PEG linker can directly influence the interaction of a therapeutic agent with its target, thereby modulating downstream signaling pathways.

Antibody-Drug Conjugates (ADCs) and HER2 Signaling

In the context of ADCs targeting the HER2 receptor, such as trastuzumab-based conjugates, the PEG linker can influence the delivery and release of the cytotoxic payload. While the primary mechanism of action is the intracellular delivery of the payload, the overall efficacy is dependent on the ADC binding to HER2, internalization, and subsequent payload release to induce apoptosis. Longer PEG linkers, while potentially reducing the immediate in vitro cytotoxicity, can lead to enhanced tumor accumulation and overall therapeutic effect in vivo.[6][8]

HER2_Signaling_and_ADC_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2 HER2 PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates Endosome Endosome HER2->Endosome Internalization ADC HER2-Targeting ADC (with PEG linker) ADC->HER2 Binds AKT AKT PI3K->AKT Activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation_Survival Promotes Lysosome Lysosome Endosome->Lysosome Fusion Payload Cytotoxic Payload Lysosome->Payload Payload Release (Linker Cleavage) Apoptosis Apoptosis Payload->Apoptosis Induces

HER2 signaling pathway and ADC mechanism of action.

PROTACs and the Ubiquitin-Proteasome System

For PROTACs, the PEG linker is a critical determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the target protein.[14][15] An optimal linker length is required to correctly orient the target protein and the E3 ligase for efficient ubiquitin transfer. A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex.[6][14]

PROTAC_Mechanism Target_Protein Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with PEG linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recruits Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rational design and evaluation of PEGylated therapeutics.

Synthesis and Conjugation

This protocol describes the conjugation of an amine-reactive PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues) on a protein.[10][16][17][18]

Materials:

  • Protein of interest

  • PEG-NHS ester

  • Amine-free buffer (e.g., 0.1 M PBS, pH 7.4)[16]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[10]

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the amine-free buffer.[16]

  • PEG-NHS Ester Preparation: Allow the PEG-NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[17][18]

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should be less than 10% (v/v).[16][17]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[10][17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[10]

  • Purification: Remove unreacted PEG-NHS ester and byproducts by size exclusion chromatography (SEC) or dialysis.[10]

This protocol outlines the conjugation of a maleimide-activated PEG to a molecule containing a free thiol group (e.g., a cysteine residue).[15][19][20]

Materials:

  • Thiol-containing molecule

  • Maleimide-PEG

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)[19]

  • Reducing agent (e.g., TCEP), if necessary

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Molecule Preparation: Dissolve the thiol-containing molecule in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[19][20]

  • Maleimide-PEG Preparation: Dissolve the Maleimide-PEG in the conjugation buffer or an appropriate organic solvent (e.g., DMSO).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the thiol-containing molecule solution.[15]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[15][19]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents.

Characterization and Analysis

HIC is a standard method for determining the DAR of ADCs.[21][22][23][24][25]

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)[23]

Mobile Phases:

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the column with Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[22]

SEC is used to separate molecules based on their hydrodynamic volume and is ideal for assessing the purity of PEGylated proteins and detecting aggregation.[8][11][20][26][][28]

Instrumentation:

  • HPLC system with UV and/or RI detector

  • SEC column (e.g., Superdex 200, TSKgel)[26]

Mobile Phase:

  • Isocratic mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[21]

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[28]

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatography: Inject the sample and run the isocratic mobile phase at a constant flow rate (e.g., 0.5 mL/min).[26][28]

  • Data Analysis: The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic radius.[28] Peak areas can be used to determine the relative amounts of each species.

General experimental workflow for PEGylated therapeutics.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a wide range of bioconjugates. While shorter PEG chains may preserve higher in vitro potency, longer chains are instrumental in improving in vivo pharmacokinetics, leading to increased drug exposure at the target site.[1] The optimal PEG linker length represents a carefully considered balance between stability, potency, and the specific characteristics of the therapeutic modality, its payload, and the target indication. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and systematic evaluation of PEG linker length to optimize the next generation of advanced therapeutics.

References

The Stealth Polymer Unveiled: A Technical Guide to the Non-Immunogenic Properties of Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG), a hydrophilic polymer, has become an indispensable tool in drug development, prized for its ability to confer "stealth" properties to conjugated therapeutic molecules. This guide provides an in-depth technical exploration of the non-immunogenic characteristics of PEG, detailing the underlying mechanisms, the factors that can compromise its immunological silence, and the experimental protocols crucial for its evaluation.

The "Stealth" Effect: Mechanisms of Reduced Immunogenicity

PEGylation, the covalent attachment of PEG chains to a molecule, primarily reduces immunogenicity by creating a large hydrodynamic radius and a hydration shell around the therapeutic agent.[1][2] This steric hindrance physically masks the protein's or nanoparticle's surface epitopes, preventing their recognition by immune cells such as B cells and antigen-presenting cells (APCs).[1][3] This shielding effect leads to several key advantages, including reduced antigenicity, decreased susceptibility to proteolytic degradation, and a significantly prolonged plasma half-life due to diminished renal clearance.[2][4]

When Stealth Fails: The Immunogenicity of PEG

Despite its reputation as a non-immunogenic polymer, a growing body of evidence indicates that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies.[5][6] The presence of these antibodies, which can be pre-existing in a significant portion of the population due to exposure to PEG in everyday products, can have profound clinical consequences.[7][8]

Mechanisms of Anti-PEG Antibody Induction

The immune response to PEGylated therapeutics can be triggered through both T-cell dependent and T-cell independent pathways.

  • T-Cell Independent (TI) Response: PEG, being a large polymer with repeating epitopes, can directly cross-link B-cell receptors (BCRs) on specific B-cell populations, such as marginal zone B cells, leading to their activation and the production of anti-PEG IgM antibodies. This response is typically rapid but does not induce long-term immunological memory.

  • T-Cell Dependent (TD) Response: In this pathway, the PEGylated therapeutic is taken up by antigen-presenting cells (APCs). The carrier molecule is processed, and its peptides are presented on MHC class II molecules to helper T cells. These activated T cells then provide help to B cells that have recognized the PEG moiety, leading to isotype switching (e.g., to IgG) and the generation of memory B cells.

dot

G cluster_TI T-Cell Independent Pathway cluster_TD T-Cell Dependent Pathway PEG_TI PEGylated Therapeutic B_Cell_TI Marginal Zone B-Cell PEG_TI->B_Cell_TI Directly engages BCR B-Cell Receptor (BCR) Cross-linking Plasma_Cell_TI Plasma Cell B_Cell_TI->Plasma_Cell_TI Activation & Differentiation IgM Anti-PEG IgM Plasma_Cell_TI->IgM Produces PEG_TD PEGylated Therapeutic APC Antigen Presenting Cell (APC) PEG_TD->APC Uptake & Processing MHCII Peptide on MHC Class II APC->MHCII Presents T_Cell Helper T-Cell MHCII->T_Cell Activates B_Cell_TD PEG-Specific B-Cell T_Cell->B_Cell_TD Provides Help Plasma_Cell_TD Plasma Cell B_Cell_TD->Plasma_Cell_TD Differentiation Memory_B_Cell Memory B-Cell B_Cell_TD->Memory_B_Cell Differentiation IgG Anti-PEG IgG Plasma_Cell_TD->IgG Produces

Caption: T-Cell Dependent vs. T-Cell Independent B-Cell Activation by PEGylated Therapeutics.

Clinical Consequences of Anti-PEG Antibodies

The presence of anti-PEG antibodies can lead to two major adverse phenomena:

  • Accelerated Blood Clearance (ABC): Anti-PEG antibodies, particularly IgM, can opsonize PEGylated drugs upon subsequent administration.[3] This opsonization marks the therapeutic for rapid uptake by phagocytic cells, primarily Kupffer cells in the liver, leading to a drastically reduced circulation time and diminished therapeutic efficacy.[8][9]

  • Hypersensitivity Reactions: The binding of anti-PEG antibodies to PEGylated therapeutics can activate the complement system, leading to the generation of anaphylatoxins C3a and C5a.[10] This can trigger hypersensitivity reactions, ranging from mild allergic responses to severe, life-threatening anaphylaxis.

Complement Activation Pathways

PEG and PEGylated materials can activate the complement system through the classical, alternative, and lectin pathways.

  • Classical Pathway: This pathway is typically initiated by the binding of C1q to the Fc region of anti-PEG IgM or IgG antibodies that have formed immune complexes with the PEGylated therapeutic.[11]

  • Alternative Pathway: PEG can directly activate the alternative pathway by providing a surface that promotes the spontaneous hydrolysis of C3 to C3b.[12][13]

  • Lectin Pathway: This pathway can be initiated by the binding of mannose-binding lectin (MBL) or ficolins to the repeating ethylene (B1197577) oxide subunits of PEG.[14][15]

dot

G cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway ImmuneComplex Anti-PEG Antibody- PEG Complex C1q C1q ImmuneComplex->C1q C1_activation C1 Activation C1q->C1_activation C4_C2_cleavage C4 & C2 Cleavage C1_activation->C4_C2_cleavage C3_convertase_classical C3 Convertase (C4b2a) C4_C2_cleavage->C3_convertase_classical C3_cleavage C3 Cleavage C3_convertase_classical->C3_cleavage PEG_Lectin PEG Surface MBL_Ficolin MBL/Ficolins PEG_Lectin->MBL_Ficolin MASP MASPs MBL_Ficolin->MASP C4_C2_cleavage_lectin C4 & C2 Cleavage MASP->C4_C2_cleavage_lectin C3_convertase_lectin C3 Convertase (C4b2a) C4_C2_cleavage_lectin->C3_convertase_lectin C3_convertase_lectin->C3_cleavage PEG_Alternative PEG Surface C3_hydrolysis Spontaneous C3 Hydrolysis PEG_Alternative->C3_hydrolysis FactorB_D Factors B & D C3_hydrolysis->FactorB_D C3_convertase_alternative C3 Convertase (C3bBb) FactorB_D->C3_convertase_alternative C3_convertase_alternative->C3_cleavage C5_convertase C5 Convertase Formation C3_cleavage->C5_convertase Anaphylatoxins Anaphylatoxins (C3a, C5a) C3_cleavage->Anaphylatoxins MAC Membrane Attack Complex (MAC) C5_convertase->MAC C5_convertase->Anaphylatoxins C5 Cleavage

Caption: Complement Activation Pathways Initiated by PEGylated Materials.

Factors Influencing the Immunogenicity of PEG

Several factors related to the PEG polymer, the conjugated molecule, and the patient can influence the immunogenic potential of a PEGylated therapeutic.

FactorInfluence on ImmunogenicityReferences
PEG Molecular Weight Higher molecular weight PEGs (>20 kDa) are generally more immunogenic.[5]
PEG Structure Branched PEGs may offer better shielding of the core molecule, but can also be more immunogenic than linear PEGs.[16]
PEG Density Higher surface density of PEG chains can reduce protein adsorption but may not eliminate immunogenicity.[4]
Terminal Group The commonly used methoxy (B1213986) group (mPEG) can be a primary target for anti-PEG antibodies.
Conjugated Molecule The intrinsic immunogenicity of the carrier protein or nanoparticle can influence the anti-PEG response.[5]
Route of Administration Subcutaneous administration may be more immunogenic than intravenous administration.[5]
Dosing Regimen Repeated administration can lead to the induction of anti-PEG antibodies and the ABC phenomenon.[8]
Patient Factors Pre-existing anti-PEG antibodies and the individual's immune status can impact the response.[7]

Experimental Assessment of PEG Immunogenicity

A multi-tiered approach is essential for a comprehensive evaluation of the immunogenic potential of a PEGylated bioconjugate.

dot

G Screening Screening Assays (e.g., ELISA, SPR, Flow Cytometry) Detect potential anti-PEG antibodies Confirmation Confirmatory Assays (e.g., Competitive ELISA) Confirm specificity for PEG Screening->Confirmation Positive Samples Characterization Characterization Assays - Isotyping (IgG, IgM) - Titer Determination - Neutralizing Antibody Assays Confirmation->Characterization Confirmed Positive Functional Functional Assays - Complement Activation Assays - Cytokine Release Assays - PBMC Proliferation Assays Characterization->Functional

Caption: General Workflow for Immunogenicity Assessment of PEGylated Bioconjugates.

Detailed Experimental Protocols

Principle: This assay detects the presence of anti-PEG antibodies in a sample by their ability to bind to PEG-coated microplates.

Protocol Outline:

  • Coating: Coat high-binding 96-well microplates with a PEG derivative (e.g., NH₂-mPEG₅₀₀₀) overnight at room temperature.[17]

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature.[17]

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.

  • Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP) and incubate for 1 hour.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

For a competitive ELISA to confirm specificity, samples are pre-incubated with an excess of free PEG before being added to the PEG-coated plate. A significant reduction in signal indicates that the antibodies are specific to PEG.[2]

Principle: SPR is a label-free technique that measures the binding of anti-PEG antibodies in a sample to a PEG-functionalized sensor chip in real-time.

Protocol Outline:

  • Sensor Chip Preparation: Immobilize a PEG derivative onto a sensor chip.[18][19]

  • Sample Injection: Inject the diluted serum or plasma sample over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index as antibodies bind to the PEG surface. This provides data on association and dissociation kinetics.

  • Regeneration: Regenerate the sensor surface to remove bound antibodies for subsequent measurements.

  • Isotype Differentiation: Inject secondary antibodies specific for different isotypes (e.g., anti-human IgG, anti-human IgM) to quantify the levels of each.[18][19]

Principle: This assay assesses the potential of a PEGylated therapeutic to induce a T-cell-dependent immune response by measuring the proliferation of T-cells in a PBMC culture.[1]

Protocol Outline:

  • PBMC Isolation: Isolate PBMCs from healthy human donors using density gradient centrifugation (e.g., with Ficoll-Paque).[1]

  • Cell Culture: Culture the PBMCs in a 96-well plate in a suitable culture medium.

  • Stimulation: Add the PEGylated therapeutic at various concentrations to the wells. Include negative (medium alone) and positive (e.g., phytohemagglutinin) controls.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Measurement: Assess T-cell proliferation using methods such as [³H]-thymidine incorporation or a non-radioactive ATP-based assay.[1][20]

Quantitative Data on PEG Immunogenicity

The following tables summarize key quantitative findings from various studies on the immunogenicity of PEG.

Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population

PopulationPrevalence of Anti-PEG IgG and/or IgMReference
Healthy Blood Donors (300)65.3%[21]
Healthy Adult Individuals (31)42%[22]
Contemporary Human Samples~72%[7]
Historical Human Samples (1970-1999)~56%[7]

Table 2: Anti-PEG Antibody Titers and Complement Activation Markers

| Study Context | Analyte | Quantitative Finding | Reference | | :--- | :--- | :--- | | Leukemia patients treated with PEG-asparaginase | Anti-PEG Antibodies | Correlated with rapid loss of serum asparaginase (B612624) activity. |[5] | | Cancer patients treated with PEGylated liposomal doxorubicin (B1662922) | Anti-PEG IgG/IgM Titers | No increase, but rather a decrease between treatment cycles. |[17] | | Administration of Comirnaty® (COVID-19 vaccine) | Anti-PEG IgG | Significantly elevated three weeks after injection. |[5] | | Healthy human serum incubated with PEG | SC5b-9, C4d, Bb, C3a-desArg | Significant rises observed, indicating complement activation. |[12] | | Rats injected with PEGylated liposomes | Anti-PEG IgM | Peaked 7 days after the initial dose. |[2] |

Conclusion

While PEGylation remains a highly effective strategy for improving the pharmacokinetic and immunogenic profiles of therapeutic molecules, it is not immunologically inert. A thorough understanding of the mechanisms of anti-PEG antibody formation, the factors influencing this response, and the appropriate experimental methods for its assessment is critical for the successful development of safe and effective PEGylated therapeutics. By carefully considering these aspects, researchers and drug developers can mitigate the risks associated with PEG immunogenicity and harness the full potential of this versatile polymer.

References

In-Depth Technical Guide to CAS Number 77855-75-5: A Bifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecule corresponding to CAS number 77855-75-5, identified as 3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid, commonly referred to as HOOC-PEG4-CH2COOH. This molecule is a hydrophilic, homobifunctional linker composed of a tetraethylene glycol (PEG4) spacer flanked by two terminal carboxylic acid groups. Its primary and most significant application is in the field of targeted protein degradation, where it serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details its physicochemical properties, synthesis, and core applications, with a special focus on its role in constructing Homo-PROTACs for inducing E3 ligase self-degradation. Detailed experimental protocols and visual diagrams are provided to support researchers in the practical application of this versatile chemical tool.

Core Properties and Specifications

The compound with CAS number 77855-75-5 is a well-defined, monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure is characterized by a flexible PEG4 chain that enhances aqueous solubility, a critical property for improving the pharmacokinetic profiles of the larger molecules it helps construct.[1] The two terminal carboxylic acid groups provide reactive handles for covalent conjugation to other molecules, typically through the formation of stable amide bonds with primary or secondary amines.

Physicochemical and Technical Data

A summary of the key properties for HOOCCH2O-PEG4-CH2COOH is presented in the table below. These values are essential for planning synthetic routes and formulating the linker for various experimental conditions.

PropertyValueReference(s)
CAS Number 77855-75-5[2]
Chemical Name 3,6,9,12,15-Pentaoxaheptadecane-1,17-dioic acid[3]
Synonyms This compound, Bis-PEG5-acid[4][5]
Molecular Formula C12H22O9[2]
Molecular Weight 310.30 g/mol [2]
Appearance Viscous Liquid[5]
Color Colorless to light yellow[5]
Purity Typically ≥95% - 99.31%[2]
Solubility Soluble in Water, DMSO, DMF[5]
Storage Conditions Short-term (days to weeks) at 4°C; Long-term (months to years) at -20°C[6]

Synthesis and Characterization

While CAS 77855-75-5 is commercially available, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A common method involves the oxidation of the corresponding diol, tetraethylene glycol.

Experimental Protocol: Synthesis of HOOC-PEG4-COOH via Oxidation

This protocol is a generalized procedure based on common organic chemistry principles for the oxidation of primary alcohols to carboxylic acids. Optimization may be required.

Materials:

Procedure:

  • Reaction Setup: Dissolve tetraethylene glycol in an appropriate solvent. If using KMnO4, an aqueous basic solution (e.g., NaOH) is common.[7]

  • Oxidation: Slowly add the oxidizing agent (e.g., a solution of KMnO4 in water) to the tetraethylene glycol solution at a controlled temperature (e.g., 0°C to room temperature). The reaction is often exothermic.[7]

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if excess oxidant remains.

    • Filter the mixture to remove any solid byproducts (e.g., manganese dioxide if using KMnO4).[7]

    • Acidify the aqueous solution to a pH of ~2 using HCl to protonate the carboxylate groups.

  • Extraction: Extract the product from the aqueous layer into an organic solvent like ethyl acetate multiple times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography or other suitable methods.

Analytical Characterization

Confirmation of the structure and purity of the synthesized linker is critical. The following techniques are standard:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the PEG backbone and the absence of starting alcohol protons.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound. Atmospheric pressure chemical ionization (APCI) is a suitable technique for this class of molecule.[8][9]

  • FTIR Spectroscopy: To identify the characteristic broad O-H stretch and the C=O stretch of the carboxylic acid groups.

Applications in Targeted Protein Degradation (PROTACs)

The primary utility of CAS 77855-75-5 is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into close proximity with an E3 ubiquitin ligase.[10]

The Role of the PEG4 Linker

The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. The PEG4 linker offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and lipophilic PROTAC molecule, which is crucial for bioavailability.[1][11]

  • Flexibility and Length: The length and flexibility of the linker are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A PEG4 linker provides a defined length that has been shown to be optimal in many systems.[12]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity.[13]

The diagram below illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Induces Proximity E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Case Study: Homo-PROTACs for VHL Self-Degradation

A notable application of a symmetric bifunctional linker like CAS 77855-75-5 is in the creation of "Homo-PROTACs". These molecules are composed of two identical ligands for an E3 ligase, joined by a linker. This design induces the dimerization of the E3 ligase, leading to its own ubiquitination and subsequent proteasomal degradation.[14]

The compound CM11 is a prime example. It consists of two molecules of the von Hippel-Lindau (VHL) E3 ligase ligand (VH032) connected by a PEG linker. CM11 induces potent and rapid self-degradation of VHL in various cell lines. This approach provides a powerful chemical tool for selectively knocking down VHL to study its biological functions.

Homo_PROTAC_Mechanism VHL1 VHL E3 Ligase (as Ligase) Dimer_Complex Dimerized VHL Complex VHL1->Dimer_Complex CM11 Homo-PROTAC (CM11) CM11->Dimer_Complex Induces Dimerization VHL2 VHL E3 Ligase (as Neo-substrate) VHL2->Dimer_Complex Ub_VHL Poly-ubiquitinated VHL Dimer_Complex->Ub_VHL Self-Ubiquitination Proteasome 26S Proteasome Ub_VHL->Proteasome Recognition Peptides Degraded VHL Proteasome->Peptides Degradation

Caption: Mechanism of VHL self-degradation induced by a Homo-PROTAC.

Experimental Protocols for Application

The following protocols provide a framework for using CAS 77855-75-5 in the synthesis and evaluation of PROTACs.

Protocol: Synthesis of a PROTAC via Amide Coupling

This protocol describes a standard procedure for coupling the bis-acid linker to two different amine-containing ligands sequentially.

Materials:

  • This compound (CAS 77855-75-5)

  • Amine-functionalized Ligand 1 (e.g., for E3 Ligase)

  • Amine-functionalized Ligand 2 (e.g., for POI)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Purification supplies: Reverse-phase HPLC

Procedure:

  • First Coupling Reaction (Mono-functionalization):

    • Dissolve HOOC-PEG4-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.0 eq) and DIPEA (2.0 eq). Stir for 15-20 minutes at room temperature to activate one carboxylic acid group.

    • In a separate flask, dissolve Amine-functionalized Ligand 1 (1.0 eq) in anhydrous DMF.

    • Slowly add the solution of Ligand 1 to the activated linker mixture.

    • Stir the reaction at room temperature and monitor by LC-MS until the mono-substituted product is maximized.

    • Purify the Ligand 1-Linker-COOH intermediate by preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified Ligand 1-Linker-COOH intermediate (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.

    • Add Amine-functionalized Ligand 2 (1.1 eq) to the mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Final Purification:

    • Upon completion, quench the reaction with water and extract the product.

    • Purify the final PROTAC molecule by preparative reverse-phase HPLC.

    • Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow start Start Materials linker HOOC-PEG4-COOH (CAS 77855-75-5) start->linker ligand1 Amine-Ligand 1 (e.g., for E3 Ligase) start->ligand1 ligand2 Amine-Ligand 2 (e.g., for POI) start->ligand2 step1 Step 1: First Amide Coupling (HATU/DIPEA) linker->step1 ligand1->step1 step2 Step 2: Second Amide Coupling (HATU/DIPEA) ligand2->step2 intermediate Intermediate: Ligand 1-Linker-COOH step1->intermediate purify1 Purification (HPLC) intermediate->purify1 purify1->step2 final_protac Final PROTAC Molecule step2->final_protac purify2 Final Purification (HPLC) & Characterization final_protac->purify2

Caption: General workflow for the synthesis of a PROTAC using a bis-acid linker.

Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[15][16]

Conclusion

CAS number 77855-75-5, this compound, is a fundamental building block in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the modular synthesis of PROTACs. The ability to systematically connect two different molecular entities allows for the fine-tuning of degrader properties to achieve optimal potency and selectivity. As demonstrated by its application in developing sophisticated tools like Homo-PROTACs, this linker is integral to both the discovery of novel therapeutics and the creation of chemical probes to explore complex biological systems. This guide provides the foundational technical information required for its effective application in a research and development setting.

References

A Technical Guide to the Synthesis of Homo-PROTACs Utilizing Symmetric PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-implicated proteins. A specialized class, homo-PROTACs, are bifunctional molecules that induce the dimerization and subsequent self-degradation of an E3 ubiquitin ligase. This guide provides an in-depth technical overview of the synthesis of homo-PROTACs, with a particular focus on those employing symmetric polyethylene (B3416737) glycol (PEG) linkers. We will detail the synthetic strategies, purification methods, and characterization techniques, supported by structured data tables and visualizations to facilitate comprehension and application in a research and development setting.

Introduction

PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.[1]

Homo-PROTACs represent a unique application of this technology, where both ends of the molecule are identical ligands for the same E3 ubiquitin ligase.[2] This design induces the dimerization of the E3 ligase, leading to its auto-ubiquitination and degradation in a "suicide-type" mechanism.[2] This approach has proven valuable for developing chemical probes to study E3 ligase biology and holds potential for therapeutic intervention.[2]

The linker is a critical component of any PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the PROTAC and its target proteins.[3] Symmetric polyethylene glycol (PEG) linkers are frequently employed in homo-PROTAC design due to their hydrophilicity, which can enhance solubility, and their tunable length, which allows for the optimization of the distance between the two ligase molecules for effective dimerization and degradation.[3][4]

This guide will focus on the synthesis of homo-PROTACs that utilize symmetric PEG linkers, with a primary example being the VHL-targeting homo-PROTAC, CM11.[2][]

Synthetic Strategy and Experimental Protocols

The synthesis of a symmetric homo-PROTAC with a PEG linker can be broadly divided into two key stages:

  • Synthesis of the Symmetric PEG Linker: This typically involves the preparation of a PEG chain with reactive functional groups, such as carboxylic acids, at both ends.

  • Coupling of the E3 Ligase Ligand to the Linker: This step involves the formation of a stable bond, commonly an amide bond, between the E3 ligase ligand and the bifunctional linker.

Synthesis of Symmetric Di-Carboxylic Acid PEG Linkers

A common method for preparing symmetric di-acid PEG linkers involves the reaction of a polyethylene glycol with a protected bromoacetate (B1195939), followed by deprotection.

Experimental Protocol: Synthesis of a Symmetric Pentaethylene Glycol (PEG5) Di-Acid Linker

  • Materials:

    • Pentaethylene glycol

    • Sodium hydride (NaH)

    • tert-Butyl bromoacetate

    • Dioxane (anhydrous)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Sodium sulfate (B86663) (Na₂SO₄)

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • To a solution of pentaethylene glycol (1 equivalent) in anhydrous dioxane, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to stir at room temperature for 1 hour.

    • Add tert-butyl bromoacetate (2.5 equivalents) dropwise and heat the reaction mixture to reflux for 12-16 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the di-tert-butyl protected PEG linker.

    • Dissolve the purified di-tert-butyl ester in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure to yield the symmetric PEG di-acid linker.

Synthesis of a VHL-based Homo-PROTAC (CM11)

The final homo-PROTAC is synthesized by coupling two equivalents of the VHL ligand with the symmetric di-acid PEG linker via an amide bond formation reaction.

Experimental Protocol: Amide Coupling of VH032 to the PEG5 Di-Acid Linker

  • Materials:

    • VHL Ligand (e.g., VH032-amine)[6]

    • Symmetric PEG5 di-acid linker (from section 2.1)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide, anhydrous)

    • Preparative reverse-phase HPLC system

  • Procedure:

    • Dissolve the symmetric PEG5 di-acid linker (1 equivalent) in anhydrous DMF.

    • Add HATU (2.2 equivalents) and DIPEA (4.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add the VHL ligand (e.g., VH032-amine, 2.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and purify the crude product by preparative reverse-phase HPLC to obtain the final homo-PROTAC (CM11).[7]

Data Presentation: Quantitative Analysis of Homo-PROTACs

The efficacy of homo-PROTACs is assessed by their ability to induce the degradation of their target E3 ligase. Key quantitative parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The binding affinity of the homo-PROTAC to the E3 ligase is also a critical determinant of its activity.

Table 1: Degradation Efficiency and Binding Affinity of VHL-based Homo-PROTACs with Varying PEG Linker Lengths

Homo-PROTACLinkerDC₅₀DₘₐₓBinding Affinity (Kd) to VCB ComplexReference
CM09 PEG3< 1 µM> 80%Not Reported[8]
CM10 PEG4< 1 µM> 90%Not Reported[8]
CM11 PEG5< 100 nM> 95%11 nM[1][8]

VCB Complex: VHL with Elongin B and Elongin C.

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the identity, purity, and biological activity of the synthesized homo-PROTACs.

Purification and Analytical Characterization
  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

    • Detection: UV at 254 nm and 280 nm.

    • Procedure: Dissolve the crude product in a minimal amount of DMSO and inject it onto the column. Collect fractions corresponding to the product peak and lyophilize to obtain the pure compound.[9]

  • Analytical HPLC: To confirm the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized homo-PROTAC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the homo-PROTAC.

Biophysical Characterization of Ternary Complex Formation

The formation of a stable ternary complex (E3 ligase:homo-PROTAC:E3 ligase) is a prerequisite for efficient degradation.

  • Isothermal Titration Calorimetry (ITC):

    • Purpose: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the homo-PROTAC binding to the E3 ligase complex.[10]

    • Protocol Outline:

      • Prepare a solution of the purified E3 ligase complex (e.g., VCB) in a suitable buffer (e.g., PBS or HEPES).[10]

      • Prepare a solution of the homo-PROTAC in the same buffer, ensuring a final DMSO concentration is matched between the protein and ligand solutions.[10]

      • Titrate the homo-PROTAC solution into the protein solution in the ITC cell at a constant temperature (e.g., 25 °C).[10]

      • Analyze the resulting thermogram to determine the binding parameters. A stoichiometry of approximately 0.5 is expected for a 2:1 (E3 ligase:homo-PROTAC) binding model.[8]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

    • Purpose: A proximity-based assay to confirm the formation of the ternary complex in solution.[]

    • Protocol Outline:

      • Use a tagged version of the E3 ligase (e.g., His-tagged and GST-tagged).

      • Incubate the tagged E3 ligases with varying concentrations of the homo-PROTAC.

      • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST).

      • In the presence of a ternary complex, the beads are brought into proximity, generating a chemiluminescent signal that can be measured. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption of the ternary complex at high PROTAC concentrations.[11]

Cellular Characterization of Protein Degradation
  • Western Blotting:

    • Purpose: To quantify the degradation of the target E3 ligase in cells treated with the homo-PROTAC.

    • Protocol Outline:

      • Culture cells (e.g., HeLa) and treat them with varying concentrations of the homo-PROTAC for a specified duration (e.g., 2-24 hours).[8]

      • Lyse the cells and determine the total protein concentration.

      • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with a primary antibody specific for the target E3 ligase (e.g., anti-VHL) and a loading control (e.g., anti-GAPDH or anti-tubulin).

      • Incubate with a corresponding HRP-conjugated secondary antibody.

      • Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.[12]

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Homo-PROTAC Ternary_Complex E3 Dimerization (Ternary Complex) PROTAC->Ternary_Complex Binds E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex E3_Ligase2 E3 Ligase E3_Ligase2->Ternary_Complex Ubiquitinated_E3 Auto-Ubiquitinated E3 Ligase Ternary_Complex->Ubiquitinated_E3 Auto-Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_E3 Proteasome 26S Proteasome Ubiquitinated_E3->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Start: E3 Ligand & PEG Linker Synthesis Amide Coupling (e.g., HATU, DIPEA) Start->Synthesis Purification Preparative HPLC Synthesis->Purification Characterization LC-MS, NMR Purification->Characterization Final_Product Pure Homo-PROTAC Characterization->Final_Product Cell_Treatment Cell Culture & Treatment Final_Product->Cell_Treatment ITC Isothermal Titration Calorimetry Final_Product->ITC AlphaLISA AlphaLISA Assay Final_Product->AlphaLISA Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Determine DC₅₀, Dₘₐₓ, Kd Western_Blot->Data_Analysis ITC->Data_Analysis AlphaLISA->Data_Analysis Results Results Data_Analysis->Results

References

An In-depth Technical Guide on the Fundamental Properties of PEG Spacers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction to Poly(ethylene glycol) (PEG) Spacers

Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic polyether widely utilized in drug delivery and bioconjugation.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutics, including proteins, peptides, small molecules, and nanoparticles.[3][4][5] PEG's fundamental properties—biocompatibility, hydrophilicity, flexibility, and non-immunogenicity—make it an invaluable tool for enhancing drug solubility, stability, and circulation half-life while reducing immunogenicity and enabling targeted delivery.[1][4][6]

This guide provides a comprehensive overview of the core properties of PEG spacers, methodologies for their characterization, and their quantitative impact on drug delivery systems.

Core Physicochemical Properties of PEG Spacers

The efficacy of PEGylation is dictated by several key properties of the PEG spacer itself. These properties can be tuned to optimize the performance of the final drug conjugate.

  • Molecular Weight (MW): The length of the PEG chain directly influences the hydrodynamic radius of the conjugate. Larger MW PEGs (e.g., >20 kDa) are more effective at increasing the molecule's size to prevent rapid renal clearance, thereby extending plasma half-life.[3][7] Low MW PEGs (2–5 kDa) are often sufficient to extend the half-life of nanoparticles.[7]

  • Architecture: PEG spacers can be linear or branched.[8]

    • Linear PEG: Consists of a single, straight chain. It offers predictable behavior and minimal steric hindrance.[8][9]

    • Branched PEG: Features multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume for a given molecular weight, offering superior shielding and potentially longer in vivo half-life.[8][9]

  • Polydispersity Index (PDI): This index measures the heterogeneity of molecular weights in a polymer sample.

    • Polydisperse PEGs: A mixture of PEG chains with a range of molecular weights. They are common and cost-effective but can lead to heterogeneity in the final product.[10]

    • Monodisperse (or discrete) PEGs (dPEGs): Consist of molecules with a single, precise molecular weight.[11] This uniformity reduces batch-to-batch variability and allows for more precise control over the conjugate's properties, leading to improved pharmacokinetics.[10][12]

  • Grafting Density: This refers to the number of PEG chains per unit of surface area on a nanoparticle. A higher grafting density leads to a "brush" conformation, which is more effective at shielding the nanoparticle surface from opsonizing proteins, thereby reducing macrophage uptake and prolonging circulation.[13][14][15]

Quantitative Impact of PEG Properties on Drug Delivery

The selection of PEG parameters has a quantifiable effect on the performance of drug delivery systems. The following tables summarize key data from comparative studies.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics

Drug/CarrierPEG MW (kDa)Elimination Half-Life (t½)Key FindingReference(s)
Recombinant Human TIMP-10 (Unmodified)1.1 hoursPEGylation significantly increases half-life.[16][17]
Recombinant Human TIMP-12028 hoursA 25-fold increase in elimination half-life was observed.[16][17]
Poly-L-lysine Dendrimer< 201–10 hoursSmaller constructs are rapidly cleared via the kidneys.[18]
Poly-L-lysine Dendrimer> 301–3 daysLarger constructs have reduced renal clearance and longer half-lives.[18]
Generic Polymer618 minutesHalf-life increases with molecular weight.[]
Generic Polymer5016.5 hoursDemonstrates a significant extension in circulation time.[]

Table 2: Influence of PEG Architecture and Density on Nanoparticle Properties

Nanoparticle SystemPEG ArchitecturePEG DensityEffect on Protein AdsorptionEffect on Cellular UptakeReference(s)
Gold Nanoparticles (GNPs)Linear (2 kDa)Low (1 PEG/2 nm²)HigherHigher uptake by cancer cells.[15]
Gold Nanoparticles (GNPs)Linear (2 kDa)High (1 PEG/nm²)LowerLower uptake by cancer cells.[15]
Gold Nanoparticles (GNPs)Linear (5 kDa)High (1 PEG/nm²)LowestLowest uptake by cancer cells.[15]
PLGA NanoparticlesLinear≥ 5 wt%Optimal serum protein resistance.Densely coated particles rapidly diffuse through mucus.[13]
Generic NanoparticlesBranched (4-arm, 10 kDa)HighMost significant reduction in protein adsorption.Similar to linear PEGs, but with enhanced diffusion in ECM models.[20][21]

Table 3: Comparison of Linear vs. Branched PEG Linkers

FeatureLinear PEG LinkersBranched PEG LinkersReference(s)
Architecture Single, unbranched chain.Multiple arms from a central core.[8][9]
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight, reducing renal clearance.[8][9]
"Stealth" Effect Provides a hydrophilic shield.Offers superior shielding due to its 3D structure.[8]
Steric Hindrance Less steric interference.Can sometimes negatively affect binding affinity or enzymatic cleavage.[8][9]

Mechanisms of Action & Systemic Behavior

PEGylation confers several strategic advantages to drug delivery systems, primarily by creating a "stealth" effect that helps evade the host's immune system.

The "Stealth" Effect and Evasion of the Mononuclear Phagocyte System (MPS)

When a drug carrier is introduced into the bloodstream, it is quickly coated by plasma proteins called opsonins. This process, opsonization, marks the carrier for recognition and clearance by phagocytic cells of the Mononuclear Phagocyte System (MPS), primarily located in the liver and spleen.[7][22] The hydrophilic and flexible PEG chains form a dense, water-rich cloud on the surface of the drug carrier.[22] This layer sterically hinders the binding of opsonins, effectively "hiding" the carrier from the MPS.[3][4] This evasion of the MPS is the primary mechanism by which PEGylation prolongs circulation time.[3]

G cluster_blood Bloodstream cluster_circulation Systemic Circulation NP Nanoparticle Opsonin Opsonin Protein NP->Opsonin Opsonization Macrophage Macrophage (MPS) Opsonin->Macrophage Recognition & Phagocytosis Long_Circulation Prolonged Circulation Increased Half-Life PEG_NP PEGylated Nanoparticle PEG_layer Hydration Shell (Stealth Layer) PEG_layer->Macrophage Steric Hindrance (Blocks Opsonization)

Caption: Mechanism of the PEG "stealth" effect, preventing opsonization and MPS uptake.

Enhanced Permeability and Retention (EPR) Effect

For nanocarriers, prolonged circulation time allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[3][7] Tumor vasculature is often poorly formed and "leaky," with large gaps between endothelial cells.[3] Nanoparticles that can remain in circulation long enough are able to extravasate through these gaps and accumulate in the tumor tissue, where poor lymphatic drainage further "traps" them, enhancing the local drug concentration.[3][23]

EPR_Effect cluster_blood Blood Vessel cluster_tissue Tumor Tissue PEG_NP1 PEG-NP NormalVessel Normal Vasculature (Tight Junctions) PEG_NP1->NormalVessel No Extravasation PEG_NP2 PEG-NP LeakyVessel Tumor Vasculature (Leaky Junctions) PEG_NP2->LeakyVessel Extravasation (Passive Targeting) TumorCell Tumor Cells LeakyVessel->TumorCell Accumulation (Retention)

Caption: The EPR effect allows PEGylated nanoparticles to accumulate in tumor tissue.

Key Experimental Protocols

Reproducible and valid experimental findings are crucial for drug development. Below are detailed methodologies for key experiments used to characterize PEGylated systems.

Protocol: Quantification of PEG Grafting Density on Nanoparticles

Objective: To determine the number of PEG chains attached per unit surface area of a nanoparticle.

Methodology: Iodine-Starch Colorimetric Assay

  • Preparation of Standards:

    • Prepare a series of standard solutions of the free PEG-ligand (the same used for conjugation) of known concentrations (e.g., 0-100 µg/mL) in deionized water.

  • Sample Preparation:

    • Prepare a known concentration of PEGylated nanoparticles in deionized water.

    • Centrifuge the nanoparticle suspension to pellet the particles. Carefully collect the supernatant, which contains unreacted (free) PEG.

  • Colorimetric Reaction:

    • To 1.0 mL of each standard and the supernatant sample, add 0.5 mL of 0.01 M iodine solution.

    • Incubate the mixture in the dark for 15 minutes.

    • Add 1.5 mL of 0.1 M starch solution and vortex immediately.

    • Allow the color to develop for 10 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of all samples at 620 nm using a UV-Vis spectrophotometer.

  • Calculation:

    • Generate a standard curve by plotting absorbance versus the concentration of the PEG standards.

    • Use the standard curve to determine the concentration of unreacted PEG in the supernatant.

    • Calculate the amount of PEG conjugated to the nanoparticles by subtracting the unreacted amount from the initial total amount.

    • Calculate the nanoparticle surface area based on its size (determined by Dynamic Light Scattering, DLS) and concentration.

    • Divide the number of conjugated PEG molecules by the total nanoparticle surface area to obtain the grafting density (chains/nm²).

Protocol: In Vitro Serum Stability and Protein Adsorption

Objective: To evaluate the ability of the PEG layer to prevent aggregation and protein adsorption in a biologically relevant medium.

Methodology: Dynamic Light Scattering (DLS) and Protein Assay

  • Incubation:

    • Disperse the PEGylated nanoparticles and a non-PEGylated control in a biological medium (e.g., 50% Fetal Bovine Serum or Human Serum) at a fixed concentration.

    • Incubate the samples at 37°C with gentle agitation.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 4, 12, 24 hours), take an aliquot of each sample.

  • DLS Measurement:

    • Directly measure the hydrodynamic diameter and Polydispersity Index (PDI) of the nanoparticles in the serum-containing sample using DLS. A significant increase in size or PDI indicates aggregation.

  • Protein Adsorption Quantification:

    • At each time point, centrifuge an aliquot to pellet the nanoparticles.

    • Carefully remove the supernatant. Wash the pellet with PBS to remove loosely bound proteins and centrifuge again. Repeat the wash step twice.

    • Resuspend the final nanoparticle pellet in a known volume of PBS.

    • Quantify the amount of protein adsorbed onto the nanoparticles using a protein quantification assay (e.g., BCA or Bradford assay).

  • Data Analysis:

    • Plot the change in hydrodynamic diameter over time to assess stability.

    • Plot the amount of adsorbed protein (µg protein / mg of nanoparticles) over time to compare the "stealth" properties of different formulations.

Protocol: In Vivo Pharmacokinetic (PK) Analysis

Objective: To determine the circulation half-life, clearance rate, and biodistribution of a PEGylated drug or nanocarrier.

Methodology: Intravenous Administration and Blood Sampling

  • Animal Model:

    • Use a suitable animal model (e.g., Sprague Dawley rats or BALB/c mice). House animals according to institutional guidelines.

  • Administration:

    • Administer the PEGylated formulation and a non-PEGylated control intravenously (e.g., via tail vein injection) at a precise dose (e.g., mg/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., 50-100 µL) from the animals at predetermined time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h). Use an anticoagulant (e.g., heparin or EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Quantification of Agent:

    • Measure the concentration of the drug or nanocarrier in the plasma samples using a validated analytical method (e.g., HPLC for small molecules, ELISA for proteins, or fluorescence/radioactivity measurement if the carrier is labeled).

  • Pharmacokinetic Modeling:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to fit the data to a suitable model (e.g., a two-compartment model).

    • Calculate key PK parameters, including elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

  • Biodistribution (Optional):

    • At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, tumor if applicable).

    • Homogenize the tissues and quantify the amount of the agent in each organ to determine its distribution profile.

Workflow for Rational Design of a PEGylated Drug Delivery System

The development of a successful PEGylated therapeutic requires a systematic approach, from initial design to preclinical evaluation.

G A 1. Define Therapeutic Goal (e.g., extend half-life, tumor targeting) B 2. Select Core Components - Drug/Payload - Carrier (if any) A->B C 3. PEG Spacer Selection - MW (renal clearance threshold?) - Architecture (linear vs. branched) - PDI (monodisperse vs. polydisperse) B->C D 4. Synthesis & Conjugation - Select conjugation chemistry - Purify the conjugate C->D E 5. Physicochemical Characterization - Size (DLS) - Zeta Potential - PEGylation Efficiency - Drug Load/Release D->E F 6. In Vitro Evaluation - Serum Stability (DLS) - Protein Adsorption (BCA) - Cellular Uptake - Cytotoxicity E->F F->C Iterate/Optimize G 7. In Vivo Evaluation - Pharmacokinetics (PK) - Biodistribution - Efficacy & Toxicity Studies F->G G->C Iterate/Optimize H 8. Lead Candidate Optimization G->H

Caption: A rational workflow for the development and evaluation of PEGylated therapeutics.

Challenges and Future Perspectives

Despite its widespread success, PEGylation is not without challenges. A significant concern is the potential for immunogenicity.[3][4] Pre-existing or induced anti-PEG antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration, compromising therapeutic efficacy.[4][7][24] Furthermore, the "PEG dilemma" describes the trade-off where a dense PEG layer that provides excellent shielding may also hinder the interaction of the drug or carrier with its target cells, reducing uptake and bioactivity.[7][15]

Future innovations are focused on overcoming these limitations through:

  • Site-Specific PEGylation: Attaching PEG to specific sites on a protein to create a more homogeneous product with preserved activity.[4]

  • Cleavable PEG Linkers: Designing linkers that are stable in circulation but are cleaved in the target microenvironment (e.g., the low pH of a tumor) to "shed" the PEG layer and facilitate cellular uptake.

  • Alternative Polymers: Exploring alternatives to PEG, such as polysarcosine or polyzwitterions, to avoid anti-PEG immune responses.[4]

Conclusion

PEG spacers are a fundamental and versatile tool in drug delivery, offering a powerful means to enhance the therapeutic properties of a wide range of molecules.[6] By carefully selecting the molecular weight, architecture, and density of the PEG spacer, researchers can rationally design conjugates with optimized solubility, stability, and pharmacokinetic profiles. A thorough understanding of the core properties of PEG, coupled with rigorous experimental characterization, is essential for the successful development of next-generation PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for Bioconjugation of HOOCCH2O-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the bioconjugation of HOOCCH2O-PEG4-CH2COOH, a homobifunctional PEG linker, to amine-containing molecules. The protocols detailed below utilize the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.

The inclusion of the hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility of the conjugated molecules and provides a defined spatial separation between the conjugated entities. This linker is ideal for applications in drug delivery, creating antibody-drug conjugates (ADCs), developing PROTACs, and modifying proteins and surfaces.

Principle of EDC/NHS Coupling Chemistry

The conjugation of the terminal carboxylic acid groups of this compound to primary amines is a two-step process facilitated by EDC and NHS.[1][2]

  • Activation of the Carboxyl Group: EDC activates the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][3]

  • Formation of a Semi-Stable NHS Ester and Amine Coupling: The unstable O-acylisourea intermediate is prone to hydrolysis. The addition of NHS results in its conversion to a more stable, amine-reactive NHS ester.[2] This semi-stable intermediate then readily reacts with a primary amine on the target molecule to form a stable amide bond. The amine coupling step is most efficient at a neutral to slightly basic pH (7.0-8.5), where the primary amine is deprotonated and more nucleophilic.[1]

Quantitative Data Summary

Successful bioconjugation is dependent on carefully controlled reaction parameters. The following tables summarize key quantitative data for the major stages of the process.

Table 1: Recommended Molar Ratios for Activation and Conjugation

ReactantMolar Ratio (Linker:EDC:NHS) for Aqueous ProtocolMolar Ratio (Linker:EDC:NHS) for Organic Protocol
This compound11
EDC2-10 fold molar excess over linker1.5-2 fold molar excess over linker
NHS/Sulfo-NHS2-10 fold molar excess over linker1.5-2 fold molar excess over linker
Amine-containing moleculeRefer to specific protocolsRefer to specific protocols

Note: The optimal molar ratios may need to be determined empirically for each specific application. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the linker.[4][5]

Table 2: Key Reaction Conditions

ParameterAqueous ProtocolOrganic Protocol
Activation Step
pH4.5 - 6.0[1][3]N/A
Time15-30 minutes[1][4]30-60 minutes[1]
TemperatureRoom TemperatureRoom Temperature
Conjugation Step
pH7.2 - 8.0[3]N/A
Time1-2 hours at RT or overnight at 4°C[4]2-4 hours at RT or overnight at 4°C[2]
TemperatureRoom Temperature or 4°CRoom Temperature

Experimental Protocols

Two primary protocols are provided below: one for conjugation to biomolecules such as proteins in an aqueous environment and another for conjugation to small molecules in an organic solvent.

Protocol 1: Conjugation to Proteins in an Aqueous Buffer

This protocol is suitable for conjugating this compound to biomolecules like proteins or antibodies in an aqueous buffer.

Materials and Reagents:

  • This compound

  • Amine-containing protein or biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (for improved aqueous solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare the amine-containing molecule in the Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL). Dissolve this compound in the Activation Buffer. Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.[2]

  • Activation of this compound: In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical starting molar ratio is 1:2:2 (PEG-Linker:EDC:NHS).[1] Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • Conjugation to Protein: Immediately add the activated linker solution to the protein solution. A 10 to 20-fold molar excess of the linker over the biomolecule is a good starting point for optimization.[6] Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.[3] Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

  • Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.[6] Incubate for 30 minutes at room temperature.[6]

  • Purification of the Conjugate: Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

  • Characterization: The resulting conjugate can be characterized by various analytical techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry, and HPLC to confirm conjugation and determine the degree of labeling.[7]

Protocol 2: Conjugation to Small Molecules in an Organic Solvent

This protocol is suitable for conjugating this compound to amine-containing small molecules that have limited solubility in aqueous buffers.

Materials and Reagents:

  • This compound

  • Amine-containing small molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Quenching reagent (e.g., ethanolamine)

  • Preparative HPLC for purification

Procedure:

  • Reagent Preparation: Ensure all glassware is dry and reagents are anhydrous. Dissolve this compound, EDC, and NHS in anhydrous DMF or DCM. A typical molar ratio is 1:1.5:1.5 (PEG-Linker:EDC:NHS).[1]

  • Activation of this compound: Stir the mixture for 30-60 minutes at room temperature to allow for the formation of the NHS ester.[1]

  • Conjugation to Small Molecule: In a separate vial, dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM. Add the activated linker solution to the small molecule solution.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction's completion by TLC or LC-MS until the starting material is consumed.

  • Quenching the Reaction: Quench the reaction by adding a small amount of a primary amine like ethanolamine (B43304) to consume any unreacted NHS esters.

  • Purification: Purify the conjugate using preparative HPLC to remove excess reagents and byproducts.

  • Characterization: Confirm the successful conjugation and assess the purity of the product using HPLC, Mass Spectrometry, and NMR.

Visualizations

Reaction Mechanism

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.0) PEG_COOH HOOC-PEG-COOH O_acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_acylisourea + EDC EDC EDC PEG_NHS NHS-Ester-PEG-Ester-NHS (semi-stable) O_acylisourea->PEG_NHS + NHS NHS NHS Conjugate Molecule-NHCO-PEG-CONH-Molecule (Stable Amide Bond) PEG_NHS->Conjugate + H2N-Molecule Amine_Molecule H2N-Molecule G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffers, Linker, Molecule) Activation Activation of PEG Linker (EDC, NHS, 15-30 min) Reagent_Prep->Activation Conjugation Conjugation to Amine (1-2h RT or O/N 4°C) Activation->Conjugation Quenching Quench Reaction (Tris or Glycine) Conjugation->Quenching Purification Purification (Desalting Column / Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

References

Application Notes and Protocols for Protein PEGylation using HOOC-PEG4-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a premier strategy in biopharmaceutical development to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[1]

HOOC-PEG4-COOH is a homobifunctional crosslinker containing a short, hydrophilic tetraethylene glycol spacer terminated with a carboxylic acid group at both ends. This linker allows for the covalent conjugation to primary amine groups on the surface of proteins, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. The linkage is achieved through the formation of a stable amide bond after activation of the carboxyl groups. This document provides detailed protocols for protein PEGylation using HOOC-PEG4-COOH, including activation of the linker, protein conjugation, and purification and characterization of the resulting PEGylated protein.

Principle of Reaction

The PEGylation of a protein with HOOC-PEG4-COOH is typically a two-step process. First, the terminal carboxylic acid groups of the PEG linker are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the NHS ester reacts with primary amine groups on the protein surface to form a stable amide bond, covalently attaching the PEG linker to the protein.

Data Presentation

The efficiency of PEGylation and the properties of the resulting conjugate are influenced by several factors, including the molar ratio of reactants, reaction time, and the specific protein being modified. The following tables provide representative data from studies on protein PEGylation to illustrate the expected outcomes.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles.

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Unmodified Nanoparticles120 ± 5.20.15-15.3 ± 1.8
PEGylated Nanoparticles135 ± 6.10.18-8.7 ± 1.5
Drug-Loaded PEGylated Nanoparticles150 ± 7.50.21-10.2 ± 2.1

Table 2: Influence of Dicarboxylic Acid PEG Linker Molecular Weight on Drug Release.

Linker Molecular Weight (Da)Drug Loading (%)Encapsulation Efficiency (%)In Vitro Release at 24h (%)
2,00012.58565
3,40010.28852
5,0008.79241

Table 3: Comparison of Key Analytical Techniques for PEGylation Analysis.

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Distribution of unreacted protein, PEGylated species, and aggregates.Simple, robust, good for separating unreacted protein from PEGylated species and aggregates.[2]Limited resolution for species with similar sizes, not ideal for determining the exact number of PEG chains.[2]
Ion-Exchange Chromatography (IEX) Separation based on surface charge.Separation of species with different degrees of PEGylation.Can separate species with different degrees of PEGylation.PEGylation can mask charged residues, altering elution profiles.
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity.High-resolution separation of isomers.High resolution, can separate isomers.[2]Can be denaturing, complex method development.[2]
SDS-PAGE Separation based on molecular weight.Visualization of increased molecular weight of the PEGylated protein.Simple, quick visual confirmation of PEGylation.Provides an apparent molecular weight; not precise for determining the degree of PEGylation.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measurement of molecular weight.Precise molecular weight of PEGylated species and determination of the degree of PEGylation.High accuracy and detailed information on the degree of PEGylation.Can be complex to interpret for heterogeneous mixtures.

Experimental Protocols

Protocol 1: Activation of HOOC-PEG4-COOH with EDC/NHS

This protocol describes the activation of the carboxyl groups on HOOC-PEG4-COOH to make it reactive towards primary amines on the protein.

Materials:

  • HOOC-PEG4-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

Procedure:

  • Equilibrate HOOC-PEG4-COOH, EDC, and NHS/Sulfo-NHS to room temperature before opening.

  • Dissolve the desired amount of HOOC-PEG4-COOH in Activation Buffer. If solubility is an issue, a small amount of DMF or DMSO can be used.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.

  • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the HOOC-PEG4-COOH solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • The activated HOOC-PEG4-COOH (now an NHS ester) is now ready for conjugation to the protein. It is recommended to use the activated PEG linker immediately.

Protocol 2: Conjugation of Activated HOOC-PEG4-COOH to a Protein

This protocol details the conjugation of the activated PEG linker to the target protein.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0). Note: Avoid buffers containing primary amines, such as Tris or glycine.

  • Activated HOOC-PEG4-COOH solution (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. The reaction of the NHS-activated PEG with primary amines is most efficient at a pH between 7 and 8.

  • Add the freshly prepared activated HOOC-PEG4-COOH solution to the protein solution. A common starting point is a 10:1 to 20:1 molar ratio of the activated PEG linker to the protein. This ratio may require optimization depending on the protein and the desired degree of PEGylation.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Proceed immediately to the purification of the PEGylated protein.

Protocol 3: Purification of the PEGylated Protein

This protocol describes the removal of unreacted PEG linker and byproducts from the PEGylated protein.

Method 1: Size-Exclusion Chromatography (SEC)

  • Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Elute the proteins with the equilibration buffer.

  • Collect fractions and analyze them using SDS-PAGE and/or UV-Vis spectroscopy at 280 nm to identify the fractions containing the purified PEGylated protein. The PEGylated protein will elute earlier than the unreacted protein due to its larger hydrodynamic radius.

Method 2: Ion-Exchange Chromatography (IEX)

  • Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the protein.

  • Equilibrate the column with a low-salt starting buffer.

  • Load the quenched reaction mixture onto the column.

  • Wash the column with the starting buffer to remove unreacted PEG.

  • Elute the PEGylated and unreacted protein using a salt gradient. PEGylation often alters the surface charge of the protein, allowing for separation of species with different degrees of PEGylation.

  • Analyze the collected fractions by SDS-PAGE to identify the purified PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

This protocol outlines common methods to characterize the purified PEGylated protein.

1. SDS-PAGE Analysis:

  • Prepare samples of the unreacted protein and the purified PEGylated protein with Laemmli sample buffer.

  • Run the samples on a polyacrylamide gel suitable for the molecular weight range of the protein and its PEGylated forms.

  • Visualize the protein bands by Coomassie staining or other suitable methods. The PEGylated protein will migrate slower than the unreacted protein, appearing as a band of higher apparent molecular weight.

2. Size-Exclusion Chromatography (SEC):

  • Inject the purified PEGylated protein onto a calibrated SEC column.

  • The PEGylated protein will have a shorter retention time compared to the unreacted protein, confirming an increase in hydrodynamic radius.

3. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Analyze the unreacted and PEGylated protein samples by mass spectrometry.

  • The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein with one or more PEG chains attached.

  • The mass difference between the unreacted protein and the PEGylated species will confirm the covalent attachment of the PEG linker and can be used to determine the degree of PEGylation.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization HOOC-PEG4-COOH HOOC-PEG4-COOH Activated_PEG Activated PEG-NHS Ester HOOC-PEG4-COOH->Activated_PEG  15-30 min, RT EDC_NHS EDC / NHS EDC_NHS->Activated_PEG Reaction_Mixture Reaction Mixture (PEGylated Protein, Unreacted Protein, Excess PEG) Activated_PEG->Reaction_Mixture  1-2h RT or O/N 4°C Protein Protein Protein->Reaction_Mixture Purification Purification (SEC or IEX) Reaction_Mixture->Purification Purified_Product Purified PEGylated Protein Purification->Purified_Product Characterization Characterization (SDS-PAGE, SEC, MS) Purified_Product->Characterization

Caption: Experimental workflow for protein PEGylation.

Reaction_Mechanism Carboxyl HOOC-PEG-COOH Carboxylic Acid Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC Carbodiimide EDC->Intermediate NHS_Ester NHS-Ester-PEG (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS N-hydroxysuccinimide NHS->NHS_Ester PEGylated_Protein Protein-NH-CO-PEG Stable Amide Bond NHS_Ester->PEGylated_Protein + Protein-NH2 Protein_Amine Protein-NH2 Primary Amine Protein_Amine->PEGylated_Protein

Caption: Chemical mechanism of PEGylation.

Troubleshooting_Logic Start Low or No PEGylation? Check_Reagents Are EDC/NHS fresh and handled under anhydrous conditions? Start->Check_Reagents Yes Check_pH Is the activation pH 6.0 and conjugation pH 7.2-8.0? Check_Reagents->Check_pH Yes Solution_Reagents Use fresh reagents. Check_Reagents->Solution_Reagents No Check_Buffer Does the protein buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Solution_pH Adjust buffer pH accordingly. Check_pH->Solution_pH No Check_Ratio Is the molar ratio of PEG linker to protein optimized? Check_Buffer->Check_Ratio No Solution_Buffer Use an amine-free buffer like PBS. Check_Buffer->Solution_Buffer Yes Solution_Ratio Test a range of molar ratios. Check_Ratio->Solution_Ratio No

Caption: Troubleshooting PEGylation reactions.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with PEG-diacid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles is a cornerstone of nanomedicine, essential for tailoring their interaction with biological systems. Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, is widely used for this purpose in a process known as PEGylation.[1][2][] Attaching PEG chains to a nanoparticle's surface creates a protective hydrophilic layer that offers several key advantages:

  • Improved Stability: Prevents nanoparticle aggregation in biological fluids.[4]

  • Reduced Opsonization: Minimizes the adsorption of blood proteins, which would otherwise mark the nanoparticles for clearance by the immune system.[1][5]

  • Prolonged Circulation Time: By evading the mononuclear phagocyte system (MPS), PEGylated nanoparticles remain in the bloodstream longer, increasing the likelihood of reaching their target site.[1][6][7]

PEG-diacid is a homobifunctional linker, meaning it has two identical functional groups (carboxylic acids) at either end of the PEG chain. This structure is particularly useful for covalently linking to nanoparticles that possess surface amine groups. The conjugation is typically achieved using carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds.[8][9][10]

These application notes provide a comprehensive guide to the surface modification of nanoparticles using PEG-diacid, including detailed experimental protocols, characterization techniques, and representative data.

Applications in Nanomedicine

The "stealth" properties conferred by PEG-diacid modification make these nanoparticles highly suitable for a variety of biomedical applications:

  • Drug Delivery: PEGylated nanoparticles are excellent carriers for therapeutic agents.[11][12][13] Their extended circulation time and reduced immunogenicity enhance drug bioavailability and allow for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.

  • Medical Imaging: When loaded with contrast agents, PEG-diacid coated nanoparticles can be used in applications like Magnetic Resonance Imaging (MRI).[12][14][15] Their longevity in the bloodstream allows for longer imaging windows and clearer visualization of target tissues.

  • Diagnostics: The nanoparticle surface can be further functionalized by attaching targeting ligands (e.g., antibodies, peptides) to one of the terminal acid groups of the PEG-diacid, enabling specific binding to disease markers for diagnostic purposes.[]

Experimental Workflow and Protocols

The overall process involves activating the PEG-diacid, conjugating it to the nanoparticle surface, and purifying the final product. Thorough characterization at each stage is critical to ensure successful modification.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Purification & Analysis NP Amine-Functionalized Nanoparticles Conjugation Conjugation Reaction: NP-NH2 + Activated PEG NP->Conjugation PEG_Activation Activation of PEG-diacid (with EDC/NHS) PEG_Activation->Conjugation Purification Purification: (Centrifugation/Dialysis) Conjugation->Purification Characterization Characterization: (DLS, Zeta, TGA) Purification->Characterization Final_Product PEGylated Nanoparticles Characterization->Final_Product

Caption: General workflow for surface modification of nanoparticles with PEG-diacid.

Protocol 1: Activation of PEG-diacid with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid groups on PEG-diacid to form amine-reactive NHS esters.

Materials:

  • PEG-diacid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0 or Phosphate Buffer, pH 7.2)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the PEG-diacid in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Add EDC to the solution at a 2-fold molar excess relative to the carboxylic acid groups of the PEG-diacid.[8]

  • Add NHS to the solution at a 1.5 to 2-fold molar excess relative to the carboxylic acid groups.[8][9]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[9] The resulting solution containing the activated PEG-diacid-NHS ester should be used immediately for the conjugation step.

G PEG PEG-diacid HOOC-PEG-COOH ActivatedPEG Activated PEG NHS-OOC-PEG-COO-NHS PEG->ActivatedPEG Activation EDC_NHS Reagents EDC + NHS EDC_NHS->ActivatedPEG FinalNP Conjugated Nanoparticle NP-NH-CO-PEG-CO-NH-NP ActivatedPEG->FinalNP Conjugation AmineNP Amine-NP NP-NH2 AmineNP->FinalNP

Caption: Chemical conjugation pathway using EDC/NHS chemistry.

Protocol 2: Conjugation to Amine-Functionalized Nanoparticles

This protocol details the reaction between the activated PEG-diacid and nanoparticles bearing primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-NH2, Silica-NH2)

  • Activated PEG-diacid-NHS ester solution (from Protocol 1)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Disperse the amine-functionalized nanoparticles in the Coupling Buffer at a concentration of 1-10 mg/mL.

  • Add the freshly prepared activated PEG-diacid solution to the nanoparticle dispersion. A 10 to 50-fold molar excess of the PEG linker relative to the nanoparticles is a common starting point, though this should be optimized.[9]

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or rotation.[5][9]

  • (Optional) Add Quenching Buffer to the mixture and incubate for 15-30 minutes to stop the reaction by consuming any unreacted NHS esters.[9]

Protocol 3: Purification of PEGylated Nanoparticles

Purification is a critical step to remove unreacted PEG, EDC, NHS, and byproducts.

Materials:

  • PEGylated nanoparticle suspension

  • Deionized water or appropriate buffer

  • Centrifuge and centrifugal filter units (preferred for removing smaller molecules)

Procedure:

  • Transfer the reaction mixture to a centrifugal filter unit with a molecular weight cut-off (MWCO) appropriate for retaining the nanoparticles while allowing smaller molecules to pass through.

  • Centrifuge according to the manufacturer's instructions.[5]

  • Discard the filtrate and resuspend the nanoparticle pellet in fresh deionized water or buffer.[1]

  • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of impurities.[1][8]

  • After the final wash, resuspend the purified PEGylated nanoparticles in a suitable buffer for storage at 4°C.[5]

Characterization and Data Presentation

Thorough characterization is essential to confirm the success of the surface modification. Key techniques include Dynamic Light Scattering (DLS), Zeta Potential measurement, and Thermogravimetric Analysis (TGA).

Characterization Protocols
  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and Polydispersity Index (PDI). An increase in diameter post-modification is indicative of the PEG layer.[16]

    • Protocol: Disperse a small aliquot of the nanoparticle suspension in deionized water. Perform at least three replicate measurements at a controlled temperature (e.g., 25°C).[1]

  • Zeta Potential: Measures the surface charge of the nanoparticles. Successful PEGylation typically results in a shift of the zeta potential towards neutrality, as the hydrophilic PEG chains mask the original surface charge.

    • Protocol: Dilute the nanoparticle suspension in 10 mM NaCl solution or deionized water. Report the average of at least three measurements.

  • Thermogravimetric Analysis (TGA): Quantifies the amount of PEG grafted onto the nanoparticle surface. The sample is heated, and the weight loss corresponding to the thermal decomposition of PEG (typically between 200-450°C) is measured.[1][17]

    • Protocol: Lyophilize the purified nanoparticle sample to obtain a dry powder.[1] Heat the sample under a nitrogen atmosphere from room temperature to ~600°C at a controlled ramp rate (e.g., 10°C/min). The percentage weight loss in the PEG decomposition region is used to calculate the grafting density.

Quantitative Data Summary

Successful surface modification leads to predictable changes in the physicochemical properties of nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with PEG-diacid.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEG-diacid Modification

ParameterBare NanoparticlesPEG-diacid Modified NanoparticlesExpected Change
Hydrodynamic Diameter (nm) 155 ± 6182 ± 8Increase[8][18]
Polydispersity Index (PDI) 0.15 ± 0.020.17 ± 0.03Minimal Change[18]
Zeta Potential (mV) +25 ± 3 (for Amine-NP)-5 ± 2Shift towards neutral

Table 2: Quantification of PEG Grafting using Thermogravimetric Analysis (TGA)

Nanoparticle TypeTemperature Range (°C)Weight Loss (%)Calculated PEG Content (w/w %)
Bare Nanoparticles 200 - 450< 2%N/A
PEGylated Nanoparticles 200 - 45015.5%~13.5%

Note: The calculated PEG content accounts for the minor weight loss of the bare nanoparticles in the same temperature range.

G cluster_analysis Characterization Techniques cluster_results Data Output start Purified PEGylated Nanoparticle Sample DLS Dynamic Light Scattering (DLS) start->DLS Zeta Zeta Potential Measurement start->Zeta TGA Thermogravimetric Analysis (TGA) start->TGA DLS_out Size (d.nm) PDI DLS->DLS_out Zeta_out Surface Charge (mV) Zeta->Zeta_out TGA_out Weight Loss (%) Grafting Density TGA->TGA_out

Caption: Workflow for the physicochemical characterization of PEGylated nanoparticles.

References

Application Notes and Protocols for Covalent Conjugation of Peptides to HOOC-PEG-COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, is a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of peptides.[1] This modification can significantly increase the systemic circulation time, improve solubility, reduce immunogenicity, and decrease susceptibility to proteolytic degradation.[1][2] Homobifunctional HOOC-PEG-COOH is a versatile PEG derivative that allows for the conjugation of peptides through their primary amine groups, such as the N-terminus or the ε-amino group of lysine (B10760008) residues.[3] This is typically achieved by activating the terminal carboxylic acid groups of the PEG linker using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4][5]

These application notes provide a comprehensive guide to the covalent conjugation of peptides to HOOC-PEG-COOH, including detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate successful implementation in a research and development setting.

Chemistry of Conjugation

The conjugation of a peptide to HOOC-PEG-COOH is a two-step process. First, the carboxyl groups of the PEG are activated with EDC and NHS to form a more stable and amine-reactive NHS ester.[6] Subsequently, the activated PEG is introduced to the peptide, where the NHS ester reacts with primary amine groups on the peptide to form a stable amide bond.[5]

Experimental Workflow

The overall experimental workflow for the covalent conjugation of peptides to HOOC-PEG-COOH involves the activation of the PEG derivative, conjugation to the peptide, and subsequent purification and characterization of the resulting conjugate.

G cluster_0 PEG Activation cluster_1 Peptide Conjugation cluster_2 Purification & Characterization A Dissolve HOOC-PEG-COOH in Activation Buffer B Add EDC and NHS A->B C Incubate to form PEG-NHS ester B->C E Add activated PEG-NHS ester C->E D Dissolve Peptide in Conjugation Buffer D->E F Incubate to form Peptide-PEG Conjugate E->F G Quench Reaction F->G H Purify Conjugate (e.g., SEC, IEX) G->H I Characterize Conjugate (e.g., HPLC, MS) H->I

Figure 1: General workflow for peptide conjugation to HOOC-PEG-COOH.

Data Presentation: Key Reaction Parameters

Successful conjugation is dependent on several critical parameters that should be optimized for each specific peptide-PEG system. The following table summarizes typical ranges for these parameters.

ParameterRecommended RangeNotes
PEG Activation
Activation Buffer0.1 M MES, pH 4.5-6.0Optimal pH for EDC/NHS activation of carboxyl groups.[4][7]
Molar Ratio (EDC:PEG)5:1 to 20:1Higher ratios can increase activation efficiency but may lead to side reactions.[4]
Molar Ratio (NHS:PEG)5:1 to 20:1Typically used in slight excess to EDC to improve the stability of the active intermediate.[4]
Activation Time15 - 60 minutesSufficient for the formation of the NHS-ester intermediate.[4]
TemperatureRoom Temperature
Peptide Conjugation
Conjugation BufferPhosphate-buffered saline (PBS), pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.0Favors the reaction of primary amines with NHS-esters.[1][4]
Molar Ratio (Activated PEG:Peptide)2:1 to 50:1Should be optimized to achieve the desired degree of PEGylation.[4]
Peptide Concentration1-10 mg/mLDependent on peptide solubility.[4]
Reaction Time2 - 4 hours at RT or overnight at 4°CThe optimal time should be determined empirically.[1]
Temperature4°C to Room TemperatureLower temperatures can minimize side reactions.
Quenching
Quenching Agent1 M Tris-HCl, pH 8.0 or 1 M glycineAdded to react with any excess activated PEG.[1]

Experimental Protocols

Protocol 1: Activation of HOOC-PEG-COOH

This protocol details the activation of the terminal carboxyl groups of HOOC-PEG-COOH using EDC and NHS.

Materials:

  • HOOC-PEG-COOH

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for solubility)

Procedure:

  • Dissolve HOOC-PEG-COOH in Activation Buffer to the desired concentration. If solubility is an issue, a minimal amount of anhydrous DMF or DMSO can be used.

  • Immediately before use, prepare a stock solution of EDC and NHS in anhydrous DMF or DMSO.

  • Add a 10-fold molar excess of EDC and NHS to the HOOC-PEG-COOH solution.[4]

  • Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[4]

  • The resulting activated PEG-NHS ester solution can be used immediately for the conjugation reaction.

Protocol 2: Conjugation of Activated PEG to Peptide

This protocol describes the conjugation of the activated PEG-NHS ester to a peptide containing primary amine groups.

Materials:

  • Activated PEG-NHS ester solution (from Protocol 1)

  • Peptide of interest

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0.[1] Ensure the buffer is free of primary amines (e.g., Tris).[7]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[1]

Procedure:

  • Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.[1]

  • Add the activated PEG-NHS ester solution to the peptide solution. A molar excess of the PEG reagent (typically 2-10 equivalents relative to the peptide) is recommended to drive the reaction to completion.[1]

  • Gently stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1] The progress of the reaction can be monitored by techniques such as RP-HPLC.

  • Once the desired level of conjugation is achieved, quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted PEG-NHS esters.[8]

  • Incubate for an additional 30-60 minutes at room temperature.

Protocol 3: Purification of the PEG-Peptide Conjugate

Purification is crucial to remove unreacted peptide, excess PEG, and reaction byproducts.

Methods:

  • Size Exclusion Chromatography (SEC): This is a primary method for separating the larger PEG-peptide conjugate from the smaller, unreacted peptide and other low molecular weight impurities.[]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can alter the surface charge of a peptide, IEX can be effective in separating PEGylated species from the un-PEGylated form.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity and can be used for both purification and analysis of the reaction mixture.[]

General Procedure (SEC):

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

  • Load the quenched reaction mixture onto the column.

  • Elute the sample with the equilibration buffer.

  • Collect fractions and analyze them by UV absorbance (typically at 280 nm for peptides containing tryptophan or tyrosine) or other appropriate methods to identify the fractions containing the purified PEG-peptide conjugate.

  • Pool the fractions containing the purified conjugate.

Protocol 4: Characterization of the PEG-Peptide Conjugate

Thorough characterization is essential to confirm the identity, purity, and integrity of the final product.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • SEC-HPLC: To assess the size distribution of the product and quantify the amount of aggregate, monomer, and unreacted peptide.[10]

    • RP-HPLC: To determine the purity of the conjugate and separate different PEGylated isoforms.[10]

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS: To confirm the molecular weight of the conjugate, which will show an increase corresponding to the mass of the attached PEG molecules.[10][11] This can also help determine the degree of PEGylation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The PEGylated peptide will exhibit a significant increase in apparent molecular weight compared to the unmodified peptide.[12]

Quantitative Data: Impact of PEGylation

The conjugation of PEG to a peptide can dramatically alter its physicochemical and pharmacokinetic properties. The following table provides examples of the expected quantitative impact of PEGylation.

ParameterNative PeptidePEGylated PeptideFold Change
Pharmacokinetics
Plasma Half-life (t½)~2-3 minutes (GLP-1 Analog, rat)[1]~5 hours (with 2kDa PEG)[1]~100-150
Plasma Half-life (t½)3-8 hours (Interferon alfa-2b, human)[1]~40 hours (with 12kDa PEG)[1]5-13
Biophysical Properties
Hydrodynamic RadiusSmallerSignificantly LargerIncreases
In Vitro Bioactivity100%Often reduced, dependent on PEG size and attachment siteVariable
SolubilityVariableGenerally IncreasedIncreases
ImmunogenicityHigherGenerally ReducedDecreases

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inefficient activation of HOOC-PEG-COOH. Suboptimal reaction pH. Hydrolysis of the activated PEG derivative. Inactive peptide functional groups.Confirm successful PEG activation via MS before conjugation. Optimize the reaction pH for both activation and conjugation steps. Use freshly prepared activated PEG and ensure anhydrous conditions during activation. Verify the purity and integrity of the peptide.
Peptide Aggregation During Reaction Poor solubility of the peptide or conjugate. Reaction pH is near the peptide's isoelectric point (pI).Add organic co-solvents like DMSO or DMF (up to 30% v/v) to improve solubility. Adjust the reaction pH to be at least one unit away from the peptide's pI. Use a different buffer system or add solubility-enhancing excipients.
Multiple PEGylation Sites (Polydispersity) High molar excess of activated PEG. Multiple reactive amine groups on the peptide (e.g., several lysine residues).Reduce the molar ratio of activated PEG to peptide. If site-specificity is critical, consider protecting certain reactive groups or using site-specific conjugation chemistries.

Signaling Pathway Visualization

While the conjugation process itself is a chemical reaction, the resulting PEG-peptide conjugate often has a modified interaction with its biological target. For instance, a PEGylated growth factor might exhibit altered receptor binding and downstream signaling. Below is a generic representation of a signaling pathway that could be modulated by a PEGylated peptide.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Peptide PEG-Peptide Conjugate Receptor Cell Surface Receptor Peptide->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Modulation

Figure 2: Generic cell signaling pathway modulated by a PEG-peptide conjugate.

References

Application Note: Activating Carboxylated PEG (PEG-Acid) with EDC and NHS for Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the activation of a carboxyl group (-COOH) on a polyethylene (B3416737) glycol (PEG) linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimde (NHS). This process creates a stable, amine-reactive NHS ester, which is a critical step for PEGylation—the covalent attachment of PEG chains to biomolecules like proteins, peptides, or antibodies.[1][2] PEGylation is a widely used strategy in drug development to enhance the solubility, stability, and circulation half-life of therapeutic agents while reducing their immunogenicity.[2]

Principle of the Reaction

The activation of PEG-acid with EDC and NHS is a two-step "zero-length" crosslinking process, meaning no additional atoms are incorporated between the conjugated molecules.[3]

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG-acid to form a highly reactive and unstable O-acylisourea intermediate.[1][3] This initial activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxylic acid.[3] To improve stability and reaction efficiency, NHS is added. NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester.[1][3][6] This semi-stable ester is less prone to hydrolysis and can be reliably conjugated to a primary amine (-NH₂) at a physiological or slightly basic pH (7.2-8.5).[3][6]

Reaction_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Conjugation PEG_COOH PEG-COOH O_Acylisourea O-acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC (pH 4.5-6.0) EDC EDC NHS_Ester PEG-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate PEG-Molecule Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Molecule-NH₂ (pH 7.2-8.5) Amine_Molecule Molecule-NH₂

Caption: EDC/NHS chemical reaction pathway.

Quantitative Data Summary

Successful EDC/NHS coupling is highly sensitive to reaction conditions. The following tables summarize the key parameters for the activation and subsequent conjugation steps. Optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.0[5]7.2 - 8.5[3][6]The activation of carboxyl groups with EDC is optimal at a slightly acidic pH. The reaction of the NHS-ester with primary amines is more efficient at a neutral to slightly basic pH.[5]
Buffer MES[5]PBS, Borate (B1201080), or Bicarbonate[5]Use non-amine, non-carboxylate buffers. Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target molecule.[7]
Temperature Room Temperature4°C to Room Temperature[5]The activation is rapid at room temperature. The coupling reaction can be performed overnight at 4°C to improve yield and stability with sensitive biomolecules.[8]
Reaction Time 15 - 30 minutes[5]2 hours to Overnight[5]A short incubation is sufficient for NHS ester formation.[8] Conjugation time depends on the reactivity of the amine-containing molecule.[3]

Table 2: Recommended Reagent Molar Ratios

ReagentMolar Ratio (relative to PEG-Acid)Purpose
EDC 2 to 10-fold excess[8]Activates the carboxyl group on the PEG linker.[8]
NHS / Sulfo-NHS 2 to 5-fold excess[8][9]Stabilizes the activated intermediate by forming a semi-stable NHS ester.[8]
Amine-containing Molecule 1 to 1.5-fold excess[10]Acts as the nucleophile to form the final amide bond. The ratio can be adjusted based on the desired degree of labeling.[10]
Quenching Agent 10 - 50 mM (final concentration)[2][7]Stops the reaction by hydrolyzing or capping unreacted NHS esters.[2]

Experimental Protocols

It is crucial that both EDC and NHS are handled properly to maintain their activity as they are sensitive to moisture.[5] Reagent vials should be warmed to room temperature before opening to prevent condensation.[5][9] Solutions of EDC and NHS should be prepared immediately before use.[7]

Protocol 1: Aqueous-Based Activation and Conjugation

This protocol is suitable for conjugating PEG-acid to proteins or other biomolecules in an aqueous environment.

Materials:

  • PEG-Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule (e.g., protein)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.[7]

  • Desalting columns or dialysis equipment for purification.[7]

Procedure:

  • Reagent Preparation:

    • Allow all reagents (PEG-Acid, EDC, NHS) to equilibrate to room temperature before opening vials.[7]

    • Dissolve the PEG-acid in the Activation Buffer to the desired concentration (e.g., 10 mM).[1]

    • Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).[6]

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of PEG-Acid:

    • In a reaction tube, add the freshly prepared EDC and NHS solutions to the PEG-acid solution. A common starting point is a 2 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS over the PEG-acid.[9]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1][5]

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated PEG-acid solution to the solution containing the amine-molecule.[7]

    • Alternatively, to prevent side reactions with the amine molecule, the excess EDC and NHS can be removed first using a desalting column equilibrated with the Coupling Buffer.[9]

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with the Coupling Buffer if necessary.[10]

    • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[2][10]

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[6]

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.[6][7]

    • Purify the final conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove unreacted reagents and byproducts.[1]

Protocol 2: Organic Solvent-Based Activation

This protocol is useful for reactions with molecules soluble in organic solvents or for preparing a stock of the activated PEG-NHS ester.

Materials:

  • PEG-Acid

  • EDC-HCl

  • NHS

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or DMSO).[11]

  • Tertiary amine base (e.g., DIPEA), if the amine is a salt.[2]

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Dissolve the PEG-acid in the chosen anhydrous solvent (e.g., DCM).[11]

  • Activation:

    • Add 1.5 to 2.0 molar equivalents of both EDC and NHS to the PEG-acid solution.[2]

    • Stir the reaction mixture at room temperature for 1-4 hours.[2][6] Reaction progress can be monitored by TLC or LC-MS.[6]

  • Conjugation:

    • In a separate flask, dissolve the amine-containing molecule in the same anhydrous solvent.

    • Add the amine solution to the activated PEG-NHS ester solution.

    • Stir the reaction at room temperature for 2-4 hours or overnight.[6]

  • Purification:

    • The solvent can be removed under reduced pressure.[6]

    • The crude product can be purified by washing the organic layer with a mild acid to remove EDC byproducts, followed by drying and solvent evaporation.[3]

    • Further purification can be achieved by column chromatography.[6]

Experimental_Workflow cluster_prep 1. Preparation cluster_activation 2. Activation cluster_conjugation 3. Conjugation cluster_purification 4. Quench & Purify prep_reagents Equilibrate Reagents to Room Temperature prep_peg Dissolve PEG-Acid in Activation Buffer (pH 4.5-6.0) prep_reagents->prep_peg prep_amine Dissolve Amine-Molecule in Coupling Buffer (pH 7.2-8.5) prep_reagents->prep_amine prep_edc_nhs Prepare Fresh EDC & NHS Solutions prep_reagents->prep_edc_nhs activation Add EDC & NHS to PEG-Acid Solution prep_peg->activation incubation_act Incubate 15-30 min at Room Temperature activation->incubation_act conjugation Combine Activated PEG with Amine-Molecule incubation_act->conjugation incubation_conj Incubate 2h (RT) or Overnight (4°C) conjugation->incubation_conj quench Add Quenching Buffer (e.g., Tris, Glycine) incubation_conj->quench purify Purify Conjugate (Dialysis, SEC) quench->purify

Caption: Aqueous-based experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS due to hydrolysis.[7]Use fresh, high-quality reagents. Equilibrate vials to room temperature before opening to prevent moisture contamination. Prepare EDC/NHS solutions immediately before use.[7]
Incorrect pH for activation or coupling steps.[7]Verify buffer pH. Use a slightly acidic buffer (pH 4.5-6.0, e.g., MES) for activation and a neutral to basic buffer (pH 7.2-8.5, e.g., PBS) for coupling.[7]
Hydrolysis of the NHS-ester intermediate.[7]Proceed to the conjugation step immediately after the 15-30 minute activation period.[7]
Presence of competing nucleophiles in buffers (e.g., Tris, glycine).[7]Use non-amine containing buffers such as MES for activation and PBS or borate buffer for coupling.[4]
Precipitation of Reactants Poor solubility of the PEG-linker or biomolecule.Ensure all components are fully dissolved in the chosen buffers. Consider using a compatible organic co-solvent like DMSO or DMF if it does not affect biomolecule stability.[1]

References

Step-by-Step Guide to Amine-Reactive Conjugation of PEG-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent attachment of polyethylene (B3416737) glycol with a terminal carboxylic acid (PEG-acid) to amine-containing molecules, a process commonly known as PEGylation. This technique is widely employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The benefits of PEGylation include improved solubility, extended circulating half-life, reduced immunogenicity, and protection from enzymatic degradation.[1][2]

The most common and robust method for conjugating PEG-acid to primary amines involves a two-step process facilitated by carbodiimide (B86325) chemistry.[1][3] First, the terminal carboxylic acid of the PEG is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This activation step forms a more stable, amine-reactive NHS ester.[1][3] Subsequently, the NHS-activated PEG reacts with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[1][5]

Experimental Protocols

Materials and Reagents
  • PEG-acid derivative

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (if needed to dissolve PEG reagent)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))

  • Analytical instruments for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Protocol 1: Activation of PEG-Acid with EDC/NHS
  • Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use as they are moisture-sensitive.[3]

  • PEG-Acid Dissolution: Dissolve the PEG-acid in the Activation Buffer. If the PEG-acid has limited aqueous solubility, it can first be dissolved in a minimal amount of a dry water-miscible organic solvent like DMF or DMSO.[6]

  • Activation Reaction:

    • Add EDC to the PEG-acid solution. A typical molar excess of EDC to PEG-acid is 2-10 fold.

    • Immediately add NHS or Sulfo-NHS. A common molar ratio of NHS to EDC is 1:1 to 1.2:1.[4]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1] This reaction is most efficient at a pH between 4.5 and 7.2.[6]

Protocol 2: Conjugation of Activated PEG to Amine-Containing Molecule
  • Molecule Preparation: Ensure the amine-containing molecule is in the Coupling Buffer. The buffer must be free of primary amines (e.g., Tris or glycine) as they will compete in the reaction.[6]

  • pH Adjustment: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.2-8.5.[1][7] If necessary, adjust the pH of the protein solution or perform a buffer exchange.

  • Conjugation Reaction:

    • Add the freshly activated PEG-NHS ester solution to the amine-containing molecule solution. The molar ratio of PEG to the target molecule is a critical parameter to optimize, with typical starting ranges from 5:1 to 20:1.[3]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3] Gentle mixing is recommended to avoid protein denaturation.[3]

Protocol 3: Quenching the Reaction
  • Addition of Quenching Agent: To terminate the reaction and consume any unreacted PEG-NHS esters, add a quenching buffer such as Tris-HCl or glycine.[6]

  • Incubation: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[4]

Protocol 4: Purification of the PEGylated Conjugate
  • Removal of Byproducts: Purify the PEGylated conjugate from unreacted PEG, hydrolyzed reagents, and quenching agents.[4]

  • Purification Techniques:

    • Size Exclusion Chromatography (SEC): This is an effective method to separate the larger PEGylated conjugate from smaller, unreacted molecules based on their hydrodynamic volume.[2][8]

    • Ion-Exchange Chromatography (IEX): IEX can separate PEGylated species based on differences in their surface charge, which is altered by the covalent attachment of PEG chains.[8][]

    • Dialysis/Diafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange.[]

Protocol 5: Characterization of the PEGylated Conjugate
  • Purity and Molecular Weight Assessment:

    • SDS-PAGE: A common technique to visualize the increase in apparent molecular weight of the PEGylated product compared to the unmodified molecule.[2]

    • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides accurate molecular weight information to confirm the degree of PEGylation (number of PEG chains per molecule).[2][4]

  • Quantification of PEGylation Efficiency:

    • HPLC-Based Methods (SEC-HPLC, RP-HPLC): These methods can be used to separate and quantify the different species in the reaction mixture (e.g., unmodified, mono-PEGylated, di-PEGylated).[2][10]

  • Functional Analysis: Perform a relevant bioassay to confirm that the biological activity of the molecule is retained after conjugation.[4]

Data Presentation

The following tables summarize key parameters and a comparison of analytical techniques for the amine-reactive conjugation of PEG-acid.

Table 1: Key Parameters for Optimizing the Conjugation Reaction [3]

ParameterTypical RangeConsiderations
Molar Ratio (PEG:Molecule) 5:1 to 20:1Higher ratios can increase the degree of PEGylation but may also lead to aggregation.
Reaction pH (Activation) 4.5 - 6.0Optimal for EDC/NHS activation of the carboxylic acid.
Reaction pH (Coupling) 7.2 - 8.5Favors the reaction of the NHS ester with primary amines.
Reaction Time 1 hour to OvernightLonger incubation times, especially at 4°C, can improve conjugation efficiency.
Reaction Temperature 4°C to 25°CRoom temperature reactions are faster, while 4°C may be preferable for sensitive molecules.

Table 2: Comparison of Analytical Techniques for PEGylation Analysis [2]

TechniquePrincipleInformation ObtainedAdvantagesDisadvantages
SEC-HPLC Separation by sizeProduct distribution (aggregates, PEGylated species, unmodified molecule)Good for initial assessment of reaction outcome.Limited resolution for isoforms.
RP-HPLC Separation by hydrophobicitySeparation of PEGylated isoformsHigher resolution than SEC.May require method development.
SDS-PAGE Separation by molecular weightApparent molecular weight, puritySimple, widely available.Semi-quantitative, potential for smeared bands.
Mass Spectrometry Mass-to-charge ratioDefinitive molecular weight, degree of PEGylationHigh accuracy and sensitivity.May require specialized equipment.
Capillary Electrophoresis Separation by charge-to-mass ratioHigh-resolution separation of isoformsHigh efficiency and resolution.Can be sensitive to sample matrix.

Visualizations

experimental_workflow start Start: Prepare Reagents (PEG-Acid, Amine-Molecule, Buffers) activation Step 1: PEG-Acid Activation - Dissolve PEG-Acid in Activation Buffer (pH 4.5-6.0) - Add EDC and NHS/Sulfo-NHS - Incubate for 15-30 min at RT start->activation conjugation Step 2: Conjugation Reaction - Combine activated PEG with Amine-Molecule  in Coupling Buffer (pH 7.2-8.5) - Incubate for 1-2 hours at RT or overnight at 4°C activation->conjugation Freshly activated PEG quenching Step 3: Quench Reaction - Add Quenching Buffer (e.g., Tris-HCl) - Incubate for 15-30 min at RT conjugation->quenching purification Step 4: Purification - SEC, IEX, or Dialysis to remove  impurities and unreacted reagents quenching->purification characterization Step 5: Characterization - SDS-PAGE, Mass Spec, HPLC - Bioassay for functionality purification->characterization end End: Purified PEGylated Conjugate characterization->end

Caption: Workflow for the amine-reactive conjugation of PEG-acid.

References

Application Notes and Protocols for HOOC-PEG4-COOH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HOOC-PEG4-COOH, a homobifunctional crosslinker, is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that has garnered significant attention in the design of sophisticated drug delivery systems. Its structure, featuring a four-unit polyethylene glycol chain flanked by carboxylic acid groups, offers a unique combination of hydrophilicity, biocompatibility, and defined length. These characteristics are instrumental in overcoming many challenges associated with the systemic administration of therapeutic agents, particularly in the realm of targeted drug delivery.

The PEG component of the linker plays a pivotal role in enhancing the pharmacokinetic properties of conjugated molecules. This process, known as PEGylation, can significantly increase the aqueous solubility of hydrophobic drugs, improve their stability by protecting them from enzymatic degradation, and prolong their circulation half-life by reducing renal clearance.[1][2] The PEG chain creates a hydrophilic shield around the drug or nanoparticle, which can mask it from the immune system, thereby reducing immunogenicity and minimizing uptake by the reticuloendothelial system (RES).[3][4] This "stealth" effect is crucial for allowing the drug delivery system to reach its intended target.[3]

The bifunctional nature of HOOC-PEG4-COOH, with a carboxylic acid at each terminus, allows for the covalent linkage of two different molecules, such as a therapeutic drug and a targeting ligand, or for its use in functionalizing the surface of nanoparticles.[5][6] This enables the creation of targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells while minimizing off-target effects.[4]

Data Presentation

The following tables summarize key quantitative parameters for drug delivery systems utilizing PEG linkers, providing expected ranges and key characterization parameters.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles [5]

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Unmodified Nanoparticles120 ± 5.20.15-15.3 ± 1.8
PEGylated Nanoparticles135 ± 6.10.18-8.7 ± 1.5
Drug-Loaded PEGylated Nanoparticles150 ± 7.50.21-10.2 ± 2.1

Table 2: Impact of Linker on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC) [7]

Linker ArchitectureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50) against HER2-positive SK-BR-3 cells (nM)
Short Branched Linker (PEG4 equivalent)60.68
Long Branched Linker (PEG8 equivalent)60.074

Table 3: Drug Loading and Release Characteristics [8]

FormulationDrug Loading Capacity (%)Drug Release at 24h (%)
Doxorubicin-loaded PEG-MNPs~15%~30%

Experimental Protocols

Protocol 1: Synthesis of a Targeted Drug-PEG-Ligand Conjugate

This protocol describes a two-step process for conjugating a small molecule drug containing a primary amine and a targeting peptide to HOOC-PEG4-COOH.

Materials:

  • HOOC-PEG4-COOH

  • Amine-containing small molecule drug

  • Targeting peptide with a primary amine (e.g., RGD peptide)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris or glycine)

  • Dialysis tubing or size-exclusion chromatography (SEC) column

Step 1: Mono-activation of HOOC-PEG4-COOH and Conjugation to the Drug

  • Dissolution: Dissolve a 10-fold molar excess of HOOC-PEG4-COOH in anhydrous DMF.

  • Activation: Add 1.0 equivalent of EDC and 1.0 equivalent of NHS to the HOOC-PEG4-COOH solution. Stir at room temperature for 30 minutes to activate one of the carboxylic acid groups.

  • Drug Conjugation: Dissolve the amine-containing drug in DMF and add it to the activated PEG linker solution. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the drug-PEG-COOH conjugate by dialysis against a suitable buffer or using an appropriate SEC column to remove unreacted drug and PEG linker.

Step 2: Activation of the Second Carboxylic Acid and Conjugation to the Targeting Ligand

  • Redissolution: Dissolve the purified drug-PEG-COOH conjugate in Reaction Buffer.

  • Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the solution. Incubate for 30 minutes at room temperature to activate the remaining carboxylic acid group.

  • Ligand Conjugation: Dissolve the targeting peptide in the Reaction Buffer and add it to the activated drug-PEG solution. Incubate for 2 hours at room temperature or overnight at 4°C.[9]

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[10]

  • Final Purification: Purify the final drug-PEG-ligand conjugate using dialysis or SEC to remove excess reagents and unconjugated peptide.[2]

  • Characterization: Characterize the final conjugate using techniques such as mass spectrometry, HPLC, and NMR to confirm successful conjugation and purity.

Protocol 2: Functionalization of Nanoparticles with HOOC-PEG4-COOH

This protocol describes the covalent attachment of HOOC-PEG4-COOH to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • HOOC-PEG4-COOH

  • EDC and NHS

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Centrifugation tubes and centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

  • Activation of HOOC-PEG4-COOH: Dissolve HOOC-PEG4-COOH in the Activation Buffer. Add a 2 to 5-fold molar excess of EDC and NHS. Allow the activation to proceed for 15-30 minutes at room temperature.[9]

  • Conjugation: Add the activated HOOC-PEG4-COOH solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG linker to the estimated surface amine groups is a recommended starting point.[3] React for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters.[11]

  • Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a fresh buffer to remove unreacted PEG linker and byproducts.

  • Characterization: Characterize the functionalized nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS). The successful conjugation can be confirmed by techniques like FTIR or XPS.

Visualizations

G cluster_s1 Step 1: Drug Conjugation cluster_s2 Step 2: Targeting Ligand Conjugation HOOC_PEG4_COOH HOOC-PEG4-COOH Activate1 Mono-activate with EDC/NHS HOOC_PEG4_COOH->Activate1 Activated_PEG HOOC-PEG4-CO-NHS Activate1->Activated_PEG Drug_PEG_COOH Drug-NH-CO-PEG4-COOH Activated_PEG->Drug_PEG_COOH Drug Amine-Drug Drug->Drug_PEG_COOH Activate2 Activate with EDC/NHS Drug_PEG_COOH->Activate2 Activated_PEGDrug Activated_PEGDrug Activated_Drug_PEG Drug-NH-CO-PEG4-CO-NHS Activate2->Activated_Drug_PEG Final_Conjugate Drug-PEG-Ligand Conjugate Activated_Drug_PEG->Final_Conjugate Ligand Amine-Ligand Ligand->Final_Conjugate Activated_Drug_PEGLigand Activated_Drug_PEGLigand

Caption: Workflow for the synthesis of a targeted drug-PEG-ligand conjugate.

G cluster_pathway Signaling Cascade Drug_Delivery Targeted Drug Delivery System (Drug-PEG-Ligand) Receptor Cell Surface Receptor (e.g., EGFR) Drug_Delivery->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Target Intracellular Target (e.g., Kinase) Drug_Release->Target Effect Therapeutic Effect (e.g., Apoptosis) Target->Effect RAS RAS Target->RAS Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Targeted drug delivery and inhibition of a representative signaling pathway.

References

Application Notes and Protocols for Creating Self-Assembled Peptide-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced renal clearance, and decreased immunogenicity.[1][2] Self-assembling peptides, when conjugated with PEG, can form a variety of nanostructures, including micelles, nanofibers, and hydrogels, which have significant potential in drug delivery and tissue engineering.[3][4][5]

This document provides detailed protocols for the synthesis, purification, and characterization of peptide-PEG conjugates and their subsequent self-assembly into higher-order structures. The methodologies described herein are based on established chemical strategies and provide a foundation for researchers to develop and optimize their own self-assembled peptide-PEG conjugate systems.

Data Presentation

Table 1: Reaction Conditions for Amine-Reactive PEGylation (mPEG-NHS Ester)
ParameterConditionReference(s)
Peptide Concentration1 - 10 mg/mL[2]
Molar Excess of mPEG-NHS5 - 20 fold[1][2]
Reaction pH7.0 - 8.0[1]
Reaction Temperature4°C - Room Temperature[1]
Reaction Time30 minutes - 2 hours[1]
Organic Solvent (optional)< 10%[2]
Table 2: Reaction Conditions for Thiol-Reactive PEGylation (mPEG-Maleimide)
ParameterConditionReference(s)
Peptide Concentration1 - 10 mg/mL[1]
Molar Excess of mPEG-Maleimide10 - 20 fold[1]
Reaction pH6.5 - 7.5[1]
Reaction Temperature4°C - Room Temperature[1]
Reaction Time2 - 4 hours (RT) or overnight (4°C)[1]
Table 3: Characterization Techniques for Peptide-PEG Conjugates and Self-Assembled Structures
TechniquePurposeReference(s)
Conjugate Characterization
MALDI-TOF Mass SpectrometryConfirm molecular weight and degree of PEGylation.[1]
Reversed-Phase HPLC (RP-HPLC)Assess purity and separate isomers.[1]
Size-Exclusion HPLC (SEC-HPLC)Determine purity, assess aggregation, and remove free PEG.[1]
Ion-Exchange HPLC (IEX-HPLC)Assess purity and separate species by charge/degree of PEGylation.[1]
Self-Assembled Structure Characterization
Transmission Electron Microscopy (TEM)Visualize the morphology of self-assembled nanostructures.[6][7]
Circular Dichroism (CD) SpectroscopyDetermine the secondary structure (e.g., β-sheet, α-helix) of the peptide within the assembly.[6][7]
Fourier-Transform Infrared (FTIR) SpectroscopyConfirm the secondary structure of the peptide.[7]
Oscillatory RheologyMeasure the mechanical properties (storage and loss modulus) of hydrogels.[6][7]

Experimental Protocols

Protocol 1: Peptide Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a peptide using an automated peptide synthesizer.

Materials:

  • Fmoc-protected amino acids

  • Rink amide MBHA resin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% (v/v) piperidine (B6355638) in DMF

  • Acetic anhydride (B1165640)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide MBHA resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes (repeat twice).[6][8]

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA (1:1:2 molar ratio) in DMF.[6][8]

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (Optional): After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride and DIPEA in DMF.[6][8]

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by incubating with the cleavage cocktail for 3 hours.[6][8]

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and centrifuge. Wash the peptide pellet with cold diethyl ether multiple times.[6][8]

  • Drying: Dry the crude peptide under vacuum overnight.[6][8]

  • Purification: Purify the crude peptide using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[6]

  • Characterization: Confirm the molecular mass of the purified peptide using MALDI-TOF MS.[6]

Protocol 2: Amine-Reactive PEGylation using mPEG-NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (N-terminus and lysine (B10760008) side chains) on a peptide.[1]

Materials:

  • Purified peptide with primary amine(s)

  • Methoxy PEG NHS ester (mPEG-NHS)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0 - 8.0

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Purification System: RP-HPLC or SEC-HPLC

  • Analytical Instruments: MALDI-TOF MS, HPLC

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[2]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small amount of organic solvent (e.g., DMSO, DMF) if necessary, and then add to the reaction buffer to achieve the desired molar excess (typically 5- to 20-fold) over the peptide. The final concentration of the organic solvent should not exceed 10%.[2]

  • PEGylation Reaction: Add the dissolved mPEG-NHS solution to the peptide solution with gentle mixing.[1] Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight.[1] The reaction progress can be monitored by RP-HPLC.

  • Reaction Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any excess mPEG-NHS ester. Incubate for an additional 15-30 minutes.[1]

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using RP-HPLC or SEC-HPLC.[1]

  • Characterization: Confirm the identity and purity of the PEGylated peptide using analytical HPLC and determine the molecular weight and degree of PEGylation by MALDI-TOF MS.[1]

Protocol 3: Thiol-Reactive PEGylation using mPEG-Maleimide

This protocol describes the site-specific conjugation of a PEG-maleimide to a cysteine residue on a peptide.[1]

Materials:

  • Purified peptide containing a single cysteine residue

  • Methoxy PEG Maleimide (mPEG-Maleimide)

  • Reaction Buffer: 0.1 M Phosphate Buffer with 1-5 mM EDTA, pH 6.5 - 7.5

  • Purification System: RP-HPLC or SEC-HPLC

  • Analytical Instruments: MALDI-TOF MS, HPLC

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the reaction buffer to achieve a 10- to 20-fold molar excess over the peptide.[1]

  • PEGylation Reaction: Add the dissolved mPEG-Maleimide solution to the peptide solution. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[1] Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the PEGylated peptide using RP-HPLC or SEC-HPLC to remove unreacted peptide and excess PEG reagent.[1]

  • Characterization: Confirm the identity and purity of the PEGylated peptide using analytical HPLC and determine the molecular weight by MALDI-TOF MS.[1]

Protocol 4: Self-Assembly of Peptide-PEG Conjugates into a Double-Network Hydrogel

This protocol describes the formation of a robust hydrogel through the self-assembly of a lysine-rich peptide-PEG conjugate and subsequent covalent crosslinking with a multi-arm PEG-NHS ester.[6][8]

Materials:

  • Purified lysine-containing peptide-PEG conjugate

  • 4-arm PEG-NHS (e.g., MW 20 kDa)

  • Deionized water

  • Phosphate-Buffered Saline (PBS), 2x concentration

Procedure:

  • Peptide-PEG Dissolution: Dissolve the peptide-PEG conjugate in deionized water to a concentration of 4 wt%.[6][8]

  • Initiation of Self-Assembly: Mix the peptide-PEG solution with an equal volume of 2x PBS buffer. The ionic strength of the PBS will screen the repulsive charges between the peptide portions, promoting the self-assembly into nanofibers and forming a weak initial hydrogel network.[6][8]

  • Covalent Crosslinking: Dissolve the 4-arm PEG-NHS in a small amount of deionized water and add it to the self-assembled peptide-PEG hydrogel. The final concentration of the 4-arm PEG-NHS can be varied (e.g., 0.25 to 1 wt%) to control the hydrogel strength.[6]

  • Hydrogel Formation: Gently mix the components and allow the mixture to incubate for at least 2 hours. During this time, the NHS groups on the 4-arm PEG will react with the amine groups (lysine side chains) on the peptide-PEG conjugates, forming a second, covalently crosslinked network.[6][8]

  • Characterization:

    • Visual Inspection: Confirm hydrogel formation via a vial inversion test.[6][8]

    • Rheology: Characterize the mechanical properties (storage modulus G' and loss modulus G'') of the hydrogel using an oscillatory rheometer.[6]

    • Microscopy: Visualize the nanofibrous network of the hydrogel using Transmission Electron Microscopy (TEM).[6]

    • Spectroscopy: Confirm the secondary structure of the peptide within the hydrogel using Circular Dichroism (CD) spectroscopy.[6]

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis Resin Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Cleavage Cleavage from Resin Amino_Acid_Coupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization_Peptide MALDI-TOF MS Purification->Characterization_Peptide

Caption: Experimental workflow for solid-phase peptide synthesis.

G cluster_PEGylation Peptide PEGylation Peptide_Solution Peptide Solution Reaction PEGylation Reaction Peptide_Solution->Reaction PEG_Reagent PEG Reagent (NHS or Maleimide) PEG_Reagent->Reaction Purification_PEG HPLC Purification Reaction->Purification_PEG Characterization_PEG MALDI-TOF MS & HPLC Purification_PEG->Characterization_PEG

Caption: General experimental workflow for peptide PEGylation.

G cluster_SelfAssembly Double-Network Hydrogel Formation Peptide_PEG Peptide-PEG Conjugates Self_Assembly Self-Assembly into Nanofibers (Network 1) Peptide_PEG->Self_Assembly Addition of PBS Covalent_Crosslinking Covalent Crosslinking (Network 2) Self_Assembly->Covalent_Crosslinking Multi_Arm_PEG Multi-Arm PEG-NHS Multi_Arm_PEG->Covalent_Crosslinking Hydrogel Double-Network Hydrogel Covalent_Crosslinking->Hydrogel

Caption: Logical relationship of double-network hydrogel self-assembly.

References

Bioconjugation Workflow for t-Butyl Ester Protected PEG-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the bioconjugation of molecules using a heterobifunctional t-butyl ester protected PEG-acid linker. This versatile tool is instrumental in the development of complex biologics, such as antibody-drug conjugates (ADCs), by enabling a controlled and sequential conjugation strategy. The protocols outlined below cover the essential steps of deprotection, activation, and conjugation to a model protein, along with methods for purification and characterization of the final bioconjugate.

Introduction

Polyethylene glycol (PEG)ylation is a widely adopted technique in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1][2] The covalent attachment of PEG chains can significantly improve a molecule's solubility, stability, and pharmacokinetic profile, while concurrently reducing its immunogenicity.[1][2] The t-butyl ester protected PEG-acid linker offers a strategic advantage by allowing for a two-step conjugation process. The free carboxylic acid can be immediately utilized for conjugation to primary amines, while the t-butyl ester serves as a stable protecting group for a second carboxylic acid.[2][3] This protected group can be selectively removed under acidic conditions to reveal a new reactive site for subsequent modifications.[2][3]

The following sections provide detailed experimental protocols, quantitative data summaries, and visual workflows to guide researchers through a successful bioconjugation procedure.

Experimental Workflows and Signaling Pathways

The overall bioconjugation workflow involves a series of sequential steps, starting from the deprotection of the t-butyl ester to the final purification of the PEGylated protein. The following diagrams illustrate the chemical transformations and the logical progression of the experimental procedures.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Activation cluster_2 Step 3: Conjugation t-Butyl_Ester_PEG_Biomolecule t-Butyl Ester-PEG-Biomolecule TFA_Treatment Trifluoroacetic Acid (TFA) Treatment t-Butyl_Ester_PEG_Biomolecule->TFA_Treatment Deprotection Carboxyl_PEG_Biomolecule Carboxyl-PEG-Biomolecule TFA_Treatment->Carboxyl_PEG_Biomolecule Carboxyl_PEG_Biomolecule_2 Carboxyl-PEG-Biomolecule EDC_NHS EDC / NHS Carboxyl_PEG_Biomolecule_2->EDC_NHS Activation NHS_Ester_PEG_Biomolecule NHS-Ester-PEG-Biomolecule EDC_NHS->NHS_Ester_PEG_Biomolecule NHS_Ester_PEG_Biomolecule_2 NHS-Ester-PEG-Biomolecule Target_Molecule Target Molecule (e.g., Protein with -NH2) NHS_Ester_PEG_Biomolecule_2->Target_Molecule Conjugation Conjugated_Product PEGylated Biomolecule Target_Molecule->Conjugated_Product

Caption: Bioconjugation workflow using a t-butyl ester protected PEG-acid linker.

G Start Start Deprotection Deprotection of t-Butyl Ester Start->Deprotection Activation Activation of Carboxylic Acid (EDC/NHS) Deprotection->Activation Conjugation Conjugation to Target Protein Activation->Conjugation Quenching Quenching Reaction Conjugation->Quenching Purification Purification of PEGylated Protein Quenching->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Logical flow of the experimental protocol for protein PEGylation.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the described protocols.

Table 1: Reaction Conditions for Deprotection and Conjugation

ParameterDeprotectionActivationConjugation
Reagents Trifluoroacetic Acid (TFA)EDC, NHS/Sulfo-NHSActivated PEG-Linker, Protein
Solvent 95% TFA / 5% Water[2]Anhydrous DMF or DMSO[2]Amine-free buffer (e.g., PBS)[4]
Temperature Room Temperature[2][5]Room Temperature[5][6]Room Temperature or 4°C[1]
Duration 1 - 4 hours[4][5]15 - 30 minutes[5][6]1 - 2 hours or overnight[1][7]
pH Acidic4.5 - 6.0[6][8]7.2 - 8.5[6][8]

Table 2: Recommended Molar Ratios of Reagents

ReactantsRecommended Molar Ratio
PEG-Linker : Protein10- to 50-fold excess of linker[2]
Carboxylic Acid : EDC : NHS1 : 2 : 2[6]

Experimental Protocols

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to expose a free carboxylic acid.

Materials:

  • t-Butyl ester protected PEGylated molecule

  • Deprotection Solution: 95% Trifluoroacetic Acid (TFA), 5% water[2][9]

  • Dichloromethane (DCM) (optional)[10]

  • Cold diethyl ether[9]

  • Nitrogen gas supply or rotary evaporator

Procedure:

  • If the sample is in an aqueous buffer, lyophilize the purified PEGylated molecule to dryness.[2][9]

  • Resuspend the lyophilized material in the Deprotection Solution.[2] Use a minimal volume to ensure complete dissolution.[9]

  • Incubate the reaction mixture at room temperature for 1-4 hours.[4][5] The optimal time may need to be determined empirically.[2]

  • Remove the TFA by rotary evaporation or by directing a gentle stream of nitrogen gas over the sample.[2][5]

  • The deprotected product is now ready for the activation step.

Protocol 2: Activation of the Carboxylic Acid with EDC/NHS

This protocol details the activation of the terminal carboxylic acid of the PEG linker to form an amine-reactive NHS ester.

Materials:

  • Deprotected PEG-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[5]

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

Procedure:

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.[5][6]

  • Prepare a stock solution of the deprotected PEG-acid in anhydrous DMF or DMSO.[2]

  • In a reaction tube, combine the PEG-acid solution with EDC and NHS/Sulfo-NHS in Activation Buffer. A common starting molar ratio is 1:2:2 (COOH:EDC:NHS).[6]

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2][5][6]

  • The activated PEG-NHS ester is now ready for immediate use in the conjugation reaction.

Protocol 3: Conjugation to a Model Protein (e.g., Lysozyme)

This protocol describes the reaction of the NHS-activated PEG linker with primary amines on a model protein.

Materials:

  • Activated PEG-NHS ester solution (from Protocol 2)

  • Model Protein (e.g., Lysozyme)

  • Coupling Buffer: 20 mM Phosphate Buffer, 150 mM NaCl, pH 7.5[6] or Phosphate-Buffered Saline (PBS), pH 7.4[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[6] or Hydroxylamine[5]

Procedure:

  • Dissolve the model protein in the Coupling Buffer to a suitable concentration (e.g., 1-10 mg/mL).[2]

  • Immediately add the freshly prepared activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG linker to the protein is a common starting point.[2]

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[1][7]

  • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[8]

  • Incubate for an additional 15-30 minutes at room temperature.[8]

Protocol 4: Purification of the PEGylated Protein

This protocol describes the removal of excess, unreacted PEG linker and other small molecules from the PEGylated protein conjugate using size-exclusion chromatography (SEC). Other methods like ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for purification.[11][][13]

Materials:

  • Quenched reaction mixture

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 75 or similar)[6]

  • Equilibration and Elution Buffer (e.g., PBS, pH 7.4)[6]

Procedure:

  • Equilibrate the SEC column with the appropriate buffer according to the manufacturer's instructions.[5]

  • Apply the quenched reaction mixture to the equilibrated column.

  • Elute the column with the same buffer and collect fractions. The PEGylated protein will elute earlier than the unconjugated protein and smaller molecules.[1]

  • Analyze the collected fractions using SDS-PAGE to identify the fractions containing the purified PEGylated protein.

  • Pool the desired fractions. The purified conjugate is now ready for characterization.

References

Synthesis of Dicarboxylated Polyethylene Glycol (COOH-PEG-COOH) from Polyethylene Glycol Diol (HO-PEG-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene (B3416737) glycol (PEG) is a biocompatible and versatile polymer widely utilized in drug delivery, bioconjugation, and nanotechnology.[1][2] The terminal hydroxyl groups of HO-PEG-OH can be chemically modified to introduce various functional groups, thereby enabling the conjugation of PEG to proteins, peptides, nanoparticles, and other molecules.[2] The conversion of the terminal hydroxyl groups to carboxylic acid moieties to yield COOH-PEG-COOH is a critical transformation, as the resulting carboxyl groups can be readily activated for amide bond formation with amine-containing molecules.[2][3][4] This document provides detailed protocols for the synthesis of COOH-PEG-COOH from HO-PEG-OH via two common oxidation methods: Jones oxidation and TEMPO-mediated oxidation. Additionally, it outlines procedures for the purification and characterization of the final product.

Synthesis Methodologies

The direct oxidation of the terminal hydroxyl groups of polyethylene glycol is a common approach to produce dicarboxylic acid derivatives.[5][6] Several oxidizing agents have been employed for this purpose, including chromium trioxide (in Jones reagent), potassium permanganate (B83412), and nitric acid.[5][7][8][9] However, strong oxidants like potassium permanganate and nitric acid can lead to the cleavage of the ether linkages within the PEG backbone, especially for higher molecular weight PEGs.[6][7][8][9] Therefore, milder and more controlled oxidation methods are often preferred.

Method 1: Jones Oxidation

Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid to oxidize primary alcohols to carboxylic acids. This method is effective and can result in high yields of the dicarboxylic acid product.[1][5]

2.1.1. Experimental Protocol: Jones Oxidation

  • Dissolution: In a round-bottom flask, dissolve polyethylene glycol (HO-PEG-OH) (1.0 eq) in water.

  • Acidification: Add concentrated sulfuric acid (e.g., 8 mL for 5 g of PEG in 25 mL of water) to the solution and cool it in an ice bath.[5]

  • Oxidant Preparation: In a separate beaker, prepare the Jones reagent by dissolving chromium trioxide (CrO₃) (1.2 electron equivalents) in water containing a stoichiometric amount of sulfuric acid.[5]

  • Oxidation: Slowly add the prepared Jones reagent to the cooled PEG solution. The color of the solution will change from orange to green-blue.[5]

  • Reaction: Stir the reaction mixture at room temperature for a specified duration (e.g., 8 hours).[5]

  • Quenching & Extraction: Add water to the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) (3 x 100 mL).[5]

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 25 mL) and a saturated sodium chloride solution (2 x 25 mL).[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Further purify the product by crystallization from a suitable solvent like dry ether.[5]

2.1.2. Quantitative Data for Jones Oxidation

ParameterValueReference
Starting MaterialPEG₃₄₀₀(OH)₂[5]
PEG Concentration5 g in 25 mL water[5]
Sulfuric Acid8 mL (concentrated)[5]
OxidantCrO₃ (0.235 g)[5]
Reaction Time8 hours[5]
Reaction TemperatureAmbient[5]
Conversion>98%[5]
Recovered Yield90-95%[5]
Method 2: TEMPO-Mediated Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that, in the presence of a co-oxidant, selectively catalyzes the oxidation of primary alcohols to aldehydes or carboxylic acids under mild conditions.[10][11] This method is advantageous due to its high selectivity and the avoidance of heavy metal oxidants.[10][11]

2.2.1. Experimental Protocol: TEMPO-Mediated Oxidation

  • Dissolution: Dissolve HO-PEG-OH (1.0 eq) in a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 6.5).[10]

  • Catalyst Addition: Add TEMPO (e.g., 0.1 eq) and sodium chlorite (B76162) (NaClO₂) (e.g., 1.5 eq) to the solution.[10]

  • Oxidation Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of sodium hypochlorite (B82951) (NaOCl) (e.g., 0.2 eq) dropwise, maintaining the temperature below 5°C.[10]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10]

  • Quenching: Quench the reaction by adding an aqueous solution of sodium sulfite.[10]

  • Acidification and Extraction: Acidify the mixture to a pH of 2-3 with dilute HCl and extract the product with dichloromethane or ethyl acetate (B1210297).[10]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using a suitable method such as column chromatography or crystallization.

2.2.2. Quantitative Data for TEMPO-Mediated Oxidation

ParameterValueReference
Starting MaterialDodecaethylene glycol[10]
CatalystTEMPO (0.1 eq)[10]
Co-oxidantSodium chlorite (1.5 eq)[10]
InitiatorSodium hypochlorite (0.2 eq)[10]
SolventAcetonitrile/Phosphate buffer (pH 6.5)[10]
Reaction Temperature0°C to Room Temperature[10]

Purification of COOH-PEG-COOH

The purification of COOH-PEG-COOH is a critical step to remove unreacted starting material (HO-PEG-OH), the mono-carboxylated intermediate (HO-PEG-COOH), and any byproducts.[4][12]

3.1. Extraction

For smaller molecular weight PEGs, extraction can be employed. By adjusting the pH, the different species can be separated. In a basic aqueous solution (e.g., using NaHCO₃), the carboxylated PEGs will form salts and remain in the aqueous phase, while the unreacted HO-PEG-OH can be extracted into an organic solvent like ethyl acetate or butyl acetate.[9] Subsequent acidification of the aqueous layer with HCl will protonate the carboxyl groups, allowing the COOH-PEG-COOH to be extracted into an organic solvent.[9]

3.2. Crystallization

Crystallization from a suitable solvent system, such as dichloromethane/diethyl ether, can be an effective method for purifying the dicarboxylic acid product, especially for higher molecular weight PEGs.[4][5]

3.3. Chromatography

For high purity requirements, chromatographic techniques are often necessary.

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing small molecule impurities.[13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity and can be used to separate the di-acid, mono-acid, and diol forms of PEG.[10][13] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is commonly used.[13]

Characterization

The successful synthesis of COOH-PEG-COOH can be confirmed using various analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the conversion of the terminal CH₂-OH groups to CH₂-COOH. The characteristic methylene (B1212753) protons adjacent to the hydroxyl group in the starting material will experience a downfield shift upon oxidation to a carboxylic acid.

Group¹H NMR Chemical Shift (ppm)
-O-CH₂ -CH₂ -O- (PEG backbone)~3.6
-CH₂ -OH (in HO-PEG-OH)~3.7
-CH₂ -COOH (in COOH-PEG-COOH)~4.1

4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can identify the key functional groups present in the molecule. The appearance of a strong carbonyl (C=O) stretching peak and a broad O-H stretching band for the carboxylic acid are indicative of a successful reaction.

Functional GroupCharacteristic FTIR Absorption (cm⁻¹)Reference
C-O-C (ether stretch)~1091[14]
O-H (hydroxyl stretch)Broad, ~3400
C=O (carbonyl stretch of COOH)~1708-1755[14]
O-H (stretch of COOH)Broad, ~2500-3300

4.3. Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight distribution of the polymer and confirm the addition of the carboxylic acid end groups.[5][15]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start HO-PEG-OH oxidation Oxidation (Jones or TEMPO) start->oxidation crude Crude Product (COOH-PEG-COOH, HO-PEG-COOH, HO-PEG-OH) oxidation->crude purify Purification (Extraction, Crystallization, Chromatography) crude->purify pure Pure COOH-PEG-COOH purify->pure characterization Characterization (NMR, FTIR, MS) pure->characterization

Caption: General workflow for the synthesis, purification, and characterization of COOH-PEG-COOH.

Jones_Oxidation_Pathway reagents HO-PEG-OH + CrO3/H2SO4 (Jones Reagent) intermediate Intermediate Aldehyde (not isolated) reagents->intermediate Oxidation product COOH-PEG-COOH intermediate->product Further Oxidation

Caption: Simplified reaction pathway for the Jones oxidation of HO-PEG-OH.

TEMPO_Oxidation_Cycle cluster_reaction Oxidation of PEG TEMPO TEMPO TEMPO_plus TEMPO+ TEMPO->TEMPO_plus Co-oxidant (e.g., NaOCl) TEMPOH TEMPO-H TEMPO_plus->TEMPOH Reacts with HO-PEG-OH TEMPOH->TEMPO Regeneration PEG_OH HO-PEG-OH PEG_COOH COOH-PEG-COOH PEG_OH->PEG_COOH Oxidation

Caption: Catalytic cycle for the TEMPO-mediated oxidation of HO-PEG-OH.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in EDC-NHS PEGylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EDC-NHS PEGylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide guidance on optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My PEGylation yield is very low or non-existent. What are the most common causes?

Low or no yield in EDC-NHS PEGylation is a frequent issue and can often be attributed to one or more of the following factors:

  • Inactive Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive.[1][2][3] Improper storage or handling can lead to their degradation and loss of activity.

  • Suboptimal pH: The EDC-NHS reaction is a two-step process with different optimal pH ranges for each step.[1][3][4] Using a single, non-optimal pH for the entire reaction can significantly reduce efficiency.

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the PEG-acid and the target molecule, quenching the reaction.[1][2][3][4]

  • Hydrolysis of Intermediates: The activated O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous solutions, which reverts them to the original carboxylic acid.[1][2][5][6]

  • Suboptimal Molar Ratios: An insufficient excess of EDC, NHS, or the PEG reagent can lead to incomplete activation or coupling.[1][2][4]

Q2: How should I properly store and handle my EDC and NHS reagents?

Proper handling and storage of EDC and NHS are critical for maintaining their activity.

  • Storage: Store both EDC and NHS desiccated at -20°C.[1][2][3]

  • Handling: Before use, allow the reagent vials to warm to room temperature to prevent moisture condensation upon opening.[1][2][3] It is highly recommended to prepare EDC and NHS solutions immediately before use and to discard any unused solution, as they are not stable for long-term storage in solution.[1][2] For frequent use, consider preparing single-use aliquots of the solid reagents.[1]

Q3: What are the optimal pH and recommended buffers for the reaction?

A two-step pH protocol is highly recommended for optimal results.[1][4][7]

StepProcessOptimal pH RangeRecommended BuffersBuffers to Avoid
1 Activation of PEG-acid with EDC/NHS4.5 - 6.0[1][4][8]0.1 M MES (2-(N-morpholino)ethanesulfonic acid)[1][3][4]Buffers with primary amines (Tris, Glycine) or carboxylates (Acetate)[1][3]
2 Coupling of activated PEG to the amine-containing molecule7.0 - 8.5[1][7]Phosphate-Buffered Saline (PBS), Borate buffer[1][4]Tris, Glycine, Acetate[1][3]
Q4: What molar ratios of EDC, NHS, and PEG-acid should I use?

The optimal molar ratios can vary depending on the specific reactants. However, a good starting point is to use a molar excess of the reagents relative to the functional group being targeted.

ReagentMolar Ratio (Reagent:Functional Group)Rationale
EDC 2- to 10-fold molar excess over carboxyl groups[1][3][4]Drives the efficient activation of the carboxylic acid on the PEG molecule.[3]
NHS/Sulfo-NHS 2- to 5-fold molar excess over carboxyl groups[1][2][3]Stabilizes the active intermediate, converting the unstable O-acylisourea into a more stable NHS ester.[3][9]
Carboxyl-PEG 1- to 20-fold molar excess over the amine-containing molecule[3]Increases the probability of the desired PEGylation reaction occurring.[3]

It is often necessary to empirically optimize these ratios to achieve the desired degree of PEGylation and maximize yield.[1]

Q5: I'm observing precipitation during my reaction. What could be the cause?

Precipitation can significantly lower your yield and may be caused by:

  • Protein Aggregation: Changes in pH or the addition of reagents can sometimes lead to the aggregation of protein substrates.[2][6] Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[2]

  • High EDC Concentration: In some cases, a very high concentration of EDC can cause precipitation.[2][6] If you are using a large excess of EDC, consider reducing the concentration.[6]

Experimental Protocols

Protocol 1: Two-Step EDC-NHS PEGylation of a Protein

This protocol provides a general workflow for the PEGylation of a protein with a carboxyl-terminated PEG.

Materials:

  • Protein with primary amines (e.g., lysine (B10760008) residues) in a suitable buffer.

  • Carboxyl-terminated PEG (PEG-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[10]

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5[4][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., Size Exclusion Chromatography column)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening.[3]

    • Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.[2] A common starting point is a 2- to 5-fold molar excess of both EDC and NHS over the amount of PEG-acid.[2]

    • Dissolve the PEG-acid in the Activation Buffer.[2]

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Coupling Buffer.[3]

  • Activation of PEG-Acid (Step 1):

    • In a reaction tube, combine the PEG-acid solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.[3]

    • Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups.[2][3]

  • Coupling to Protein (Step 2):

    • Immediately add the activated PEG-acid solution to your protein solution in the Coupling Buffer.[2]

    • Alternatively, to have more control over the pH, you can add the Coupling Buffer to the activation reaction mixture to raise the pH to 7.2-7.5 before adding the protein.[2][11]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][3]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[2] This will hydrolyze any unreacted NHS esters.[2]

    • Incubate for 15-30 minutes at room temperature.[2]

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.[2][12]

Protocol 2: Analysis of PEGylation Yield by SDS-PAGE

A simple way to qualitatively assess the success of a PEGylation reaction is by SDS-PAGE.

Procedure:

  • Sample Preparation: Mix a small aliquot of your reaction mixture with SDS-PAGE loading buffer.

  • Controls: Prepare samples of the un-PEGylated protein and the PEG reagent alone as controls.[13]

  • Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis.

  • Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Compare the lane containing the reaction mixture to the control lanes. Successful PEGylation will result in a new band or a smear at a higher apparent molecular weight compared to the un-PEGylated protein.[13] For quantitative analysis, techniques like SEC, Mass Spectrometry, or specific chemical assays are recommended.[14][15]

Visual Guides

EDC_NHS_PEGylation_Mechanism PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC Urea_Biproduct Urea Byproduct PEG_NHS PEG-NHS Ester (amine-reactive) O_Acylisourea->PEG_NHS + NHS NHS NHS / Sulfo-NHS PEG_Protein PEG-Protein Conjugate PEG_NHS->PEG_Protein + Protein-NH₂ Protein_NH2 Protein-NH₂ Released_NHS NHS

Caption: Chemical mechanism of the two-step EDC-NHS PEGylation reaction.

Troubleshooting_Workflow Start Low PEGylation Yield Check_Reagents Are EDC/NHS reagents fresh and stored properly? Start->Check_Reagents Replace_Reagents Use fresh, high-quality EDC and NHS. Check_Reagents->Replace_Reagents No Check_pH Are activation and coupling pH values optimal? Check_Reagents->Check_pH Yes Replace_Reagents->Check_pH Adjust_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.0-8.5 Check_pH->Adjust_pH No Check_Buffer Is the buffer free of competing amines/carboxylates? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Use recommended buffers (e.g., MES, PBS). Check_Buffer->Change_Buffer No Check_Hydrolysis Was the reaction performed promptly to minimize hydrolysis? Check_Buffer->Check_Hydrolysis Yes Change_Buffer->Check_Hydrolysis Minimize_Delay Minimize delays between activation and coupling steps. Check_Hydrolysis->Minimize_Delay No Check_Ratios Are molar ratios of EDC/NHS/PEG optimized? Check_Hydrolysis->Check_Ratios Yes Minimize_Delay->Check_Ratios Optimize_Ratios Optimize molar excess of reagents. Check_Ratios->Optimize_Ratios No Success Improved Yield Check_Ratios->Success Yes Optimize_Ratios->Success

Caption: Troubleshooting workflow for low yield in EDC-NHS PEGylation.

References

Technical Support Center: A Guide to Preventing Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during the PEGylation process.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: The use of bifunctional PEG reagents, which possess reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, often insoluble aggregates.[1][2] Impurities such as PEG diol in monofunctional PEG reagents can also cause unintended cross-linking.[3]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and subsequent aggregation increases.[1][4]

  • Suboptimal Reaction Conditions: Parameters such as pH, temperature, and buffer composition can significantly impact a protein's stability.[1][2] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, inducing conformational changes that favor aggregation.[3][5] The molecular weight of the PEG can influence these interactions.[2][5]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation. A multi-faceted approach using orthogonal techniques is often recommended for a complete characterization.[6]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[3]Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[3][7] Aggregates elute earlier than the monomeric protein.[5][8]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity to determine particle size distribution.[7]Provides information on the average particle size, size distribution, and polydispersity, indicating the presence of aggregates.[1][7]
UV-Vis Spectroscopy An increase in absorbance at around 340-350 nm can indicate the presence of soluble aggregates due to light scattering.[9][10]A simple method to detect the formation of aggregates.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Accurately determines the molecular weight of the intact PEGylated protein and its distribution, helping to identify different PEGylated species and potential aggregates.[6]

Q3: How does the pH of the reaction buffer affect aggregation?

The pH of the reaction buffer is a critical parameter that influences both the specificity of the PEGylation reaction and the stability of the protein, thereby affecting aggregation.[7]

  • Low pH (e.g., 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine group, as its pKa is generally lower than that of the epsilon-amine group of lysine (B10760008) residues.[1][7] This can help reduce the extent of multi-PEGylation and subsequent aggregation.[7]

  • Neutral to High pH (e.g., 7.0 and above): This range increases the reactivity of lysine residues, which can lead to a higher degree of PEGylation (multi-PEGylation).[1][7] While this can be desirable for some applications, extensive modification of the protein surface can sometimes compromise its conformational stability and lead to aggregation.[1]

Q4: Does the size of the PEG molecule influence aggregation?

Yes, the molecular weight (MW) of the PEG can impact aggregation. For instance, a study on Granulocyte-Colony Stimulating Factor (G-CSF) demonstrated that N-terminal attachment of a 20 kDa PEG moiety could prevent protein precipitation by rendering the aggregates soluble and slowing the rate of aggregation compared to the unmodified protein.[1] Even a smaller 5 kDa PEG showed a significant improvement in stability.[1][11] The hydrophilic nature of the PEG chain and the steric hindrance it provides are thought to be the primary mechanisms for this stabilizing effect.[1] However, the effect of PEG MW can be protein-specific, and different sizes may affect protein conformation differently.[1]

Q5: Should I use a monofunctional or bifunctional PEG linker to avoid aggregation?

If you are experiencing aggregation due to cross-linking, it is highly recommended to use a monofunctional PEG reagent.[1] Homobifunctional PEG linkers possess reactive groups at both ends, carrying an inherent risk of cross-linking multiple protein molecules, which directly leads to aggregation.[1][2] If aggregation is a persistent issue with a bifunctional linker, switching to a monofunctional alternative is a crucial troubleshooting step.[1]

Troubleshooting Guide

This section provides a step-by-step approach to troubleshoot and mitigate protein aggregation issues during your PEGylation experiments.

Issue 1: Immediate precipitation or turbidity upon adding the PEG reagent.

This suggests that the initial reaction conditions are highly suboptimal for your protein's stability.

  • Recommendation: Immediately assess and optimize your reaction conditions through small-scale screening experiments.[3] Key parameters to investigate include protein concentration, PEG:protein molar ratio, pH, and temperature.[3] A good starting point is to lower the protein concentration and the reaction temperature (e.g., to 4°C) to slow down the reaction rate, which can favor intramolecular modification over intermolecular cross-linking.[3] Consider a stepwise or gradual addition of the PEG reagent to the protein solution rather than a single bulk addition to maintain a lower instantaneous concentration of the PEG reagent.[3]

Issue 2: High molecular weight (HMW) species detected by SEC, indicating soluble aggregates.

The presence of soluble aggregates is a common issue that can be addressed by a systematic evaluation of the reaction components and conditions.

  • Troubleshooting Steps:

    • Evaluate the PEG Reagent: If using a bifunctional PEG linker, switch to a monofunctional PEG reagent to prevent cross-linking.[3] Also, ensure the high quality and purity of your monofunctional PEG reagent, as impurities like PEG diol can lead to unintended cross-linking.[3]

    • Optimize Molar Ratio: A high molar excess of the PEG reagent can increase the likelihood of multi-PEGylation, potentially leading to aggregation.[3] It is advisable to screen a range of PEG:protein molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and minimal aggregation.[3]

    • Optimize Reaction Conditions: Systematically screen for the optimal pH, temperature, and buffer composition as detailed in the experimental protocols below.

Issue 3: Aggregation persists despite optimizing reaction conditions.

If optimizing the primary reaction conditions is not sufficient to prevent aggregation, consider the use of stabilizing excipients.

  • Use of Stabilizing Excipients: The addition of certain additives to the reaction buffer can help maintain the native conformation of the protein during the PEGylation reaction.[8]

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucroseAct as protein stabilizers through preferential exclusion.
Amino Acids Arginine, Glycine50-100 mM for ArginineKnown to suppress non-specific protein-protein interactions.[1]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Low concentrations of non-ionic surfactants can prevent surface-induced aggregation by reducing surface tension.[1]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Conditions

This protocol outlines a method for systematically screening key reaction parameters to identify conditions that minimize protein aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG reagent (e.g., mPEG-NHS ester)

  • A series of reaction buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.0, 7.0, and 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Multi-well plate or microcentrifuge tubes

  • Analytical instrument for aggregation detection (e.g., SEC-HPLC or DLS)

Procedure:

  • Preparation: Prepare stock solutions of your protein and activated PEG reagent.

  • Reaction Setup: In a multi-well plate or separate microcentrifuge tubes, set up a matrix of reaction conditions. Systematically vary one parameter at a time while keeping others constant. For example:

    • Protein Concentration: Test a range of concentrations (e.g., 1, 5, and 10 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar ratios (e.g., 1:1, 5:1, 10:1).

    • pH: Test a range of pH values (e.g., 6.0, 7.0, 8.0).

    • Temperature: Compare reactions at different temperatures (e.g., 4°C and room temperature).

  • Initiate Reaction: Add the activated PEG reagent to each reaction to achieve the desired molar ratio. Mix gently.

  • Incubation: Incubate the reactions for a predetermined time (e.g., 2 hours), with gentle mixing.

  • Quenching: Stop the reactions by adding the quenching solution to consume any unreacted PEG reagent.[3]

  • Analysis: Analyze each reaction for the degree of aggregation using a suitable method like SEC or DLS.[5]

Protocol 2: General Procedure for Amine-Reactive PEGylation

This protocol provides a general method for covalently attaching an amine-reactive PEG (e.g., mPEG-NHS ester) to a protein.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in an amine-free buffer like PBS, pH 7.4)[8]

  • Amine-reactive PEG (e.g., mPEG-Succinimidyl Carboxymethyl Ester)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[8]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[8]

  • Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., phosphate or borate (B1201080) buffer).[8] If necessary, perform a buffer exchange.

  • Reaction Setup: Dissolve the amine-reactive PEG in the reaction buffer immediately before use.[8] Add the PEG solution to the protein solution at the desired PEG:protein molar ratio (e.g., 5:1, 10:1, or 20:1).[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle mixing for a specified time (e.g., 1-4 hours).[8]

  • Quenching: Stop the reaction by adding the quenching solution to react with any excess PEG reagent.[8]

  • Purification: Purify the PEGylated protein from unreacted protein, excess PEG, and reaction byproducts using an appropriate chromatography method.[8]

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Protein Aggregation in PEGylation start Start PEGylation Reaction observe_agg Observe Aggregation? (Visual or Analytical) start->observe_agg no_agg Successful PEGylation (Proceed to Purification) observe_agg->no_agg No optimize_conditions Optimize Reaction Conditions: - Lower Protein Concentration - Lower Temperature (4°C) - Optimize pH - Optimize PEG:Protein Ratio observe_agg->optimize_conditions Yes re_evaluate Re-evaluate Aggregation optimize_conditions->re_evaluate check_reagent Evaluate PEG Reagent: - Switch to Monofunctional PEG - Check Purity check_reagent->re_evaluate add_excipients Add Stabilizing Excipients: - Sugars (Sucrose) - Amino Acids (Arginine) - Surfactants (Polysorbate) add_excipients->re_evaluate re_evaluate->no_agg No re_evaluate->check_reagent Yes re_evaluate->add_excipients Yes, still aggregating agg_persists Aggregation Persists re_evaluate->agg_persists Yes, after all optimizations alternative_strategies Consider Alternative Strategies: - Different PEG Chemistry - Site-Specific PEGylation agg_persists->alternative_strategies

Caption: A step-by-step workflow for troubleshooting protein aggregation during PEGylation.

Experimental_Workflow Experimental Workflow for Optimizing PEGylation prep_solutions Prepare Stock Solutions: - Protein - Activated PEG - Buffers & Excipients setup_matrix Set up Reaction Matrix (Vary one parameter at a time) prep_solutions->setup_matrix param_protein Protein Concentration setup_matrix->param_protein param_ratio PEG:Protein Ratio setup_matrix->param_ratio param_ph pH setup_matrix->param_ph param_temp Temperature setup_matrix->param_temp initiate_reaction Initiate & Incubate Reactions param_protein->initiate_reaction param_ratio->initiate_reaction param_ph->initiate_reaction param_temp->initiate_reaction quench Quench Reactions initiate_reaction->quench analyze Analyze for Aggregation (SEC, DLS, etc.) quench->analyze determine_optimal Determine Optimal Conditions analyze->determine_optimal

Caption: A systematic workflow for screening and optimizing PEGylation reaction parameters.

References

Technical Support Center: Optimizing Molar Ratios for PEG-Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the molar ratio of EDC/NHS for PEG-acid activation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS for PEG-acid activation?

A common starting point is to use a molar excess of both EDC and NHS relative to the carboxyl groups on the PEG-acid.[1][2] A frequently recommended range is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the PEG-acid.[2] However, the optimal ratio can vary depending on the specific molecules being coupled, so optimization is often necessary.[2] Some protocols suggest a starting molar excess of 2- to 5-fold for both EDC and NHS.[1]

Q2: What is the ideal pH for the EDC/NHS activation and coupling steps?

The EDC/NHS reaction is a two-step process, each with a distinct optimal pH range.[1][2]

  • Activation Step: The activation of the carboxyl group on the PEG-acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3]

  • Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 9.0.[1]

For a two-step protocol, it is advisable to perform the activation in a buffer like MES at pH 5.0-6.0 and then increase the pH to 7.2-7.5 for the coupling step.[1][2]

Q3: Which buffers are recommended, and which should be avoided?

It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.[1][2]

  • Recommended for Activation (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.[1][2][3]

  • Recommended for Coupling (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer are suitable options.[1][2]

  • Buffers to Avoid: Tris, glycine (B1666218), and acetate (B1210297) buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]

Q4: How should I handle and store EDC and NHS reagents?

Both EDC and NHS are sensitive to moisture, and proper handling is crucial to maintain their activity.[1][2]

  • Storage: Store EDC and NHS desiccated at -20°C.[1][2]

  • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation.[1][2] After use, promptly reseal the vials and store them under dry conditions. It is highly recommended to prepare EDC and NHS solutions immediately before use and not to store them as stock solutions due to their susceptibility to hydrolysis.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can degrade over time.[1][4]Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation and store them desiccated at -20°C.[4]
Suboptimal Molar Ratios: The ratio of EDC/NHS to PEG-acid may be too low.[1]Increase the molar excess of EDC and NHS. A 2- to 10-fold molar excess of EDC over the carboxyl groups is a good starting point for optimization.[3]
Hydrolysis of Intermediates: The O-acylisourea and NHS ester intermediates are susceptible to hydrolysis in aqueous solutions.[1][2]Perform the reaction steps promptly. The addition of NHS helps to create a more stable amine-reactive intermediate.[2]
Suboptimal pH: The activation and coupling steps were not performed at their optimal pH ranges.[4]Perform the carboxyl activation step at pH 4.5-6.0 (e.g., in MES buffer) and the coupling step at pH 7.2-8.0 (e.g., in PBS buffer).[3][4]
Presence of Competing Nucleophiles: Buffers like Tris or glycine contain primary amines that compete with the target amine.[4]Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS or borate buffer for the coupling step.[3][4]
Precipitation Observed During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein substrate to aggregate.[1]Ensure the protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[1]
High EDC Concentration: An excessively high concentration of EDC can sometimes lead to precipitation.[1][2]If using a large excess of EDC, try reducing the molar excess.[1][2]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC.[1]
Coupling pH 7.0 - 9.0Promotes the reaction of the NHS-ester with primary amines.[1]
Molar Ratio (EDC:PEG-Acid) 2:1 to 10:1A molar excess of EDC is generally recommended. A significant excess can sometimes lead to side products.[2][3]
Molar Ratio (NHS:PEG-Acid) 2:1 to 5:1A molar excess of NHS is recommended to stabilize the active intermediate.[2]
Activation Time 15 - 30 minutesIncubation time for the PEG-acid with EDC and NHS at room temperature.[1]
Coupling Time 2 hours to overnightReaction time for the activated PEG-acid with the amine-containing molecule. Can be performed at room temperature or at 4°C overnight.[1][4]
Temperature 4°C to 25°CCommonly performed at room temperature. Lower temperatures for longer durations can sometimes improve results.[4][5]

Experimental Protocols

Protocol: Two-Step PEG-Acid Activation and Conjugation

This protocol outlines the activation of a PEG-acid and subsequent conjugation to an amine-containing molecule.

Materials:

  • PEG-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1][6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[1][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5[6]

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.[1]

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[1]

    • Dissolve the PEG-acid in the Activation Buffer.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • PEG-Acid Activation:

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the PEG-acid solution.[2]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[1]

  • Conjugation:

    • Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer or by passing the activated PEG-acid through a desalting column equilibrated with Coupling Buffer.[1][2]

    • Add the amine-containing molecule to the activated PEG-acid solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[6]

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEG-conjugate from excess reagents and byproducts using a desalting column or other suitable chromatography method.

Visualizations

PEG_Activation_Workflow ReagentPrep Reagent Preparation (PEG-acid, EDC, NHS, Buffers) Activation Activation (pH 4.5-6.0 in MES Buffer) ReagentPrep->Activation Fresh EDC/NHS pH_Adjust pH Adjustment (to pH 7.2-7.5) Activation->pH_Adjust Activated PEG-Ester Conjugation Conjugation (Addition of Amine) pH_Adjust->Conjugation Quenching Quenching (Optional) Conjugation->Quenching Purification Purification Conjugation->Purification If no quenching Quenching->Purification

Caption: Experimental workflow for two-step PEG-acid activation and conjugation.

EDC_NHS_Mechanism PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester PEG-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 NHS NHS NHS->NHS_Ester Conjugate PEG-CONH-R (Stable Amide Bond) NHS_Ester->Conjugate + Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 Amine R-NH2 Amine->Conjugate Hydrolysis1->PEG_COOH regenerates Hydrolysis2->PEG_COOH regenerates

Caption: Chemical pathway of EDC/NHS mediated PEG-acid activation.

References

EDC-NHS coupling not working with PEG linker what to do

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG linker conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the EDC-NHS coupling of polyethylene (B3416737) glycol (PEG) linkers and to explore alternative strategies.

Troubleshooting Guide: EDC-NHS Coupling Not Working with PEG Linker

This guide addresses the most common issues that can lead to low yields or complete failure of your EDC-NHS PEGylation reaction.

Problem: Low or No Conjugation Yield

This is one of the most frequently encountered problems in EDC-NHS chemistry. The root cause can often be traced to reaction conditions or the quality of the reagents.

Potential Cause Recommended Solution
Inactive EDC or NHS Reagents EDC and NHS are moisture-sensitive and can degrade over time. Use fresh, high-quality reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.[1][2] Prepare EDC and NHS solutions immediately before use.[3][4]
Suboptimal pH The two main steps of the reaction have different optimal pH ranges.[1][2] Perform the carboxyl activation step (EDC/NHS) at a pH of 4.5-6.0 using a buffer like MES. For the amine coupling step, the pH should be raised to 7.2-8.5.[1][2][3][5][6]
Presence of Competing Amines or Carboxylates Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule.[1][2] Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS for the coupling step.[1][3][5]
Hydrolysis of NHS Ester The activated NHS ester is susceptible to hydrolysis, especially in aqueous solutions, which reverts it to the original carboxylic acid.[1][2] Perform the conjugation step as promptly as possible after the activation of the carboxyl group.[4] The half-life of the NHS ester decreases significantly as pH increases.[7][8]
Suboptimal Molar Ratios An incorrect ratio of EDC, NHS, or PEG linker to your target molecule can lead to poor yields. A molar excess of EDC and NHS over the carboxyl-containing PEG is generally recommended.[1][4]
Steric Hindrance The three-dimensional structure of your protein or the PEG linker itself may physically block the reactive groups. Consider using a longer PEG linker to overcome spatial separation issues.

Problem: Precipitation Observed During Reaction

Precipitation during the coupling reaction can significantly lower your yield.

Potential Cause Recommended Solution
High EDC Concentration A large excess of EDC can sometimes cause precipitation.[1] Try reducing the molar excess of EDC.[3]
Protein Aggregation Changes in pH or the addition of reagents can lead to the aggregation of protein substrates. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary to ensure compatibility.[1]
High Degree of PEGylation Excessive PEGylation can lead to the insolubility of the conjugate.[2] Reduce the molar excess of the activated PEG linker in the reaction.[2]

Frequently Asked Questions (FAQs)

Reaction Chemistry and Optimization

  • Q1: What is the optimal pH for EDC/NHS coupling reactions? A1: The EDC-NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl groups on the PEG-acid with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0. The subsequent reaction of the newly formed NHS-activated PEG with a primary amine is most effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For a two-step protocol, it is advisable to perform the activation step in a buffer such as MES at pH 5-6, and then increase the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[3][6]

  • Q2: Which buffers are recommended for this reaction, and which should be avoided? A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction.

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a commonly used and effective choice.[1]

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used for this step. Other suitable options include borate (B1201080) buffer or sodium bicarbonate buffer.[1]

    • Buffers to avoid: Tris, glycine, and acetate (B1210297) buffers should be avoided as they contain reactive groups that will interfere with the coupling chemistry.[1]

  • Q3: How should I properly handle and store my EDC and NHS reagents? A3: Both EDC and NHS are sensitive to moisture, and proper handling is crucial to maintain their activity.

    • Storage: Store EDC and NHS desiccated at -20°C.[1][2]

    • Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation. After use, promptly reseal the vials and store them under dry conditions. It is recommended to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage due to their susceptibility to hydrolysis.[1]

  • Q4: What is the recommended molar ratio of EDC and NHS to my PEG-acid? A4: The optimal molar ratio can depend on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing PEG-acid. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[2][4]

Troubleshooting Alternatives

  • Q5: My EDC-NHS coupling is still not working. What are some alternative coupling chemistries? A5: If EDC-NHS chemistry proves ineffective, several alternative carboxyl-activating reagents can be employed. These include:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and rapid reaction times, especially for forming amide bonds.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another efficient peptide coupling reagent that can be used for bioconjugation.

    • CDI (1,1'-Carbonyldiimidazole): A useful reagent for forming amide bonds, though it is sensitive to water and typically requires anhydrous conditions for optimal performance.

Quantitative Data Summary

The efficiency of your PEGylation reaction is highly dependent on several quantitative parameters. The table below provides a summary of key data points for optimizing your EDC-NHS coupling reaction.

Table 1: Key Parameters for EDC-NHS Coupling of PEG Linkers

ParameterRecommended Range/ValueNotes
Activation pH 4.5 - 6.0Optimal for the activation of carboxyl groups with EDC.[1]
Coupling pH 7.0 - 8.5Promotes the reaction of the NHS-ester with primary amines.[1][5]
Molar Ratio (EDC:NHS:PEG-Acid) 2:2:1 to 10:5:1A molar excess of EDC and NHS is generally recommended.[2][4]
Activation Time 15 - 30 minutesIncubation time for the PEG-acid with EDC and NHS at room temperature.[1][5]
Coupling Time 2 hours to overnightReaction time for the activated PEG-acid with the amine-containing molecule.[1][5]
Temperature 4°C to Room TemperatureCommonly performed at room temperature, but can be done at 4°C overnight to minimize hydrolysis.[1]

Table 2: pH-Dependent Hydrolysis of NHS-Activated PEG

pHHalf-life of NHS-activated PEG
7.4> 120 minutes
9.0< 9 minutes
Data from a study on branched PEG-NHS demonstrates the significant impact of pH on the stability of the activated linker.[7][8]

Experimental Protocols

Protocol 1: Two-Step EDC-NHS Coupling of a Carboxyl-PEG to a Protein

This protocol provides a general guideline for the conjugation of a PEG linker with a terminal carboxylic acid group to a primary amine on a protein.

Materials:

  • Carboxyl-terminated PEG Linker

  • Protein with accessible primary amines (e.g., lysine (B10760008) residues)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Carboxyl-PEG:

    • Dissolve the carboxyl-terminated PEG linker in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the PEG solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Protein:

    • Dissolve the protein in Coupling Buffer.

    • Immediately add the activated PEG solution to the protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and byproducts using a size-exclusion chromatography column or dialysis.

Protocol 2: Alternative Coupling using HATU

This protocol provides a general outline for using HATU as an alternative to EDC-NHS.

Materials:

  • Carboxyl-terminated PEG Linker

  • Amine-containing molecule

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-terminated PEG linker in anhydrous DMF.

    • Add HATU (1.1 - 1.5 equivalents) and DIPEA (2 equivalents) to the solution.

  • Activation:

    • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Coupling:

    • Add the amine-containing molecule (1 equivalent) to the activated PEG solution.

    • Continue to stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the PEGylated product using appropriate chromatography techniques.

Visualizations

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.0 - 8.5) cluster_side_reaction Side Reaction PEG_COOH Carboxyl-PEG O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-activated PEG (more stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (competing reaction) O_Acylisourea->Hydrolysis NHS NHS NHS->NHS_Ester PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) NHS_Ester->PEG_Protein + Protein-NH2 NHS_Ester->Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->PEG_Protein

Caption: Chemical mechanism of the two-step EDC-NHS coupling reaction for PEGylation.

Troubleshooting_Workflow start Low or No Coupling Yield check_reagents Are EDC/NHS reagents fresh and stored properly? start->check_reagents use_fresh Use fresh, properly handled EDC and NHS. check_reagents->use_fresh No check_buffer Is the buffer free of primary amines/carboxylates? check_reagents->check_buffer Yes use_rec_buffer Use recommended buffers (e.g., MES, PBS). check_buffer->use_rec_buffer No check_ph Are activation and coupling pH values optimal? check_buffer->check_ph Yes adjust_ph Adjust pH to 4.5-6.0 for activation and 7.0-8.5 for coupling. check_ph->adjust_ph No check_hydrolysis Was the reaction performed promptly to minimize hydrolysis? check_ph->check_hydrolysis Yes minimize_delay Minimize delays between activation and coupling steps. check_hydrolysis->minimize_delay No consider_alternatives Consider alternative coupling chemistries (HATU, PyBOP). check_hydrolysis->consider_alternatives Yes

Caption: Troubleshooting decision tree for low EDC-NHS coupling yield.

Experimental_Workflow start Start prep_reagents Prepare fresh EDC/NHS in Activation Buffer start->prep_reagents activate_peg Activate Carboxyl-PEG (15-30 min, RT) prep_reagents->activate_peg couple Combine activated PEG and Protein (2h RT or O/N 4°C) activate_peg->couple prep_protein Prepare Protein in Coupling Buffer prep_protein->couple quench Quench reaction (15-30 min, RT) couple->quench purify Purify PEG-Protein Conjugate quench->purify end End purify->end

Caption: General experimental workflow for two-step EDC-NHS PEGylation.

References

Technical Support Center: NHS-Ester Activated PEG

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice to prevent the hydrolysis of N-hydroxysuccinimide (NHS)-ester activated polyethylene (B3416737) glycol (PEG).

Frequently Asked Questions (FAQs)

Q1: What is NHS-ester PEG, and why is it used?

NHS-ester PEG is a derivative of polyethylene glycol that has been activated with an N-hydroxysuccinimide ester. This activation creates a reactive group that can readily form stable amide bonds with primary amine groups on proteins, peptides, antibodies, and other molecules. This process, known as PEGylation, is widely used to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.

Q2: What is NHS-ester hydrolysis, and why is it a problem?

NHS-ester hydrolysis is a chemical reaction where the NHS-ester group reacts with water, leading to the formation of an unreactive carboxylic acid. This is a significant issue because the hydrolyzed PEG will no longer be able to react with the target amine-containing molecule, reducing the efficiency of the conjugation reaction and leading to inconsistent results. The rate of hydrolysis is highly dependent on the pH of the solution.

Q3: What is the optimal pH for working with NHS-ester PEG?

The optimal pH for reacting NHS-ester PEG with primary amines is between 7.0 and 8.5. Within this range, the primary amines are sufficiently deprotonated and nucleophilic to react efficiently with the NHS-ester. However, it's a trade-off, as the rate of hydrolysis also increases with pH.

Q4: How should I store my NHS-ester PEG to prevent hydrolysis?

To prevent premature hydrolysis, NHS-ester PEG should be stored in a desiccated environment at low temperatures, typically -20°C or below. It is crucial to warm the reagent to room temperature before opening the container to prevent condensation of atmospheric moisture onto the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low conjugation efficiency Hydrolysis of the NHS-ester PEG before or during the reaction.- Ensure the NHS-ester PEG is fresh and has been stored correctly.- Prepare the reaction buffers immediately before use.- Work quickly once the NHS-ester PEG is dissolved.- Optimize the pH of the reaction buffer (typically pH 7.0-8.5).
Presence of primary amines in the buffer (e.g., Tris).- Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.
Inconsistent results between experiments Variable levels of NHS-ester PEG hydrolysis.- Standardize the protocol, including incubation times, temperatures, and buffer preparation.- Always use freshly prepared solutions of NHS-ester PEG.
Moisture contamination.- Warm the NHS-ester PEG to room temperature in a desiccator before opening.- Use anhydrous solvents if preparing stock solutions.
Complete failure of the conjugation reaction The NHS-ester PEG is completely hydrolyzed.- Test the activity of the NHS-ester PEG with a small molecule containing a primary amine before attempting the full-scale reaction.- Obtain a new batch of NHS-ester PEG.

Quantitative Data

Table 1: Half-life of NHS-ester in Aqueous Solution at Different pH Values

pHHalf-life
7.0Several hours
8.01-2 hours
8.530-60 minutes
9.0< 10 minutes

Note: These are approximate values and can vary based on buffer composition and temperature.

Table 2: Recommended Buffers for NHS-Ester PEG Conjugation

BufferRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally compatible.
HEPES7.0 - 8.0Good buffering capacity in this range.
Borate Buffer8.0 - 9.0Can be used for reactions requiring a slightly higher pH.

Experimental Protocols

Protocol 1: Preparation of NHS-Ester PEG Stock Solution

  • Remove the NHS-ester PEG from cold storage and place it in a desiccator to allow it to warm to room temperature (approximately 20-30 minutes).

  • Once at room temperature, weigh the desired amount of NHS-ester PEG in a dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration.

  • Vortex briefly to dissolve the NHS-ester PEG completely.

  • This stock solution should be used immediately.

Protocol 2: General Procedure for Protein PEGylation

  • Dissolve the protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration.

  • Immediately before starting the reaction, add the freshly prepared NHS-ester PEG stock solution to the protein solution. A common molar ratio is a 5- to 20-fold molar excess of PEG to the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time and temperature may need to be determined empirically.

  • Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 10-20 mM.

  • Purify the PEGylated protein using appropriate chromatography techniques (e.g., size exclusion or ion exchange) to remove unreacted PEG and quenching reagent.

Visualizations

hydrolysis_vs_aminolysis cluster_reaction NHS-Ester PEG Reaction Pathways NHS_PEG NHS-Ester PEG Conjugated_Protein PEG-Protein Conjugate (Stable Amide Bond) NHS_PEG->Conjugated_Protein Aminolysis (Desired Reaction) Hydrolyzed_PEG Hydrolyzed PEG (Inactive Carboxylic Acid) NHS_PEG->Hydrolyzed_PEG Hydrolysis (Side Reaction) Protein Protein-NH2 (Primary Amine) Water H2O (Water)

Caption: Competing reactions of NHS-ester PEG: aminolysis and hydrolysis.

experimental_workflow cluster_workflow Workflow for Preventing NHS-Ester PEG Hydrolysis start Start warm Warm NHS-Ester PEG to Room Temperature in Desiccator start->warm prepare_buffer Prepare Fresh Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) warm->prepare_buffer dissolve_peg Dissolve NHS-Ester PEG in Anhydrous Solvent (e.g., DMSO) prepare_buffer->dissolve_peg initiate_reaction Immediately Initiate Conjugation Reaction dissolve_peg->initiate_reaction quench Quench Reaction (e.g., with Tris or Glycine) initiate_reaction->quench purify Purify PEGylated Product quench->purify end End purify->end

Caption: Recommended workflow for handling NHS-ester PEG to minimize hydrolysis.

Technical Support Center: Purification of PEGylated Proteins by Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of PEGylated proteins using size-exclusion chromatography (SEC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying PEGylated proteins using SEC?

The main challenge in purifying PEGylated proteins stems from the heterogeneity of the PEGylation reaction mixture.[1] This mixture often contains the desired PEGylated protein, unreacted native protein, excess PEG reagent, and potentially multi-PEGylated species or aggregates.[2] Due to the significant increase in hydrodynamic radius conferred by the PEG moiety, the PEGylated protein elutes earlier than the native protein.[2][] However, challenges such as co-elution with aggregates, poor resolution between different PEGylated species, and non-specific interactions with the column matrix can complicate the purification process.[1]

Q2: How does the size of the PEG molecule affect SEC separation?

The size of the attached PEG molecule significantly influences the hydrodynamic volume of the conjugate, which is the primary basis for separation in SEC.[4] Larger PEG chains lead to a greater increase in size, generally resulting in better resolution between the PEGylated and non-PEGylated protein.[5] However, very large PEG molecules can sometimes lead to co-elution of the PEGylated conjugate with free, unreacted PEG, especially if the PEG itself is polydisperse.

Q3: Why is my protein recovery low after SEC, and how can I improve it?

Low recovery of PEGylated proteins from an SEC column is often due to non-specific binding of the protein to the column matrix.[1] This can be caused by hydrophobic or ionic interactions between the protein and the stationary phase. To improve recovery, consider the following:

  • Mobile Phase Additives: Incorporating additives like arginine into the mobile phase can help to reduce non-specific interactions and improve peak shape and recovery.[2][6]

  • Organic Modifiers: Adding a small percentage of an organic solvent, such as isopropanol (B130326) or acetonitrile, to the mobile phase can disrupt hydrophobic interactions.[2][7]

  • Column Choice: Using a column with a biocompatible, hydrophilic coating can minimize secondary interactions.[1]

  • Thorough Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample.[1]

Q4: Can SEC separate different species of PEGylated proteins (e.g., mono-, di-, tri-PEGylated)?

Separating different PEGylated species (PEGmers) by SEC can be challenging, as the size difference between them may not be substantial enough for baseline resolution.[5] While SEC is excellent for separating the PEGylated protein from the much smaller native protein, orthogonal methods like ion-exchange chromatography (IEX) are often more effective for resolving species with different degrees of PEGylation.[][4] IEX separates based on surface charge, which is altered by the "shielding" effect of the attached PEG chains.[]

Q5: Why is Multi-Angle Light Scattering (MALS) detection recommended for the analysis of PEGylated proteins by SEC?

Standard SEC with UV detection relies on column calibration with protein standards to estimate molecular weight. This method is often inaccurate for PEGylated proteins because their hydrodynamic size-to-mass ratio differs significantly from that of typical globular proteins.[8] SEC coupled with MALS allows for the direct measurement of the absolute molar mass of the eluting species, independent of their elution volume. This provides a more accurate determination of the molecular weight of the PEGylated conjugate and can help to distinguish between monomers, aggregates, and different PEGylated forms.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the SEC purification of PEGylated proteins.

Problem 1: Poor Resolution Between PEGylated Protein and Native Protein
Possible CauseRecommended Solution
Inappropriate Column Pore Size Select a column with a pore size suitable for the molecular weight range of your PEGylated protein and the native protein. For larger conjugates, a larger pore size may be required.
Suboptimal Mobile Phase Optimize the mobile phase composition. The addition of arginine or a low concentration of an organic solvent can improve peak shape and resolution.[2][6]
High Flow Rate Reduce the flow rate to allow for better equilibration and interaction with the stationary phase, which can enhance resolution. A typical starting point is 0.5 mL/min.[2][6]
Excessive Sample Volume Ensure the injection volume does not exceed 2-5% of the total column volume to prevent band broadening and loss of resolution.[2]
Problem 2: Peak Tailing or Asymmetry
Possible CauseRecommended Solution
Secondary Interactions with Column Matrix Add modifiers to the mobile phase, such as arginine or isopropanol, to minimize non-specific binding.[2][7] Increase the ionic strength of the mobile phase to reduce electrostatic interactions.
Column Contamination Clean the column according to the manufacturer's instructions to remove any adsorbed protein or contaminants from previous runs.
Poor Sample Solubility Ensure the sample is fully solubilized in the mobile phase before injection. Consider adjusting the pH or ionic strength of the sample buffer.
Problem 3: Co-elution of PEGylated Protein with Aggregates
Possible CauseRecommended Solution
Presence of High Molecular Weight Aggregates Optimize the PEGylation reaction conditions (e.g., protein concentration, PEG-to-protein ratio, reaction time) to minimize aggregate formation.
Inadequate Column Resolving Power Use a longer column or columns in series to increase the separation path length and improve resolution.
Sample Overloading Reduce the amount of protein loaded onto the column. High concentrations can promote aggregation.[9]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the SEC purification of PEGylated proteins.

Table 1: Representative SEC Column Specifications and Operating Parameters

ParameterTypical Value/RangeReference
Column Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm[1]
Tosoh TSKgel G4000SWXL, 7.8 mm x 300 mm, 8-µm[6]
YMC-Pack Diol-300, 300 x 8 mm ID, S-5µm[7]
Flow Rate 0.5 - 0.8 mL/min[1][2]
Injection Volume 10 - 20 µL[2][6]
Sample Concentration 1 - 5 mg/mL[2][6]
Column Temperature 25 - 30 °C[2][6]
Detection Wavelength 280 nm (for protein)[2][6]

Table 2: Common Mobile Phase Compositions for PEGylated Protein SEC

Mobile Phase CompositionPurposeReference
Phosphate Buffered Saline (PBS), pH 7.4Standard physiological buffer.[2]
100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2Arginine reduces non-specific binding and improves peak shape.[2][6]
PBS with 5-10% IsopropanolOrganic modifier disrupts hydrophobic interactions.[2][7]
200 mM Ammonium Formate, 5% AcetonitrileVolatile buffer suitable for subsequent mass spectrometry (MS) analysis.[2]

Table 3: Example of Analytical SEC Results for a PEGylation Reaction Mixture

AnalyteApproximate Retention Time (min)Peak Area (%)
Aggregates7.51.2
Mono-PEGylated Protein9.285.3
Native Protein10.110.5
Free PEG11.03.0
(Data adapted from a representative analytical SEC run)[2]

Experimental Protocols

Protocol 1: Analytical SEC for Purity Assessment of PEGylated Protein

This protocol outlines a general method for assessing the purity of a PEGylated protein sample and separating the mono-PEGylated species from aggregates and the native protein.

Materials:

  • HPLC system with UV detector

  • SEC column (e.g., Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 µm)[1]

  • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[2][6]

  • Sample: PEGylated protein reaction mixture, diluted to 1 mg/mL in mobile phase[2]

Method:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.[2]

  • Sample Preparation: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[2][6]

  • Chromatography: Perform an isocratic elution with the mobile phase at a flow rate of 0.5 mL/min for a total run time sufficient to elute all components (typically 20-30 minutes).[2] Maintain the column temperature at 25 °C.[2]

  • Data Analysis: Monitor the elution profile at 280 nm. Identify and integrate the peaks corresponding to aggregates (eluting first), the PEGylated protein, the native protein, and free PEG (if applicable).

Protocol 2: Preparative SEC for Purification of PEGylated Protein

This protocol provides a general procedure for purifying the mono-PEGylated protein from a larger-scale reaction mixture.

Materials:

  • Preparative HPLC or FPLC system with a fraction collector

  • Preparative-grade SEC column (e.g., Superdex 200 pg or similar)

  • Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4

  • Sample: Concentrated PEGylation reaction mixture

Method:

  • System Preparation: Equilibrate the preparative SEC column with at least two column volumes of the mobile phase.

  • Sample Loading: Load the concentrated sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.[2]

  • Elution: Perform an isocratic elution with the mobile phase at a flow rate appropriate for the column dimensions.

  • Fraction Collection: Collect fractions based on the UV chromatogram (280 nm). The first major peak after the void volume typically corresponds to the PEGylated protein.

  • Analysis of Fractions: Analyze the collected fractions using analytical SEC (as described in Protocol 1) and/or SDS-PAGE to confirm the purity of the PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the pure mono-PEGylated protein. If necessary, concentrate the pooled fractions using a suitable method like ultrafiltration.

Visualizations

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Purification cluster_analysis Analysis & Collection Reaction PEGylation Reaction Mixture Filtration Sample Filtration (0.22 µm) Reaction->Filtration Injection Sample Injection Filtration->Injection Equilibration Column Equilibration Equilibration->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection (280 nm) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Purity_Check Purity Analysis (Analytical SEC, SDS-PAGE) Fractionation->Purity_Check Pooling Pooling of Pure Fractions Purity_Check->Pooling Final_Product Purified PEGylated Protein Pooling->Final_Product

Caption: Experimental workflow for the purification of PEGylated proteins by SEC.

Troubleshooting_SEC Start Poor Separation in SEC Q1 Check Peak Shape Start->Q1 A1_Tailing Peak Tailing? Q1->A1_Tailing S1_Tailing Add Arginine/Organic Modifier Increase Ionic Strength A1_Tailing->S1_Tailing Yes Q2 Check Resolution A1_Tailing->Q2 No S1_Tailing->Q2 A2_Resolution Co-elution of Peaks? Q2->A2_Resolution S2_Resolution Optimize Mobile Phase Decrease Flow Rate Check Column Pore Size A2_Resolution->S2_Resolution Yes Q3 Check Recovery A2_Resolution->Q3 No S2_Resolution->Q3 A3_Recovery Low Protein Recovery? Q3->A3_Recovery S3_Recovery Use Biocompatible Column Ensure Thorough Equilibration A3_Recovery->S3_Recovery Yes End Improved Separation A3_Recovery->End No S3_Recovery->End

Caption: Troubleshooting decision tree for common SEC purification issues.

References

Technical Support Center: Carbodiimide Coupling Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbodiimide (B86325) coupling chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding side reactions in carbodiimide-mediated couplings (e.g., using EDC or DCC).

Frequently Asked Questions (FAQs)

Q1: What is the primary, yield-reducing side reaction in carbodiimide coupling?

A1: The main undesired side reaction is the rearrangement of the highly reactive O-acylisourea intermediate to a stable and unreactive N-acylurea.[1][2] This rearrangement consumes the activated carboxylic acid, preventing it from reacting with the amine and thereby lowering the yield of the desired amide product.[1][2]

Q2: How can I minimize the formation of the N-acylurea byproduct?

A2: The formation of N-acylurea can be minimized by:

  • Using coupling additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or N-hydroxysuccinimide (NHS) react with the O-acylisourea intermediate to form an active ester. This active ester is more stable than the O-acylisourea and less prone to rearrangement, but still reactive enough to form the desired amide.[2]

  • Controlling the reaction solvent: Using solvents with low dielectric constants, such as dichloromethane (B109758) (DCM) or chloroform, can reduce the rate of this side reaction.[1]

  • Managing pH: N-acylurea formation is pH-dependent. For example, in one study, formation was as low as 1-2% at pH 5.0-6.0 but increased to 6% at pH 7.0.[3]

  • Adding catalysts: The addition of pyridine (B92270) has been shown to significantly decrease N-acylurea formation. One study reported a reduction from 39% to just 1% with the addition of pyridine.[4]

Q3: What causes racemization/epimerization in peptide coupling, and how can I prevent it?

A3: Racemization, a loss of stereochemical integrity at the chiral center of an amino acid, is a major concern in peptide synthesis. It primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[5][6] The proton at the chiral α-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of chirality.[5][6]

To prevent racemization:

  • Use additives: HOBt and HOAt are highly effective at suppressing racemization by forming active esters that are less prone to cyclizing into an oxazolone.[7] HOAt is generally considered superior to HOBt.[7]

  • Control the temperature: Running the reaction at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.[8]

  • Choose the right base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) and use the minimum necessary amount to avoid promoting proton abstraction.[9]

  • Select the appropriate coupling reagent: Phosphonium and uronium/aminium reagents (e.g., HATU, HBTU, PyBOP) are often preferred for sensitive couplings as they are designed to minimize racemization.[8][9]

Q4: My reaction is complete, but I'm having trouble removing the urea (B33335) byproduct. What should I do?

A4: The strategy for removing the urea byproduct depends on the carbodiimide used:

  • DCC: The byproduct, dicyclohexylurea (DCU), is largely insoluble in most common organic solvents.[10] It can be removed by filtration of the reaction mixture.[10] To remove residual DCU, the crude product can be dissolved in a minimal amount of a solvent where DCU is less soluble (like ether or acetonitrile) and cooled to precipitate the remaining urea.[10]

  • EDC: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble.[2][10] It can be easily removed by performing an aqueous workup. Washing the organic layer with a dilute acid solution (e.g., 0.1 M HCl) will protonate the EDU, further increasing its solubility in the aqueous phase.[10]

Troubleshooting Guides

Issue 1: Low Yield of Amide Product

If you are experiencing low yields, consult the following decision tree to diagnose and solve the problem.

low_yield_troubleshooting start Low Yield Observed check_reagents Are reagents (carbodiimide, acid, amine) pure and anhydrous? start->check_reagents side_reaction Is N-acylurea formation suspected? check_reagents->side_reaction Yes solution1 Use fresh, anhydrous reagents and solvents. check_reagents->solution1 No activation_issue Is the carboxylic acid fully activated? side_reaction->activation_issue No solution2 Add HOBt or HOAt. Use a non-polar solvent (e.g., DCM). Control pH (slightly acidic). side_reaction->solution2 Yes coupling_issue Is the coupling step inefficient? activation_issue->coupling_issue No solution3 Increase activation time or switch to a more potent coupling reagent (e.g., HATU, HBTU). activation_issue->solution3 Yes workup_loss Is product being lost during workup? coupling_issue->workup_loss No solution4 Increase reaction time or temperature. For sterically hindered substrates, consider converting acid to acyl fluoride. coupling_issue->solution4 Yes solution5 Optimize extraction pH. Minimize number of purification steps. workup_loss->solution5 Yes

Caption: Troubleshooting low amide yield.
Issue 2: Presence of Diastereomers (Racemization)

If your product analysis (e.g., by chiral HPLC) shows the presence of an undesired diastereomer, it indicates racemization has occurred.

racemization_troubleshooting start Diastereomer Detected (Racemization) check_additive Was a racemization-suppressing additive (HOBt, HOAt) used? start->check_additive check_temp Was the reaction run at low temperature (e.g., 0 °C)? check_additive->check_temp Yes solution1 Incorporate HOBt or, preferably, HOAt into the reaction. check_additive->solution1 No check_base Was a hindered, non-nucleophilic base used in minimal quantity? check_temp->check_base Yes solution2 Perform the coupling at 0 °C or lower. check_temp->solution2 No check_reagent Is the amino acid known to be highly susceptible to racemization (e.g., His, Cys)? check_base->check_reagent Yes solution3 Use DIPEA instead of TEA or NMM. Use stoichiometric amounts. check_base->solution3 No solution4 Switch to a lower-racemization coupling reagent like HATU or PyBOP. Consider using CuCl2 as a co-additive. check_reagent->solution4 Yes

Caption: Troubleshooting racemization.

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The tables below provide a summary of quantitative data from various studies to illustrate these effects.

Table 1: Extent of N-Acylurea Formation

Condition% N-Acylurea Formed (relative to EDC used)Reference(s)
Ac-Phe-OH in MES buffer, pH 6.02 ± 1%[3]
Ac-Phe-OH in MES buffer, pH 7.06 ± 1%[3]
Ac-Ile-OH (bulkier side chain), pH 6.033 ± 1%[3]
Standard coupling without pyridine~39%[4]
Standard coupling with 10 mM pyridine~1%[4]

Table 2: Extent of Racemization/Epimerization

Coupling SystemModel Peptide / Conditions% Epimerization (D-isomer)Reference(s)
DCC aloneBoc-Leu-Phe-OH + H-Val-OtBu in DMF14.3%[2]
DCC + HOBtBoc-Leu-Phe-OH + H-Val-OtBu in DMF< 1%[2]
DCC + HOBtFmoc-Phe-Ser(OtBu)-OH + Pro-resin18%[7]
DCC + HOAtFmoc-Phe-Ser(OtBu)-OH + Pro-resin6%[7]
EDC + HOBtModel Peptide Fragment1-4%[8]

Table 3: Hydrolysis Rates of Intermediates

Species & ConditionRate Constant (s⁻¹)Reference(s)
EDC hydrolysis, pH 71.5 x 10⁻⁵
EDC hydrolysis, pH 45.0 x 10⁻⁴
O-acylisourea intermediate from EDC, pH 4.75~2-3

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling to Minimize Side Reactions

This protocol outlines a standard procedure for amide bond formation using EDC and HOBt, incorporating best practices to reduce common side reactions.

  • Reactant Preparation: Dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Amine Addition: Add the amine component (1.0-1.1 equivalents) to the mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or NMM (1.0 equivalent) to neutralize it.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to minimize racemization.[8]

  • EDC Addition: Add EDC·HCl (1.1-1.5 equivalents) to the cooled solution in one portion.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with a dilute acid (e.g., 5% citric acid or 0.5 N HCl), water, a dilute base (e.g., 5% NaHCO₃), and finally with brine. The acidic wash is crucial for removing the water-soluble urea byproduct and any excess EDC.[10]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol provides a method to determine the extent of racemization by separating and quantifying the desired product from its diastereomer.

  • Sample Preparation: Dissolve a small amount of the crude or purified product in the HPLC mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., cellulose- or amylose-based columns are common for peptide analysis).[5]

  • Chromatographic Conditions:

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. The exact ratio will need to be optimized to achieve baseline separation of the diastereomers.

    • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

    • Detection: Monitor the elution at a wavelength where the peptide has strong absorbance (e.g., 214 nm for the peptide backbone).

  • Analysis:

    • Inject the sample onto the column.

    • Identify the peaks corresponding to the desired (L,L) diastereomer and the epimerized (D,L) diastereomer. Retention times may need to be confirmed with standards if available.

    • Integrate the peak areas for both diastereomers.

  • Calculation: Calculate the percentage of epimerization using the following formula: % Epimerization = [Area of D,L peak / (Area of L,L peak + Area of D,L peak)] * 100

Visualization of Key Pathways

The following diagrams illustrate the key chemical pathways in carbodiimide coupling, including the desired reaction and major side reactions.

carbodiimide_pathways RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R'') Amine Amine (R'''NH2) Amide Desired Amide (R-CONH-R''') O_Acylisourea->Amide + Amine (Desired Pathway) Urea Urea Byproduct O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction 1) Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Cyclization (Leads to Racemization) Racemized_Amide Racemized Amide (Side Product) Oxazolone->Racemized_Amide + Amine (Side Reaction 2)

References

Technical Support Center: Improving PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when utilizing polyethylene (B3416737) glycol (PEG) linkers to enhance the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Section 1: Troubleshooting Guide

This guide addresses common issues observed during PROTAC development and experimentation, focusing on problems related to cell permeability.

Issue 1: My PROTAC is potent in biochemical/cell-free assays but shows low or no degradation of the target protein in cellular assays.

  • Possible Cause: This is a classic indicator of poor cell permeability.[1] PROTACs are large molecules, often falling "beyond the Rule of 5," which can make it difficult for them to passively diffuse across the cell membrane.[2]

  • Troubleshooting Steps:

    • Directly Measure Permeability: Quantify your PROTAC's ability to cross a membrane using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell permeability assay for a more physiologically relevant assessment that includes active transport.[1][2]

    • Assess Intracellular Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET™) to determine if the PROTAC is reaching and binding to its intracellular target. A significant drop in potency between biochemical and cellular assays strongly suggests permeability issues.[1]

    • Modify the Linker:

      • Vary PEG Length: Systematically synthesize and test PROTACs with different PEG linker lengths. Shorter linkers often lead to more permeable compounds.[3][4] For some PROTACs, adding just one or two PEG units can decrease permeability by half.[5][6]

      • Introduce Rigidity: Excessive flexibility in a long PEG linker can lead to a large exposed polar surface area. Incorporating cyclic structures (e.g., piperidine, piperazine) into the linker can "lock" the PROTAC in a more compact and permeable conformation.[5][7]

    • Consider Active Efflux: The PROTAC may be a substrate for cellular efflux pumps like P-glycoprotein.[5] In your in vitro assays, co-administer the PROTAC with a known efflux pump inhibitor (e.g., verapamil). An increase in intracellular concentration would indicate that efflux is a contributing factor.[5]

Issue 2: I'm observing a "Hook Effect" with my PROTAC, where degradation decreases at higher concentrations.

  • Possible Cause: The "hook effect" is a common phenomenon with PROTACs.[2] At excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[2]

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Curve: To identify the optimal concentration range for degradation and to confirm the characteristic bell-shaped curve of the hook effect, it is crucial to test a broad range of concentrations (e.g., 1 nM to 30 µM).[2][8]

    • Optimize Concentration for Future Experiments: Once the optimal concentration for maximal degradation (the nadir of the curve) is identified, use this concentration for subsequent experiments to ensure you are working in the productive range.

Issue 3: My permeability assay results are highly variable and inconsistent.

  • Possible Cause: Variability in permeability assays can stem from several factors, including issues with the experimental setup or the physicochemical properties of the PROTAC itself.

  • Troubleshooting Steps:

    • Ensure Compound Solubility: Poor solubility of the PROTAC in the assay buffer can lead to inaccurate concentration measurements and inconsistent results.[2] Consider using formulation strategies or modifying the PROTAC to improve its solubility.[2]

    • Standardize Cell Culture Conditions (for Caco-2 assays): For cell-based assays, the integrity and confluency of the cell monolayer are critical. Use cells within a defined passage number range and ensure consistent seeding densities.[2] Regularly check monolayer integrity using methods like Trans-Epithelial Electrical Resistance (TEER) measurements.

    • Check for PROTAC Instability: The PROTAC may be degrading in the cell culture medium over the course of the experiment.[2] Evaluate the stability of your compound in the experimental media at 37°C for the duration of the assay.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A1: A PEG linker serves several crucial functions in a PROTAC. It connects the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[5] Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and flexible.[5] This hydrophilicity helps to improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[3][5] Additionally, the length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent protein degradation.[5]

Q2: How does the length of a PEG linker affect the cell permeability of a PROTAC?

A2: The relationship between PEG linker length and cell permeability is complex and often requires a delicate balance.[5] While longer PEG chains can increase solubility, they also increase the molecular weight and the number of hydrogen bond acceptors, which can negatively impact passive diffusion across the cell membrane.[3][5] Several studies have shown that permeability can increase with decreasing linker length.[4][5] However, a linker that is too short may sterically hinder the formation of the necessary ternary complex for protein degradation.[5] Therefore, the optimal PEG linker length must be determined empirically for each specific PROTAC system.[5]

Q3: Can a flexible PEG linker sometimes improve cell permeability?

A3: Yes, paradoxically, the flexibility of a PEG linker can be advantageous for cell permeability.[5] PEG linkers can adopt folded or "chameleonic" conformations in the hydrophobic environment of the cell membrane.[5][6] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better able to traverse the lipid bilayer.[5][6] This concept is key for many "beyond Rule of 5" molecules like PROTACs.

Q4: What are the key physicochemical properties to consider for PROTAC cell permeability?

A4: Key physicochemical properties influencing PROTAC cell permeability include:

  • Molecular Weight (MW): Generally, lower MW is preferred, although many effective PROTACs exceed the traditional "Rule of 5" limit of 500 Da.[2]

  • Topological Polar Surface Area (TPSA): A lower TPSA is typically associated with better passive permeability.

  • Lipophilicity (cLogP): A balance is required. While some lipophilicity is needed to cross the cell membrane, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Number of Rotatable Bonds: Increased flexibility can sometimes be beneficial for adopting a permeable conformation, but can also come with an entropic penalty for binding.[6]

  • Intramolecular Hydrogen Bonding: The ability to form intramolecular hydrogen bonds can help a PROTAC adopt a more compact, "chameleon-like" structure that masks polar groups, thereby enhancing membrane permeability.[6][9]

Q5: Will modifying the PEG linker to improve permeability affect other properties of my PROTAC?

A5: Yes, absolutely. The linker is a critical component that influences multiple aspects of a PROTAC's function.[1] Modifying the PEG linker can impact:

  • Solubility: Changing the linker's length or composition will alter the molecule's hydrophilicity and, consequently, its solubility.[1]

  • Ternary Complex Formation: The linker's length and flexibility are key to achieving the correct geometry for a stable and productive ternary complex.[1]

  • Metabolic Stability: The ether bonds in PEG linkers can be susceptible to metabolism. Altering the linker may change the PROTAC's metabolic profile.[1]

Section 3: Data Presentation

The following tables summarize quantitative data demonstrating the impact of PEG linker length on PROTAC permeability and degradation.

Table 1: Impact of PEG Linker Length on Permeability of VH032-Based PROTACs

PROTAC SeriesLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
AT Series 1-unit PEG0.08[4]
2-unit PEG0.04[4]
CM/CMP Series 2-unit PEG0.02[4]
4-unit PEG0.01[4]
MZP Series 2-unit PEG0.004[4]
4-unit PEG0.002[4]

Data sourced from studies on VH032-based PROTACs targeting bromodomains.[3][4]

Table 2: Influence of PEG Linker Length on Degradation Efficacy of BRD4 PROTACs

PROTACLinkerDC₅₀ (nM)Dₘₐₓ (%)
BRD4 Degrader 1 PEG325>95
BRD4 Degrader 2 PEG415>95
BRD4 Degrader 3 PEG58>95
BRD4 Degrader 4 PEG630>90

This data for BRD4-targeting PROTACs suggests that a PEG5 linker provides an optimal balance for degradation potency in this specific context.[1]

Section 4: Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of PEGylated PROTACs are provided below.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for assessing passive permeability.[10][11]

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

    • 96-well acceptor plates

    • Lecithin in dodecane (B42187) solution

    • Phosphate-buffered saline (PBS), pH 7.4

    • PROTAC compound stock solution in DMSO

    • LC-MS/MS system for quantification

  • Procedure:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.[10]

    • Prepare Donor Plate: Coat the filter of each well in the donor plate with 5 µL of the lecithin/dodecane solution and allow it to impregnate for 5-10 minutes.

    • Prepare Dosing Solution: Dilute the PROTAC stock solution in PBS to the desired final concentration. The final DMSO concentration should be kept below 1% to avoid affecting membrane integrity.[10]

    • Start Assay: Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.[10]

    • Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter from the donor plate is in contact with the buffer in the acceptor plate. Incubate the assembled plate at room temperature for 4-16 hours.[3][10]

    • Quantification: After incubation, separate the donor and acceptor plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[10]

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[10]

Protocol 2: Caco-2 Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess permeability by considering passive diffusion, active transport, and efflux mechanisms.[10][11]

  • Materials:

    • Caco-2 cells

    • Transwell plates (e.g., 24-well) with permeable supports

    • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

    • Hanks' Balanced Salt Solution (HBSS)

    • PROTAC compound stock solution in DMSO

    • LC-MS/MS system for quantification

  • Procedure:

    • Cell Seeding and Culture: Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Permeability Assay (Apical to Basolateral - A to B): a. Gently wash the cell monolayers with pre-warmed HBSS.[10] b. Add the PROTAC dosing solution (in HBSS) to the apical (upper) compartment.[10] c. Add fresh HBSS to the basolateral (lower) compartment.[10] d. Incubate at 37°C with gentle shaking.[9] e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.[10]

    • Permeability Assay (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the PROTAC dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.[9]

    • Quantification: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.[11]

    • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate of an efflux transporter.[9][11]

Protocol 3: Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]

  • Materials:

    • Cultured cells expressing the target protein

    • PROTAC compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).[8]

    • Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[12]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein and a loading control overnight at 4°C.[12]

    • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate.[12]

    • Analysis: Quantify band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Section 5: Visualizations

Diagram 1: General PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.

Diagram 2: Experimental Workflow for Evaluating PROTAC Permeability

Permeability_Workflow Start Start: PROTAC Synthesized Biochem_Assay Biochemical Assay (e.g., TR-FRET, FP) Start->Biochem_Assay Is_Potent_Biochem Potent? Biochem_Assay->Is_Potent_Biochem Perm_Assay Permeability Assay (PAMPA / Caco-2) Is_Potent_Biochem->Perm_Assay Yes Redesign Redesign Linker/ Compound Is_Potent_Biochem->Redesign No Is_Permeable Permeable? Perm_Assay->Is_Permeable Cell_Deg_Assay Cellular Degradation Assay (Western Blot) Is_Permeable->Cell_Deg_Assay Yes Is_Permeable->Redesign No Is_Potent_Cell Potent? Cell_Deg_Assay->Is_Potent_Cell End_Success Success: Effective Degrader Is_Potent_Cell->End_Success Yes Is_Potent_Cell->Redesign No Redesign->Start

Caption: A typical workflow for the evaluation of PROTAC permeability and efficacy.

Diagram 3: Troubleshooting Poor PROTAC Cellular Activity

Troubleshooting_Workflow Start Low/No Cellular Degradation Check_Perm 1. Assess Permeability (PAMPA/Caco-2) Start->Check_Perm Is_Perm_Low Permeability Low? Check_Perm->Is_Perm_Low Optimize_Linker Optimize Linker (Length, Rigidity) Is_Perm_Low->Optimize_Linker Yes Check_Ternary 2. Assess Ternary Complex Formation (Biophysical Assay) Is_Perm_Low->Check_Ternary No Check_Efflux Consider Efflux (Use Inhibitors) Optimize_Linker->Check_Efflux Is_Ternary_Weak Weak/No Formation? Check_Ternary->Is_Ternary_Weak Is_Ternary_Weak->Optimize_Linker Yes Check_E3 3. Check E3 Ligase Expression (Western Blot) Is_Ternary_Weak->Check_E3 No Is_E3_Low Expression Low? Check_E3->Is_E3_Low Change_Cell_Line Change Cell Line Is_E3_Low->Change_Cell_Line Yes Further_Opt Further Optimization Is_E3_Low->Further_Opt No

Caption: A decision tree for troubleshooting poor cellular activity of PROTACs.

References

Technical Support Center: Troubleshooting EDC-NHS Coupling of PLGA to PEG

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling of Poly(lactic-co-glycolic acid) (PLGA) to Poly(ethylene glycol) (PEG).

Frequently Asked Questions (FAQs)

Q1: Why is my PLGA-PEG coupling reaction failing or showing very low yield?

Low or no yield in your EDC-NHS coupling reaction is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here are the primary culprits and their solutions:

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture.[1][2] Improper storage or handling can lead to their degradation and subsequent inactivation.

    • Solution: Always use fresh, high-quality EDC and NHS. Store them desiccated at -20°C.[1][3] Before use, allow the reagent vials to warm to room temperature to prevent moisture condensation upon opening.[1][2] It is highly recommended to prepare EDC and NHS solutions immediately before use.[1]

  • Suboptimal pH: The EDC-NHS reaction is a two-step process, with each step having a distinct optimal pH range.

    • Activation Step: The activation of the carboxyl groups on PLGA with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2]

    • Coupling Step: The subsequent reaction of the NHS-activated PLGA with the amine-terminated PEG is more effective at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[3][4]

    • Solution: Employ a two-step pH adjustment. Use a buffer like MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6 for the activation step.[1][3] Afterwards, either adjust the pH of the reaction mixture to 7.2-7.5 or perform a buffer exchange to a buffer like PBS (Phosphate-Buffered Saline) for the coupling step.[1][3]

  • Inappropriate Buffer Selection: The choice of buffer is critical, as some buffer components can interfere with the reaction.

    • Problematic Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the PLGA and PEG, quenching the reaction.[1][5]

    • Recommended Buffers: For the activation step, MES buffer is a suitable choice.[1][3] For the coupling step, PBS, borate (B1201080) buffer, or sodium bicarbonate buffer are commonly used.[1][3][4]

  • Hydrolysis of Intermediates: The activated intermediates, the O-acylisourea intermediate formed by EDC and the subsequent NHS ester, are susceptible to hydrolysis in aqueous environments.[1][6] This hydrolysis competes with the desired amidation reaction. The rate of NHS ester hydrolysis increases with pH.[1][4][5]

    • Solution: Minimize the time between the activation and coupling steps.[1] Perform the reaction promptly after adding the reagents.

Q2: I'm observing precipitation in my reaction vessel. What is causing this?

Precipitation during the coupling reaction can significantly reduce your yield. The likely causes are:

  • High EDC Concentration: In some cases, a high concentration of EDC can cause the precipitation of reactants or products.[1][3]

    • Solution: If you are using a large excess of EDC and observing precipitation, try reducing its concentration.[1][3]

  • Polymer Aggregation: Changes in pH or the addition of reagents can sometimes lead to the aggregation and precipitation of PLGA, PEG, or the resulting PLGA-PEG copolymer.

    • Solution: Ensure that your polymers are soluble and stable in the chosen reaction buffers. A buffer exchange step prior to the reaction may be necessary to ensure compatibility.[1][3]

Q3: What are the optimal molar ratios for the reagents?

The stoichiometry of the reactants is crucial for a successful conjugation.

  • EDC and NHS Excess: It is generally recommended to use a molar excess of both EDC and NHS over the carboxyl groups of PLGA.[1]

    • Recommended Ratio: A common starting point is a 2- to 5-fold molar excess of both EDC and NHS relative to PLGA.[1] Some protocols suggest ratios up to 10-fold for EDC.[2]

  • PLGA to PEG Ratio: The ratio of PLGA to PEG will depend on the desired degree of PEGylation. A 1:1 ratio of activated PLGA to amine-terminated PEG is a common starting point.[7]

Quantitative Data Summary

For successful and reproducible EDC-NHS coupling of PLGA to PEG, several quantitative parameters must be optimized. The following table provides a summary of key reaction conditions.

ParameterRecommended Range/ValueRationale and Key Considerations
Activation pH 4.5 - 6.0Optimal for the activation of PLGA's carboxyl groups by EDC.[1][2]
Coupling pH 7.0 - 8.5Promotes the efficient reaction of the NHS-activated PLGA with the primary amines of PEG.[3][4]
Molar Ratio (EDC:NHS:PLGA) 2:2:1 to 5:5:1A molar excess of EDC and NHS is generally required to drive the reaction forward and outcompete hydrolysis.[1]
Activation Time 15 - 30 minutesIncubation time for the activation of PLGA with EDC and NHS at room temperature.[1]
Coupling Time 2 hours to overnightThe reaction time for the activated PLGA to couple with PEG. Can be performed at room temperature or at 4°C overnight.[1][3]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis of the NHS ester, especially during longer reaction times.[4]

Experimental Protocols

This section provides a detailed, generalized protocol for the EDC-NHS coupling of carboxyl-terminated PLGA to amine-terminated PEG.

Materials:
  • Carboxyl-terminated PLGA

  • Amine-terminated PEG (PEG-NH2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[1][3]

  • Coupling Buffer: 0.1 M PBS, pH 7.2-7.4[1][3]

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[5]

  • Anhydrous solvent (e.g., DMSO or DMF) for preparing stock solutions of reagents[5]

  • Purification equipment (e.g., dialysis membrane, size-exclusion chromatography column)

Procedure:
  • Reagent Preparation:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening.[1][2]

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.[5]

  • PLGA Activation:

    • Dissolve the carboxyl-terminated PLGA in the Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions to the PLGA solution. A common molar ratio is a 2- to 5-fold molar excess of both EDC and NHS over the carboxyl groups of PLGA.[1]

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[1]

  • pH Adjustment for Coupling:

    • Immediately after activation, adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.[1] Alternatively, for a more controlled reaction, the activated PLGA can be purified to remove excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.[2][8]

  • Coupling Reaction:

    • Dissolve the amine-terminated PEG in the Coupling Buffer.

    • Add the PEG-NH2 solution to the activated PLGA solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][3]

  • Quenching (Optional):

    • To stop the reaction and hydrolyze any unreacted NHS esters, a quenching solution can be added to a final concentration of 20-50 mM.[1] Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting PLGA-PEG copolymer from excess reagents, byproducts, and unreacted PEG using dialysis against deionized water or an appropriate buffer. The choice of dialysis membrane molecular weight cutoff (MWCO) should be appropriate to retain the PLGA-PEG conjugate while allowing smaller molecules to diffuse out. Size-exclusion chromatography can also be used for purification.

  • Characterization:

    • Confirm the successful synthesis of the PLGA-PEG copolymer using techniques such as ¹H NMR spectroscopy, and Fourier-transform infrared spectroscopy (FTIR).

Visualizing the Process and Troubleshooting

To better understand the experimental workflow and troubleshoot potential issues, refer to the diagrams below.

EDC_NHS_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_purification Purification & Analysis prep_plga Dissolve PLGA-COOH in Activation Buffer (pH 4.5-6.0) activation Add EDC & NHS to PLGA (15-30 min @ RT) prep_plga->activation prep_reagents Prepare fresh EDC & NHS solutions prep_reagents->activation ph_adjust Adjust pH to 7.0-8.5 with Coupling Buffer activation->ph_adjust add_peg Add PEG-NH2 ph_adjust->add_peg coupling Incubate (2h @ RT or O/N @ 4°C) add_peg->coupling quench Quench Reaction (Optional) coupling->quench purify Purify (e.g., Dialysis) quench->purify characterize Characterize (e.g., NMR, FTIR) purify->characterize

Caption: Experimental workflow for EDC-NHS coupling of PLGA to PEG.

Troubleshooting_Workflow cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_precipitation Precipitation Issues start Low/No Coupling Yield? q_reagents Are EDC/NHS reagents fresh and stored properly? start->q_reagents precip Precipitation Observed? start->precip s_reagents Solution: Use fresh, properly handled EDC and NHS. q_reagents->s_reagents No q_buffer Is the buffer free of primary amines/carboxylates? q_reagents->q_buffer Yes s_buffer Solution: Use recommended buffers (e.g., MES, PBS). q_buffer->s_buffer No q_ph Are activation and coupling pH values optimal? q_buffer->q_ph Yes s_ph Solution: Adjust pH to 4.5-6.0 for activation and 7.0-8.5 for coupling. q_ph->s_ph No q_hydrolysis Was the reaction performed promptly to minimize hydrolysis? q_ph->q_hydrolysis Yes s_hydrolysis Solution: Minimize delays between activation and coupling steps. q_hydrolysis->s_hydrolysis No q_solubility Is the polymer soluble and stable in the buffer? precip->q_solubility s_solubility Solution: Ensure polymer solubility and buffer compatibility. q_solubility->s_solubility No q_edc Is the EDC concentration too high? q_solubility->q_edc Yes s_edc Solution: Reduce EDC concentration. q_edc->s_edc Yes

Caption: Troubleshooting flowchart for PLGA-PEG coupling issues.

References

Technical Support Center: EDC/NHS Surface Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) surface activation chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the covalent immobilization of ligands to carboxylated surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS activation and the subsequent amine coupling?

A1: The EDC/NHS reaction involves two distinct steps with different optimal pH ranges. The initial activation of surface carboxyl groups by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the newly formed NHS-ester with a primary amine on the ligand is more efficient at a physiological to slightly basic pH, ranging from 7.2 to 8.5.[1][3][4] For a two-step protocol, it is recommended to perform the activation step in a buffer such as MES at pH 5-6, and then adjust the pH to 7.2-7.5 for the coupling step.[1][5][6]

Q2: Which buffers should I use for the activation and coupling steps?

A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the reactants and interfere with the coupling chemistry.[1][7]

  • Activation Step (pH 4.5-6.0): 2-(N-morpholino)ethanesulfonic acid (MES) buffer is widely recommended and effective for this step.[1][8][9]

  • Coupling Step (pH 7.2-8.5): Phosphate-buffered saline (PBS) is commonly used for the second step.[1] Other suitable options include borate, bicarbonate, or HEPES buffers.[1][3][4]

  • Buffers to Avoid: Buffers such as Tris, glycine, or acetate (B1210297) should be avoided as they contain reactive groups that will interfere with the coupling reaction.[1][7]

Q3: How should I prepare and store my EDC and NHS reagents?

A3: Both EDC and NHS are sensitive to moisture and can lose activity if not handled and stored properly.[1]

  • Storage: EDC and NHS should be stored desiccated at -20°C.[1]

  • Handling: To prevent condensation, allow the reagent vials to warm to room temperature before opening.[1][10] After use, promptly reseal the vials and store them under dry conditions. For frequent use, consider preparing smaller, single-use aliquots.[1]

  • Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous environments.[4][8] Many NHS esters have poor water solubility and should first be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3][7]

Q4: Why is it important to quench the reaction, and what are the recommended quenching agents?

A4: Quenching is a critical step to deactivate any unreacted NHS esters on the surface.[11][12] If not quenched, these reactive groups can continue to react with any primary amines, leading to unwanted side reactions or non-specific binding in subsequent steps.[13] Common quenching agents are small molecules containing primary amines that will cap any remaining active NHS esters.[11]

  • Recommended Quenching Agents: Tris, glycine, lysine, ethanolamine, or hydroxylamine (B1172632) are commonly used.[5][11][12] They are typically added to a final concentration of 10-100 mM and incubated for 15-30 minutes.[6][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Ligand Immobilization Inactive EDC or NHS reagents due to moisture exposure.Use fresh, high-quality reagents. Always allow vials to equilibrate to room temperature before opening to prevent condensation.[2]
Incorrect pH for activation or coupling steps.Ensure the activation buffer (e.g., MES) is between pH 4.5-6.0 and the coupling buffer (e.g., PBS) is between pH 7.2-8.0 for a two-step reaction.[2]
Hydrolysis of EDC/NHS intermediates.Perform the coupling step immediately after the activation step. For sensitive molecules, consider performing the reaction at 4°C to slow the rate of hydrolysis. Ensure the coupling buffer pH does not exceed 8.5.[2]
Presence of competing nucleophiles (e.g., Tris, glycine) in buffers.Ensure all buffers are free of primary amines and carboxylates. Buffer exchange your ligand into an appropriate buffer like PBS or MES before starting the reaction.[2][7]
Precipitation During the Reaction High degree of conjugation leading to protein insolubility.Reduce the molar excess of the EDC/NHS reagents or the ligand being conjugated. Optimize the ratio of crosslinker to your target molecules.[2]
Protein instability in the chosen buffer or pH.Ensure the buffer conditions are compatible with your specific protein's stability. This may require screening different non-amine buffers or pH values within the recommended range.[2]
Excessive EDC concentration.If precipitation occurs, particularly when conjugating to carrier proteins, try reducing the amount of EDC used in the reaction.[1][2]
High Non-Specific Binding Incomplete quenching of unreacted NHS esters.Ensure the quenching step is performed thoroughly with an adequate concentration of quenching agent (e.g., 10-100 mM Tris or glycine) for a sufficient duration (15-30 minutes).[11][12]
Electrostatic interactions between the ligand and the surface.Adjust the pH of the coupling buffer. For instance, if your protein has a low isoelectric point (pI), a higher pH for coupling might reduce non-specific binding. Conversely, for a protein with a high pI, a lower pH might be beneficial.[14]

Quantitative Data Summary

Parameter Recommended Range/Value Reference(s)
Activation pH 4.5 - 6.0[1][2]
Coupling pH 7.2 - 8.5[1][3][4]
EDC Concentration ~2-4 mM[2][5][6]
NHS/sulfo-NHS Concentration ~5-10 mM[2][5][6]
EDC:NHS Molar Ratio 1:1 to 1:2.5[1]
Activation Time 15 - 30 minutes at room temperature[2][5][6]
Coupling Time 1 - 4 hours at room temperature or overnight at 4°C[4][7]
Quenching Agent Concentration 10 - 100 mM[6][11][12]
Quenching Time 15 - 30 minutes at room temperature[11][12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Surface Activation and Amine Coupling

This protocol is recommended to minimize undesirable cross-linking of ligands that contain both carboxyl and amine groups.[8]

Materials:

  • Carboxylated surface (e.g., sensor chip, beads)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[2]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[2]

  • EDC and Sulfo-NHS

  • Ligand with primary amines

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[2]

  • (Optional) 2-Mercaptoethanol to quench EDC[2]

Methodology:

  • Surface Preparation: Wash the carboxylated surface with the Activation Buffer to equilibrate.

  • Reagent Preparation: Allow EDC and Sulfo-NHS powders to warm completely to room temperature before opening. Prepare fresh solutions of EDC (e.g., final concentration of 4 mM) and Sulfo-NHS (e.g., final concentration of 10 mM) in Activation Buffer immediately before use.[2]

  • Activation: Add the EDC/Sulfo-NHS solution to the carboxylated surface and incubate for 15-30 minutes at room temperature.[2]

  • Washing: Wash the surface thoroughly with Activation Buffer or Coupling Buffer to remove excess EDC, NHS, and byproducts.

  • Ligand Coupling: Dissolve the amine-containing ligand in Coupling Buffer and add it to the activated surface. Incubate for 1-2 hours at room temperature.[6]

  • Quenching: Add the Quenching Solution to a final concentration of 10-100 mM and incubate for 15-30 minutes at room temperature to block any unreacted NHS esters.[11][12]

  • Final Wash: Wash the surface extensively with Coupling Buffer to remove any non-covalently bound ligand and quenching agent.

Protocol 2: Checking the Activity of NHS-Ester Reagents

This protocol can be used to determine if your NHS or Sulfo-NHS reagent has been hydrolyzed and is no longer active.[10]

Materials:

  • NHS or Sulfo-NHS reagent to be tested

  • Amine-free buffer (e.g., PBS)

  • Strong base (e.g., 1 M NaOH)

  • Spectrophotometer

Methodology:

  • Initial Measurement: Dissolve 1-2 mg of the NHS-ester reagent in 2 ml of amine-free buffer. Measure the absorbance at 260 nm.

  • Hydrolysis: Add a small amount of strong base to the solution to intentionally hydrolyze the NHS ester.

  • Final Measurement: After a few minutes, measure the absorbance at 260 nm again.

  • Interpretation: A significant increase in absorbance at 260 nm indicates the release of the NHS leaving group, confirming that the reagent was active. If there is no significant change in absorbance, the reagent has likely been hydrolyzed and is inactive.[10]

Visualizations

EDC_NHS_Activation_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_quenching Quenching Step Carboxyl_Surface Carboxylated Surface (-COOH) EDC_NHS Add EDC and NHS in MES Buffer Carboxyl_Surface->EDC_NHS 1 Activated_Surface NHS-Ester Activated Surface EDC_NHS->Activated_Surface 2 Amine_Ligand Add Amine-Ligand in PBS Buffer Activated_Surface->Amine_Ligand 3 Coupled_Surface Covalently Coupled Ligand Amine_Ligand->Coupled_Surface 4 Quenching Add Quenching Agent (e.g., Tris, Glycine) Coupled_Surface->Quenching 5 Final_Surface Final Blocked Surface Quenching->Final_Surface 6

Caption: Workflow for two-step EDC/NHS activation and amine coupling.

Troubleshooting_Logic Start Low Coupling Efficiency? Check_Reagents Are EDC/NHS Reagents Fresh? Start->Check_Reagents Yes Check_pH Is Activation pH 4.5-6.0 and Coupling pH 7.2-8.5? Check_Reagents->Check_pH Yes Failure Further Optimization Needed Check_Reagents->Failure No (Use fresh reagents) Check_Buffers Are Buffers Amine-Free? Check_pH->Check_Buffers Yes Check_pH->Failure No (Adjust pH) Check_Hydrolysis Was Coupling Step Performed Immediately After Activation? Check_Buffers->Check_Hydrolysis Yes Check_Buffers->Failure No (Use appropriate buffers) Success Problem Solved Check_Hydrolysis->Success Yes Check_Hydrolysis->Failure No (Minimize time between steps)

Caption: Troubleshooting decision tree for low coupling efficiency.

Competing_Reactions cluster_desired Desired Reaction cluster_competing Competing Reaction Activated_Ester NHS-Ester Activated Surface Amine_Ligand Primary Amine on Ligand Activated_Ester->Amine_Ligand Water Water (H2O) Activated_Ester->Water Amide_Bond Stable Amide Bond Amine_Ligand->Amide_Bond Nucleophilic Attack Hydrolyzed_Surface Inactive Carboxyl Surface Water->Hydrolyzed_Surface Hydrolysis

Caption: Desired aminolysis vs. competing hydrolysis of NHS-esters.

References

premature cleavage of PEG linker in plasma and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of Poly(ethylene glycol) (PEG) linkers in plasma and strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature PEG linker cleavage in plasma?

Premature cleavage of a PEG linker before it reaches the target site can lead to reduced efficacy and potential off-target toxicity.[1] The primary causes are highly dependent on the linker's chemical structure and the biological environment.[2]

  • Enzymatic Degradation: Plasma contains various enzymes that can cleave specific bonds.

    • Esterases: These enzymes are abundant in plasma and readily hydrolyze ester-based linkers.[3][4] Ester bonds are one of the most common linkages susceptible to premature cleavage.[4]

    • Proteases: Peptide-based linkers (e.g., Val-Cit) can be cleaved by proteases found in circulation, such as human neutrophil elastase or rodent-specific carboxylesterases.[2][3][5]

  • Chemical Instability: Certain chemical bonds are inherently unstable at the physiological pH of blood (~7.4).

    • Hydrolysis: Ester bonds are susceptible to chemical hydrolysis in the aqueous environment of plasma, a process that can be accelerated by enzymes.[3][6] Hydrazone linkers are also known to be labile and can undergo hydrolysis.[1]

    • Thiol-Maleimide Exchange: The succinimide (B58015) ring formed from a maleimide-thiol conjugation can undergo a retro-Michael reaction or exchange with thiols on abundant plasma proteins like albumin, leading to deconjugation.[3]

Q2: My PEGylated conjugate shows a much shorter half-life in mice than in humans. What could be the cause?

This is a frequently observed species-specific difference, particularly with peptide-based linkers.

  • Rodent Carboxylesterase 1c (Ces1c): Mouse and rat plasma contain the enzyme Ces1c, which is known to efficiently cleave the commonly used valine-citrulline (Val-Cit) dipeptide linker.[2][5]

  • Human Plasma Difference: This specific enzyme is not present at the same activity level in human plasma, leading to greater stability of Val-Cit linkers in human plasma compared to rodent plasma.[2][5] This discrepancy can complicate the preclinical evaluation of drug candidates.[5]

Q3: How do I choose a more stable PEG linker to prevent premature cleavage?

Selecting the right linker chemistry is critical for ensuring stability in circulation.[3] The stability generally follows this trend: Ether > Amide > Carbamate > Ester .

  • Switch to More Stable Bonds: If you are observing instability with an ester-based linker, switching to a more robust amide or an even more stable ether bond is a primary strategy.[3] Ether and amide bonds are generally not susceptible to plasma enzymes.[4]

  • Non-Cleavable Linkers: For applications where the payload does not need to be released from the PEG moiety to be active, a non-cleavable linker (e.g., thioether) offers the highest plasma stability.[1]

  • Steric Hindrance: Increasing the length or branching of the PEG chain can sterically shield the linker bond from enzymatic attack.[3] Additionally, introducing bulky chemical groups (e.g., methyl groups) near a labile bond, such as a disulfide, can enhance its stability.

Q4: Can the PEG chain itself degrade in plasma?

While the polyether backbone of PEG is generally considered stable, it can undergo degradation, although this is typically a much slower process than the cleavage of labile linker chemistries.[3]

  • Oxidation: The PEG backbone can be susceptible to degradation initiated by reactive oxygen species (ROS).[3] This is more of a concern in specific inflammatory microenvironments rather than general circulation.

Troubleshooting Guides

Issue 1: Unexpectedly Short Half-Life of PEGylated Molecule Detected in Plasma Stability Assay
  • Symptoms:

    • Rapid disappearance of the intact parent molecule in in vitro plasma stability assays.[3]

    • Detection of free drug/payload shortly after incubation.[3]

    • In vivo studies show lower-than-expected systemic exposure (AUC) and a short terminal half-life.

  • Troubleshooting Workflow:

    Troubleshooting workflow for premature PEG linker cleavage.

Issue 2: My Cleavable Linker is Too Stable and Fails to Release the Payload at the Target Site
  • Symptoms:

    • Good plasma stability but low therapeutic efficacy in cell-based assays or in vivo models.[3]

    • Intact PEGylated conjugate is recovered from target tissues, indicating a lack of payload release.[3]

  • Possible Causes & Solutions:

    • Overly Stable Linker: The chemical bond may be too robust to be cleaved by the conditions within the target cell (e.g., lysosome).[3] Solution: Switch from a non-cleavable linker to a cleavable one, or choose a more labile cleavable linker (e.g., an enzyme-cleavable linker instead of a pH-sensitive one if the pH drop is insufficient).[3]

    • Incorrect Cleavage Mechanism: The target cells may lack the specific enzymes (e.g., cathepsins, β-glucuronidase) or the required acidic environment to cleave the linker.[3][7] Solution: Verify that the target cells express the necessary enzymes or have sufficiently acidic compartments.[3] Perform a direct lysosomal cleavage assay to confirm susceptibility.[3]

Data Presentation: Linker Stability Comparison

The choice of linkage chemistry is paramount for controlling the stability of a PEGylated conjugate in plasma. The following table summarizes the relative stability and common cleavage mechanisms of different linker types.

Linker TypeCleavage MechanismRelative Plasma StabilityKey ConsiderationsReferences
Ether Not cleavableVery HighUsed for non-cleavable applications where the conjugate remains intact.[4]
Amide Enzymatic (Proteases)HighGenerally stable, but specific peptide sequences can be liable to proteases.[4][8]
Disulfide ReductionModerateStability can be improved with steric hindrance. Cleaved by reducing agents like glutathione.[1][9]
Peptide (e.g., Val-Cit) Enzymatic (Proteases)Moderate to LowStable in human plasma but susceptible to cleavage by rodent Ces1c and human neutrophil elastase.[1][2]
Hydrazone Acid-catalyzed HydrolysisVariableStability is highly dependent on pH and specific chemical structure; can be prone to premature release.[1][4]
Ester Hydrolysis (Chemical & Enzymatic)LowHighly susceptible to hydrolysis by plasma esterases.[3][4][6]

Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This assay is essential for determining the stability of a PEGylated compound by measuring its degradation over time when incubated with plasma.[10][11]

Objective: To determine the in vitro half-life (t½) of a PEGylated conjugate in plasma from one or more species (e.g., mouse, rat, human).[11]

Materials:

  • Test Compound (PEGylated molecule)

  • Control Compound (with known stability)

  • Pooled Plasma (e.g., Human, Mouse) with anticoagulant (e.g., EDTA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator or water bath set to 37°C

  • Quenching Solution (e.g., ice-cold acetonitrile (B52724) with internal standard)[10]

  • Centrifuge

  • LC-MS/MS system for analysis[1]

Workflow Diagram:

Workflow for an in vitro plasma stability assay.

Procedure:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Pre-warm the required volume of plasma for each species to 37°C.[10]

  • Initiation: Spike the test compound into the pre-warmed plasma to a final concentration (e.g., 1 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.[11]

  • Incubation: Incubate the mixture at 37°C, often with gentle shaking.[10]

  • Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[11]

  • Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile to precipitate the plasma proteins and stop the enzymatic reaction.[10] An internal standard can be included in the acetonitrile for accurate quantification.

  • Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 5 min) to pellet the precipitated proteins.[1][12]

  • Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to quantify the concentration of the remaining intact test compound.[1][13]

  • Data Analysis: Determine the percentage of the compound remaining at each time point relative to the zero time point. Calculate the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[13]

References

Technical Support Center: Handling and Storing Moisture-Sensitive EDC and NHS Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for handling and storing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) reagents.

Frequently Asked Questions (FAQs)

Q1: What are EDC and NHS, and why are they so sensitive to moisture?

EDC is a zero-length crosslinker that activates carboxyl groups (-COOH) to form an amine-reactive O-acylisourea intermediate.[1] This intermediate is highly unstable in aqueous solutions and prone to hydrolysis, which reverts it back to a carboxyl group and renders the EDC inactive as a urea (B33335) derivative. NHS is used in conjunction with EDC to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[2] This two-step process increases the efficiency of conjugation reactions. However, both the EDC reagent itself and the resulting NHS ester are susceptible to hydrolysis, making it critical to minimize exposure to moisture.[3][4]

Q2: What are the ideal storage conditions for solid EDC and NHS?

Both EDC and NHS are hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] To ensure their stability and reactivity, they should be stored under desiccated conditions and at low temperatures. Upon receipt, store the reagents at -20°C in a non-frost-free freezer.[6] The container should be tightly sealed and placed inside a desiccator containing a drying agent like silica (B1680970) gel to maintain a low-humidity environment.

Q3: I've just received a new bottle of EDC. What is the first thing I should do?

Before opening a new bottle of EDC or NHS for the first time, it is crucial to allow it to warm to room temperature completely.[5][6] This process can take approximately one hour.[6] Allowing the container to equilibrate to ambient temperature prevents atmospheric moisture from condensing on the cold powder when the bottle is opened, which would lead to rapid degradation of the reagent.

Q4: How should I handle weighing and aliquoting these hygroscopic reagents?

Weighing small quantities of hygroscopic reagents can be challenging as they absorb moisture and can appear to "melt" on the weigh boat.[7] The best practice is to aliquot the reagent into smaller, single-use vials upon first opening. This minimizes the number of times the main stock container is opened, reducing the cumulative exposure to atmospheric moisture.[7] Perform this aliquoting process in a controlled, low-humidity environment, such as a glove box or under a stream of dry nitrogen or argon gas, if possible.[8][9]

Q5: Can I prepare stock solutions of EDC and NHS and store them?

It is strongly recommended to always prepare EDC and NHS solutions fresh immediately before use.[6][7] EDC is particularly unstable in aqueous solutions and will hydrolyze rapidly.[4] Storing these reagents in solution, even for a short period, will lead to a significant loss of activity and result in failed or inefficient coupling reactions.[4] If preparing a stock solution is unavoidable for your workflow, use an anhydrous, amine-free organic solvent like Dimethylformamide (DMF) and store it under desiccated conditions at -20°C for a very limited time, but be aware that this is not ideal.[3] DMSO is generally not recommended as a solvent for carbodiimide (B86325) stock solutions due to potential side reactions.[10]

Q6: How can I tell if my EDC or NHS reagents have gone bad?

Visual inspection can sometimes indicate degradation. Clumping of the powder, a sticky appearance, or difficulty in handling are signs of moisture absorption.[7] However, the most definitive indicator of degraded reagents is a consistent failure or low efficiency of your conjugation reactions, even when all other parameters (pH, buffer composition, concentrations) are optimal.[3] If you suspect your reagents have degraded, it is best to discard them and use a fresh, unopened vial.[6]

Troubleshooting Guide

Issue 1: Low or No Conjugation Efficiency

  • Potential Cause: Degraded EDC or NHS due to improper storage or handling.

    • Solution: Always use fresh, properly handled EDC and NHS.[11] Ensure reagents were warmed to room temperature before opening and handled in a low-humidity environment. Purchase new reagents if degradation is suspected.

  • Potential Cause: Incorrect pH for the reaction steps.

    • Solution: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[1][11] The subsequent coupling to the primary amine is optimal at a pH of 7.0-8.5.[11] Use a two-step buffering system, such as MES buffer for the activation step, followed by an adjustment to pH 7.2-7.5 with a buffer like PBS for the coupling step.[1][11]

  • Potential Cause: Presence of competing nucleophiles in the buffer.

    • Solution: Ensure your buffers are free from primary amines (e.g., Tris, Glycine) or carboxylates (e.g., acetate), as these will compete with your target molecules for reaction with EDC/NHS.[11]

Issue 2: Precipitation Observed During the Reaction

  • Potential Cause: High concentration of EDC.

    • Solution: An excessive molar excess of EDC can sometimes cause precipitation. If this occurs, try reducing the concentration of EDC used in the reaction.[11]

  • Potential Cause: Protein aggregation.

    • Solution: Changes in pH or the addition of reagents can sometimes cause the protein substrate to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary prior to the reaction.[11]

Data Summary Table

ParameterRecommendationRationale
Storage Temperature (Solid) -20°C in a non-frost-free freezerMinimizes degradation and hydrolysis.
Storage Conditions (Solid) Tightly sealed container within a desiccatorProtects from atmospheric moisture.
Handling New Bottles Equilibrate to room temperature before opening (~1 hr)[6]Prevents condensation of moisture onto the cold powder.[5]
Solution Preparation Prepare fresh immediately before each use[6][12]EDC and NHS esters hydrolyze rapidly in aqueous solutions.[4]
Activation Step pH 4.5 - 6.0 (e.g., in MES Buffer)[11]Optimal pH for the activation of carboxyl groups by EDC.
Coupling Step pH 7.0 - 8.5 (e.g., in PBS Buffer)[11]Optimal pH for the reaction of NHS esters with primary amines.
Incompatible Buffers Tris, Glycine, AcetateContain primary amines or carboxylates that compete in the reaction.[11]

Experimental Protocols

Protocol 1: Aliquoting Solid Hygroscopic Reagents

  • Remove the stock container of EDC or NHS from the -20°C freezer.

  • Place the sealed container in a desiccator at room temperature and allow it to equilibrate for at least 1 hour.[6]

  • Prepare several small, clean, and dry microcentrifuge tubes or vials. Ensure they are properly labeled.

  • If available, perform the following steps in a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Quickly open the main stock container and, using a clean spatula, promptly dispense the desired amount of reagent into the pre-labeled vials.

  • Tightly cap the small vials immediately. For added protection, you can wrap the caps (B75204) with parafilm.

  • Tightly reseal the main stock container, ensuring the cap is secure.

  • Place the main stock container and the new aliquots back into a desiccator for storage at -20°C.

Protocol 2: Two-Step EDC/NHS Coupling Reaction

  • Preparation:

    • Remove one aliquot of EDC and one of NHS from -20°C storage and allow them to warm to room temperature in a desiccator before opening.

    • Prepare your Activation Buffer (e.g., 0.1 M MES, pH 6.0) and Coupling Buffer (e.g., PBS, pH 7.4).[12]

    • Dissolve your carboxyl-containing molecule in the Activation Buffer.

  • Activation Step:

    • Immediately before starting the reaction, weigh the required amounts of EDC and NHS and dissolve them in Activation Buffer.

    • Add the freshly prepared EDC/NHS solution to your carboxyl-containing molecule solution. A common molar ratio is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl groups.[12]

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[11][12]

  • Coupling Step:

    • Immediately add the activated molecule solution to your amine-containing molecule, which should be dissolved in the Coupling Buffer. Alternatively, you can adjust the pH of the activation reaction mixture to 7.2-7.5 by adding Coupling Buffer.[11]

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle mixing.[12]

  • Quenching (Optional but Recommended):

    • To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine) to a final concentration of 20-50 mM.[11][12]

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify your final conjugate from excess reagents and reaction byproducts using appropriate methods such as dialysis or size-exclusion chromatography.[11]

Visual Guides

G cluster_storage Initial Storage & Preparation cluster_handling Weighing & Aliquoting cluster_use Experimental Use start Receive Reagent storage Store at -20°C in Desiccator start->storage Immediately equilibrate Equilibrate to Room Temp (in desiccator, ~1 hr) storage->equilibrate Before Use open_stock Open Stock Bottle (Low Humidity Environment) equilibrate->open_stock aliquot Aliquot into Single-Use Vials open_stock->aliquot Quickly store_aliquots Store Aliquots at -20°C in Desiccator aliquot->store_aliquots prep_solution Prepare Solution (Immediately before use) store_aliquots->prep_solution Take one aliquot experiment Perform Coupling Reaction prep_solution->experiment

Caption: Recommended workflow for handling new moisture-sensitive reagents.

G start Low Conjugation Yield? q_reagents Are EDC/NHS reagents fresh and handled correctly? start->q_reagents a_reagents_yes Check Reaction pH q_reagents->a_reagents_yes Yes a_reagents_no Discard old reagents. Use a fresh aliquot that has been properly equilibrated. q_reagents->a_reagents_no No q_ph Activation pH 4.5-6.0? Coupling pH 7.0-8.5? a_reagents_yes->q_ph a_ph_yes Check Buffer Composition q_ph->a_ph_yes Yes a_ph_no Adjust pH using appropriate buffers (e.g., MES for activation, PBS for coupling). q_ph->a_ph_no No q_buffer Is buffer free of primary amines (Tris, Glycine)? a_ph_yes->q_buffer a_buffer_yes Review molar ratios and protein concentrations. Consider other factors. q_buffer->a_buffer_yes Yes a_buffer_no Use a non-competing buffer such as MES, PBS, or Borate. q_buffer->a_buffer_no No

Caption: Troubleshooting decision tree for low-yield EDC/NHS reactions.

References

Validation & Comparative

A Researcher's Guide to the Mass Spectrometric Characterization of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount for ensuring product quality, efficacy, and safety.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improving their pharmacokinetic and pharmacodynamic profiles.[1][2] However, the inherent heterogeneity of PEGylation, stemming from the polydispersity of the PEG polymer and the possibility of multiple attachment sites, presents significant analytical hurdles.[1][3] Mass spectrometry (MS) has become an essential tool for the detailed structural characterization of these complex biomolecules.[1][3]

This guide provides an objective comparison of mass spectrometry-based methods for the analysis of PEGylated proteins, supported by experimental data and detailed protocols.

Comparison of Ionization Techniques: MALDI-TOF vs. ESI-MS

The choice of ionization technique is a critical first step in the mass spectrometric analysis of PEGylated proteins. The two most common methods, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each offer distinct advantages and disadvantages.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has traditionally been a primary technique for determining the average molecular weight and the degree of PEGylation.[1] It is particularly well-suited for analyzing heterogeneous samples and provides excellent information on the total amount and distribution of PEG on a protein.[1]

Electrospray Ionization (ESI) MS, frequently coupled with liquid chromatography (LC-MS), has seen a rise in popularity due to its potential for automated workflows and reduced sample preparation time.[1] ESI-MS is highly sensitive and can provide detailed information on the charge state distribution of the PEGylated protein.[1] However, the polydispersity of PEG and overlapping protein charge states can result in complex spectra that are challenging to interpret.[1]

FeatureMALDI-TOF MSESI-MS
Primary Application Determination of average molecular weight and degree of PEGylation.[1]Detailed characterization, separation of isoforms, and precise intact mass determination.[1]
Ionization Produces predominantly singly charged ions, leading to simpler spectra.[3]Produces multiply charged ions, enabling analysis of high molecular weight molecules on analyzers with a limited m/z range.[3]
Sample Preparation Requires co-crystallization with a matrix.Can be directly coupled with liquid chromatography (LC-MS).[1]
Throughput Can be more challenging to automate.[3]Amenable to high-throughput, automated workflows.
Spectral Complexity Generally produces simpler, easier to interpret spectra for heterogeneous samples.[3][4]Can produce complex spectra due to overlapping charge states and PEG polydispersity.[1]
Quantitative Analysis Less suitable for robust quantitative analysis compared to LC-MS.[3]Can be used for quantitative analysis, especially with the use of analytical standards.
Resolution Can provide sufficiently high resolution to observe individual oligomers of heterogeneous PEGylated peptides.[4]High-resolution instruments like Orbitraps are preferred for detailed characterization.[1]

Analytical Strategies: Top-Down, Middle-Down, and Bottom-Up Proteomics

Beyond the choice of ionization source, the overall analytical strategy plays a crucial role in the level of detail that can be obtained.

Top-down proteomics involves the analysis of the intact PEGylated protein.[1][5][6] This approach provides a complete picture of the molecule, including all post-translational modifications (PTMs) and the attached PEG chains.[1] It is particularly powerful for characterizing PEGylation heterogeneity and identifying modification sites without the need for enzymatic digestion.[1] Techniques like MALDI in-source decay (ISD) can be used in a top-down manner to determine the PEGylation site.[1][4]

Bottom-up proteomics , also known as shotgun proteomics, involves the enzymatic digestion of the PEGylated protein into smaller peptides before MS analysis.[1][5] While this simplifies the analysis and is well-suited for identifying the protein backbone, it can lead to the loss of information regarding the intact PEG moiety.[1] However, bottom-up approaches are robust and benefit from well-established protocols and data analysis software.[1]

Middle-down proteomics offers a compromise between the top-down and bottom-up approaches.[5] In this strategy, large proteins are subjected to limited proteolysis to produce larger peptides (typically 5-20 kDa).[5][7] These larger peptides are then sequenced using a top-down approach, which allows for high sequence coverage while retaining information about PTMs.[5]

ApproachDescriptionAdvantagesDisadvantages
Top-Down Analysis of the intact PEGylated protein.[1][6]Provides a complete view of the molecule, including all PTMs and PEG chains.[1] Powerful for characterizing heterogeneity and pinpointing modification sites.[1]Can generate very complex spectra, especially for highly heterogeneous samples.[7] Requires high-resolution mass spectrometers.[8]
Bottom-Up Enzymatic digestion of the protein into smaller peptides prior to MS analysis.[1][5]Robust and well-established protocols and software are available.[1] Simplifies the analysis.Can lead to the loss of information about the intact PEG moiety.[1] Limited sequence coverage may miss some PTMs.[9]
Middle-Down Limited proteolysis to produce large peptides, followed by top-down sequencing.[5][7]Offers a balance between the comprehensive view of top-down and the simplicity of bottom-up.[5] High sequence coverage while retaining PTM information.[5]Still a developing field compared to the other two approaches.

Experimental Workflows and Protocols

To achieve successful characterization of PEGylated proteins, specific experimental workflows and protocols are necessary.

Bottom-Up Experimental Workflow

cluster_0 Sample Preparation Denaturation Denature Protein Reduction Reduce Disulfide Bonds Alkylation Alkylate Cysteines Enzymatic Digestion Digest with Trypsin LC-MS/MS Analysis LC-MS/MS Enzymatic Digestion->LC-MS/MS Analysis Peptide Mixture Data Analysis Database Search LC-MS/MS Analysis->Data Analysis MS/MS Spectra PEGylation Site Identification Identify PEGylated Peptides Data Analysis->PEGylation Site Identification Identified Peptides

Caption: Workflow for bottom-up analysis of PEGylated proteins.

Top-Down Experimental Workflow

cluster_0 Sample Preparation Direct Infusion ESI-MS\nor MALDI-MS Intact Mass Analysis Desalting->Direct Infusion ESI-MS\nor MALDI-MS Intact Protein MS/MS Analysis Fragmentation (e.g., ISD, ETD) Direct Infusion ESI-MS\nor MALDI-MS->MS/MS Analysis Intact Ions Data Deconvolution Deconvolution Software MS/MS Analysis->Data Deconvolution Fragment Ions Proteoform Characterization Identify Proteoforms and PEGylation Sites Data Deconvolution->Proteoform Characterization Deconvoluted Mass

Caption: Workflow for top-down analysis of PEGylated proteins.

Detailed Experimental Protocols

Protocol 1: Bottom-Up Analysis for PEGylation Site Identification

This protocol is adapted from methods for identifying PEGylation sites via enzymatic digestion followed by LC-MS/MS.[10]

1. Protein Denaturation, Reduction, and Alkylation: a. Dissolve the PEGylated protein sample in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0).[10] b. Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.[10] c. Cool the sample to room temperature and add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.[10]

2. Enzymatic Digestion: a. Dilute the sample with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to less than 1 M.[10] b. Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).[10] c. Incubate at 37°C for 4-16 hours.[10] d. Stop the digestion by adding formic acid to a final concentration of 1%.[10]

3. LC-MS/MS Analysis: a. Inject the digested peptide mixture onto a reversed-phase C18 column.[10] b. Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% formic acid.[10] c. The eluent is directly introduced into the ESI source of the mass spectrometer.[10]

4. Data Analysis: a. Process the acquired MS/MS spectra using appropriate software to identify the peptide sequences. b. Identify the PEGylated peptides by searching for the characteristic mass shift corresponding to the PEG moiety.

Protocol 2: Top-Down Analysis by MALDI-ISD for PEGylation Site Determination

This protocol is based on a method for the top-down determination of PEGylation sites using MALDI in-source decay (ISD).[1]

1. Sample Preparation: a. Mix the PEGylated protein sample with a suitable MALDI matrix, such as 1,5-diaminonaphthalene (DAN) or sinapinic acid (SA).

2. MALDI Target Spotting: a. Use the dried droplet method to spot the sample-matrix mixture onto the MALDI target plate.[1]

3. Mass Spectrometry Conditions: a. Use a MALDI-TOF mass spectrometer capable of ISD. b. Acquire spectra in positive ion reflector mode. c. The laser intensity should be set above the threshold for ionization to induce in-source fragmentation.

4. Data Analysis: a. Process the spectrum to identify the fragment ion series (e.g., c- and z-ions). b. Compare the fragmentation pattern of the PEGylated protein to that of the unmodified protein. A truncation of the fragment ion series in the PEGylated protein's spectrum will indicate the site of PEG attachment.[1][4]

Protocol 3: LC-ESI-MS of Intact PEGylated Proteins with Charge Reduction

To simplify the complex ESI spectra of PEGylated proteins, post-column addition of a charge-reducing agent like triethylamine (B128534) (TEA) is often employed.[1][11]

1. Sample Preparation: a. Dissolve the PEGylated protein in a suitable solvent, such as 10% acetonitrile with 0.1% formic acid.[12][13] b. If necessary, desalt the sample using centrifugal filter units with an appropriate molecular weight cutoff.[12][13]

2. LC Conditions: a. Column: A reversed-phase column suitable for protein separations (e.g., C4). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A suitable gradient from low to high organic content to elute the PEGylated protein. e. Flow Rate: Typically 0.2-0.4 mL/min.

3. Post-Column Addition of TEA: a. Prepare a solution of 0.2-1% TEA in a 50:50 mixture of water and acetonitrile.[13] b. Use a syringe pump to deliver the TEA solution at a low flow rate (e.g., 10-20 µL/min) through a T-junction placed between the LC column outlet and the mass spectrometer inlet.[11][12]

4. Mass Spectrometry Conditions: a. Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap.[2][12] b. Ionization Mode: Positive Electrospray Ionization (ESI+).[12] c. Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the PEGylated protein.

5. Data Analysis: a. The addition of TEA will reduce the number of charges on the protein ions, shifting them to a higher m/z range and simplifying the spectrum.[1][11] b. Use deconvolution software to determine the intact mass of the different PEGylated species.[2]

Logical Relationship of Analytical Choices

Analytical Goal Analytical Goal Average MW and\nPEG Distribution Average MW and PEG Distribution Analytical Goal->Average MW and\nPEG Distribution PEGylation Site\nIdentification PEGylation Site Identification Analytical Goal->PEGylation Site\nIdentification Detailed Heterogeneity\nand Isoform Analysis Detailed Heterogeneity and Isoform Analysis Analytical Goal->Detailed Heterogeneity\nand Isoform Analysis MALDI-TOF MALDI-TOF Average MW and\nPEG Distribution->MALDI-TOF  Primary  Choice LC-ESI-MS LC-ESI-MS Average MW and\nPEG Distribution->LC-ESI-MS Alternative Bottom-Up MS Bottom-Up MS PEGylation Site\nIdentification->Bottom-Up MS  Robust  Method Top-Down MS Top-Down MS PEGylation Site\nIdentification->Top-Down MS Direct Analysis Detailed Heterogeneity\nand Isoform Analysis->Top-Down MS Comprehensive View Detailed Heterogeneity\nand Isoform Analysis->LC-ESI-MS  Preferred  Method

Caption: Decision tree for selecting an MS strategy for PEGylated protein analysis.

Conclusion

The characterization of PEGylated proteins is a complex analytical task that is essential for the development of safe and effective biotherapeutics. Mass spectrometry offers a powerful suite of tools to address this challenge. The choice between MALDI-TOF and ESI-MS, as well as the selection of a top-down, bottom-up, or middle-down strategy, will depend on the specific analytical goals. For determining the average molecular weight and degree of PEGylation, MALDI-TOF MS remains a robust technique.[1] For more detailed characterization, including the separation of isoforms and precise intact mass determination, LC-ESI-MS, particularly with high-resolution instruments, is the preferred method.[1] Top-down proteomics strategies provide a comprehensive view of PEGylation heterogeneity and are powerful for pinpointing modification sites.[1] By carefully selecting the appropriate methodology and optimizing experimental protocols, researchers can gain a thorough understanding of the structural characteristics of PEGylated proteins.

References

A Researcher's Guide to Determining the Degree of PEGylation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the degree of PEGylation is a critical step in the development of therapeutic proteins and nanoparticles. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics, including improved solubility, extended circulating half-life, and reduced immunogenicity. The extent of PEGylation directly impacts the efficacy and safety of the therapeutic. This guide provides an objective comparison of the primary analytical techniques used to quantify the degree of PEGylation, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for PEGylation Analysis

The selection of an appropriate analytical method depends on various factors, including the nature of the PEGylated molecule

A Researcher's Guide to HPLC Analysis of HOOC-PEG-COOH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methodologies for characterizing bifunctional PEGylated molecules, complete with experimental protocols and supporting data.

The covalent attachment of bifunctional, carboxyl-terminated polyethylene (B3416737) glycol (HOOC-PEG-COOH) is a critical strategy in drug delivery and bioconjugation. This process, however, can result in a complex mixture of products, including the desired conjugate, unreacted starting materials, and various side products. Therefore, robust analytical methods are essential to ensure the purity, homogeneity, and quality of the final product. High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the characterization of these conjugation reactions.[1][2]

This guide provides a comparative overview of the principal HPLC methods used for analyzing HOOC-PEG-COOH conjugation products. It further contrasts HPLC with other key analytical techniques and offers detailed experimental protocols for researchers, scientists, and drug development professionals.

The Conjugation Reaction: Activating the Carboxyl Groups

HOOC-PEG-COOH is a homobifunctional linker, meaning it has identical reactive groups at both ends of the PEG chain.[3] To conjugate it to molecules containing primary amines (such as proteins, peptides, or small molecule drugs), the carboxyl groups must first be activated. This is commonly achieved through a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]

EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[5][7]

G PEG HOOC-PEG-COOH ActivatedPEG NHS-OOC-PEG-COO-NHS (Amine-Reactive PEG) PEG->ActivatedPEG Activation EDC_NHS EDC + NHS pH 4.5-6.0 EDC_NHS->ActivatedPEG Conjugate R-NH-CO-PEG-CO-NH-R (Final Conjugate) ActivatedPEG->Conjugate Conjugation Target Amine-Containing Molecule (R-NH₂) Target->Conjugate Coupling pH 7.0-8.5 Coupling->Conjugate

Figure 1. Chemical workflow for EDC/NHS-mediated HOOC-PEG-COOH conjugation.

Comparative Analysis of HPLC Methods

The choice of HPLC method is dictated by the specific physicochemical differences between the starting materials and the final conjugate. The most common techniques are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).[1][2]

FeatureSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Separation Principle Based on hydrodynamic radius (molecular size in solution).[1]Based on hydrophobicity.
Primary Application Separating conjugates from unreacted protein/molecule and free PEG. Quantifying aggregates.High-resolution separation of species with different degrees of PEGylation and positional isomers.[8][9]
Mobile Phase Isocratic aqueous buffers (e.g., phosphate (B84403) buffer).[10]Gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA).[1]
Key Advantage Robust, easy to set up, and maintains the native structure of proteins.[10]High resolving power for complex mixtures and reaction kinetics monitoring.[8]
Key Limitation May not resolve species with similar sizes, such as positional isomers of mono-PEGylated proteins.[9]Can denature proteins; the hydrophilic PEG moiety can complicate interactions with the stationary phase.[2]

HPLC vs. Other Analytical Techniques

While HPLC is a cornerstone for purity analysis, a comprehensive characterization often involves orthogonal methods to confirm identity and structure.

TechniqueInformation ProvidedAdvantagesDisadvantages
HPLC (SEC/RP) Purity, degree of PEGylation, aggregation, positional isomers.[1][9]Quantitative, high-resolution, reproducible.[10]Can be destructive (RP-HPLC); limited structural information.[2]
Mass Spectrometry Precise mass of the conjugate, confirms covalent attachment, determines the number of attached PEG chains.[4]Highly accurate mass determination; essential for identity confirmation.Polydispersity of PEG can complicate spectral analysis.[4]
SDS-PAGE Visualizes the increase in apparent molecular weight upon PEGylation.[4]Simple, rapid, widely available.Low resolution, non-quantitative.
NMR Spectroscopy Provides detailed structural information and can identify attachment sites by observing chemical shifts.[9][11]Powerful for structural characterization in solution.[11]Technically demanding, requires high sample concentration, less sensitive.

Experimental Protocols

Below are generalized protocols for a typical two-step conjugation reaction and its subsequent analysis by HPLC.

Protocol 1: EDC/NHS Conjugation of HOOC-PEG-COOH to a Protein

This protocol outlines the activation of the PEG linker and subsequent conjugation to a protein containing primary amines (e.g., lysine (B10760008) residues).

Materials:

  • HOOC-PEG-COOH

  • Target Protein (in a non-amine, non-carboxylate buffer)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[12]

  • EDC-HCl and Sulfo-NHS

  • Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0[5]

  • Desalting column

Procedure:

  • Reagent Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening. Prepare fresh solutions in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[5][12]

  • Activation of PEG-COOH: Dissolve HOOC-PEG-COOH in the Activation Buffer. Add a molar excess of EDC and Sulfo-NHS (a 1:2:5 to 1:5:10 ratio of PEG:EDC:Sulfo-NHS is a common starting point). Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Recommended): To prevent EDC-mediated crosslinking of the target protein, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with the Coupling Buffer.[12] This step also raises the pH for the next stage.

  • Conjugation to Protein: Immediately add the activated PEG-NHS ester solution to the target protein solution. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[12]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted PEG-NHS esters.[5] Incubate for 15-30 minutes.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate HPLC method to remove unreacted molecules and byproducts.[12]

Protocol 2: SEC-HPLC Analysis of Conjugation Reaction

This method is ideal for assessing the reaction outcome by separating the large PEG-protein conjugate from the smaller, unreacted protein.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Zenix SEC-150 (30 cm x 7.8 mm, 3 µm, 150 Å) or similar.[10]

  • Mobile Phase: 150 mM Phosphate Buffer, pH 7.0.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: Ambient.

  • Detection: UV at 214 nm or 280 nm.[1][10]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to approximately 1-2 mg/mL and filter through a 0.22 µm syringe filter before injection.[1]

Data Interpretation and Visualization

The successful conjugation of HOOC-PEG-COOH to a target molecule is visualized in an SEC-HPLC chromatogram by the appearance of a new peak with a shorter retention time (indicating a larger hydrodynamic radius) compared to the unreacted molecule. The workflow from starting materials to final characterization is a multi-step process.

G start Starting Materials (HOOC-PEG-COOH, R-NH₂) activation Step 1: Activation (EDC/NHS Chemistry) start->activation conjugation Step 2: Conjugation (Amide Bond Formation) activation->conjugation quenching Step 3: Quenching (Stop Reaction) conjugation->quenching crude Crude Reaction Mixture quenching->crude purification Purification (e.g., Preparative SEC) crude->purification analysis Analysis & Characterization purification->analysis hplc HPLC (SEC/RP) Purity, Aggregation analysis->hplc Primary Analysis ms Mass Spectrometry Identity, Mass analysis->ms Orthogonal Method other Other Methods (SDS-PAGE, NMR) analysis->other Orthogonal Method

Figure 2. General workflow for PEG conjugation and subsequent analysis.

By selecting the appropriate HPLC method and complementing it with orthogonal techniques, researchers can confidently characterize HOOC-PEG-COOH conjugates, ensuring the development of high-quality, well-defined biopharmaceutical products.

References

A Researcher's Guide to the Impact of PEG Linker Chain Length on Drug Targeting

Author: BenchChem Technical Support Team. Date: December 2025

The strategic design of targeted drug delivery systems is a cornerstone of modern therapeutics. For researchers, scientists, and drug development professionals, optimizing each component of a drug conjugate is critical to maximizing efficacy and minimizing toxicity. Among these components, the polyethylene (B3416737) glycol (PEG) linker, a flexible, hydrophilic spacer, plays a pivotal role. Its length is a critical design parameter that significantly influences the conjugate's solubility, stability, pharmacokinetics, and ultimately, its targeting ability and therapeutic efficacy.[1][2][3]

This guide provides an objective comparison of how different PEG linker lengths affect the performance of targeted drug conjugates, supported by experimental data from preclinical studies. We will delve into the quantitative effects on key performance indicators and provide detailed methodologies for the essential experiments required for this evaluation.

The Trade-Off: Balancing Pharmacokinetics and Potency

The inclusion of a PEG linker is a widely adopted strategy to improve the physicochemical and pharmacological properties of drug conjugates.[4] The hydrophilic nature of PEG helps to counteract the hydrophobicity of many potent drug payloads, which can otherwise lead to aggregation and rapid clearance from the bloodstream.[3] This allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1][5]

However, the choice of PEG linker length presents a critical trade-off.[2] While longer PEG chains generally improve pharmacokinetic (PK) profiles by increasing the conjugate's hydrodynamic volume, which reduces renal clearance, they can also introduce steric hindrance.[2][6] This may potentially reduce the conjugate's immediate binding affinity and in vitro cytotoxicity.[5][7] Therefore, the optimal PEG length must be empirically determined, balancing the need for a long circulation half-life with the imperative of potent cell-killing ability.[7]

Quantitative Comparison of PEG Linker Length Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics of drug conjugates.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)

PEG Linker Length/MW Key Pharmacokinetic Finding Reference Molecule Type Reference(s)
None Baseline half-life of 19.6 minutes. Affibody-Drug Conjugate [5]
4 kDa 2.5-fold increase in half-life compared to no PEG. Affibody-Drug Conjugate [5]
10 kDa 11.2-fold increase in half-life compared to no PEG. Affibody-Drug Conjugate [5]
12 kDa (linear) Half-life of ~50 hours. Interferon alfa-2b [6]
40 kDa (branched) Half-life of ~72-192 hours. Interferon alfa-2a [6]

| PEG8 | Identified as a minimum length for achieving optimal slower clearance in some studies. | Antibody-Drug Conjugate |[1] |

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity

PEG Linker Length/MW Target Cell Line IC50 (nM) Fold Change in Cytotoxicity (vs. No PEG) Reference(s)
No PEG NCI-N87 ~5 - [2]
4 kDa NCI-N87 ~22.5 4.5x reduction [2]
10 kDa NCI-N87 ~112 22.5x reduction [2]
No PEG Not Specified Baseline 1x [5]
4 kDa Not Specified Not Specified 4.5x reduction [5]

| 10 kDa | Not Specified | Not Specified | 22x reduction |[5] |

Table 3: Influence of PEG Linker Length on In Vivo Efficacy

PEG Linker Length/MW Key In Vivo Finding Model System Reference(s)
2 kDa or 5 kDa Baseline tumor size reduction. KB tumor-bearing nude mice [8]
10 kDa >40% reduction in tumor size compared to 2k or 5k PEG groups. KB tumor-bearing nude mice [8]
0.65 kDa Best targeting in DC2.4 cell line. Dendritic Cell Targeting [9]
5 kDa Required to specifically accumulate in primary BMDCs and splenocytic cDC1. Dendritic Cell Targeting [9]

| 5 kDa | Showed enhanced "stealth" properties and longer circulation time. | Not Specified |[10] |

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the accurate comparison of different linker technologies. Below are methodologies for key experiments used to evaluate the performance of bioconjugates with varying PEG linker lengths.

In Vitro Cytotoxicity Assay
  • Objective: To determine the cell-killing ability of the drug conjugate on target cancer cells and compare the potency of conjugates with different PEG linker lengths.

  • Principle: Cancer cells are incubated with serial dilutions of the drug conjugate. Cell viability is measured after a set period, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

  • Methodology:

    • Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

    • Compound Preparation: Prepare serial dilutions of the drug conjugates with varying PEG linker lengths in the appropriate cell culture medium.

    • Incubation: Remove the old medium from the cells and add the prepared drug conjugate dilutions. Incubate for a period of 72 to 120 hours.

    • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

    • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[2]

Pharmacokinetic (PK) Analysis
  • Objective: To determine the circulation half-life, clearance rate, and overall exposure (Area Under the Curve - AUC) of conjugates with different PEG linker lengths in an animal model.[11]

  • Principle: The drug conjugate is administered to animals (typically rodents). Blood samples are collected at various time points, and the concentration of the conjugate in the plasma is quantified.

  • Methodology:

    • Animal Dosing: Administer a single intravenous (IV) dose of the drug conjugate to a cohort of animals (e.g., mice or rats).

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 96 hrs).[11]

    • Sample Processing: Process the blood to isolate plasma.

    • Quantification: Measure the concentration of the intact drug conjugate in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[12]

    • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and AUC using non-compartmental analysis software.[5]

In Vivo Efficacy (Tumor Xenograft) Study
  • Objective: To assess the anti-tumor activity of a drug conjugate in a disease-relevant animal model.[2]

  • Principle: Immunodeficient mice bearing human tumor xenografts are treated with the drug conjugates, and tumor growth is monitored over time.

  • Methodology:

    • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

    • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).[2]

    • Randomization: Randomize mice into different treatment groups (e.g., vehicle control, non-PEGylated conjugate, and conjugates with different PEG linker lengths).

    • Dosing: Administer the compounds according to a planned schedule (e.g., once weekly for 3 weeks).

    • Monitoring: Measure tumor volume and body weight two to three times per week.

    • Endpoint: At the end of the study, calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.

Visualizing Workflows and Relationships

Diagrams are essential for illustrating complex processes and relationships in drug development.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Payloads with Different PEG Linkers (PEG2, PEG8, PEG24, etc.) Conjugation Conjugation to Targeting Moiety (e.g., Antibody) Synthesis->Conjugation Purification Purification & Characterization (e.g., DAR determination) Conjugation->Purification Cytotoxicity Cytotoxicity Assays (IC50 Determination) Purification->Cytotoxicity Binding Binding Assays (Affinity Measurement) Purification->Binding Stability Plasma Stability Purification->Stability PK Pharmacokinetic (PK) Study (Half-life, Clearance) Cytotoxicity->PK Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy Tox Tolerability/Toxicity Study Efficacy->Tox

Caption: A typical experimental workflow for the evaluation of drug conjugates.

peg_linker_tradeoffs cluster_cause Design Choice cluster_effects Consequences peg_length Increase PEG Linker Length pk Improved Pharmacokinetics (Longer Half-Life, Lower Clearance) peg_length->pk solubility Increased Solubility & Stability peg_length->solubility potency Reduced In Vitro Potency (Steric Hindrance) peg_length->potency invivo Enhanced In Vivo Efficacy (Higher Tumor Accumulation) pk->invivo

Caption: The relationship between PEG linker length and key ADC properties.

Conclusion

The length of the PEG linker is a critical design parameter that profoundly influences the therapeutic index of a targeted drug conjugate.[1] While shorter PEG linkers may result in higher in vitro potency, longer linkers are generally instrumental in improving pharmacokinetic properties, which often translates to superior in vivo efficacy due to increased drug exposure at the tumor site.[1][5][7] The optimal PEG linker length represents a carefully considered balance that is highly dependent on the specific antibody, payload, and target indication, necessitating a systematic and empirical evaluation for each new drug conjugate candidate.[1][13]

References

A Researcher's Guide to Confirming Protein PEGylation: An SDS-PAGE Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, a process known as PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's solubility, stability, and circulation half-life while reducing its immunogenicity. However, the inherent heterogeneity of PEGylation reactions, which can result in a mixture of unreacted protein, free PEG, and various PEGylated isoforms, presents a significant analytical challenge.[1] Selecting the appropriate analytical technique is crucial for accurately characterizing these complex mixtures.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a foundational technique for the initial assessment of protein PEGylation due to its simplicity, cost-effectiveness, and high throughput.[2][3] This guide provides an objective comparison of SDS-PAGE with other common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.

Comparative Analysis of Techniques for PEGylation Confirmation

While SDS-PAGE is an invaluable tool for a quick, qualitative check of a PEGylation reaction, it is often used in conjunction with other methods for a comprehensive analysis. The choice of technique depends on the specific information required, such as the degree of PEGylation, the presence of isomers, or the need for precise molecular weight determination.[1][2]

FeatureSDS-PAGENative-PAGEHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Primary Separation Principle Electrophoretic mobility based on apparent molecular weight.[1][2]Electrophoretic mobility based on size, shape, and native charge.[2]Separation based on size (SEC), charge (IEX), or hydrophobicity (RP).[1]Mass-to-charge ratio.[1]
Primary Application Routine purity assessment and estimation of apparent molecular weight.[1]Analysis of PEGylated species while avoiding PEG-SDS interactions.[4][5][6]Separation, quantification, and analysis of isoforms.[1]Definitive molecular weight determination and identification of PEGylation sites.[1]
Resolution Moderate; can be challenging to resolve species with similar molecular weights.[1]Can offer better resolution than SDS-PAGE by avoiding band broadening from PEG-SDS interactions.[4][5][6]High; capable of resolving positional isomers and different degrees of PEGylation.[1]Very High; can resolve individual PEGylated species and their modifications.[1]
Quantitative Capability Semi-quantitative, based on band intensity.[2][7]Semi-quantitative, based on band intensity.[2]Quantitative.[2]Quantitative with appropriate standards.
Advantages Simple, widely available, cost-effective, high throughput.[1][2]Avoids PEG-SDS interaction, leading to sharper bands.[4][5][6]High resolution and reproducibility, suitable for quantification.[1]Provides precise molecular weight and structural information.[1][7]
Disadvantages Apparent molecular weight can be inaccurate due to the hydrodynamic properties of PEG; potential for band broadening and smearing.[1][2][4][5]Migration is not solely dependent on molecular weight, which can complicate interpretation.[2]Method development can be complex; RP-HPLC may have poor resolution for high molecular weight PEGs.[2][5]Requires specialized and expensive instrumentation; the polydispersity of PEG can complicate data analysis.[7]

Experimental Protocols

SDS-PAGE Analysis of PEGylated Proteins

This protocol outlines the standard procedure for analyzing protein PEGylation using SDS-PAGE.

1. Sample Preparation:

  • Unmodified Protein Control: Prepare a sample of the non-PEGylated protein at the same concentration as the PEGylated sample.[2]

  • PEGylated Protein Sample: Prepare the PEGylated protein sample. It is advisable to test a few dilutions to ensure the protein concentration is within the optimal detection range of the staining method.[2]

  • Loading Buffer: Mix the protein samples with an equal volume of 2x Laemmli sample buffer.[1] This buffer typically contains SDS to denature the protein, a reducing agent (like β-mercaptoethanol or DTT) to break disulfide bonds, glycerol (B35011) to increase sample density, and a tracking dye.[2]

  • Denaturation: Heat the mixture at 95-100°C for 5-10 minutes to ensure complete protein denaturation.[1][2]

2. Gel Electrophoresis:

  • Gel Selection: Use a pre-cast or hand-cast polyacrylamide gel (e.g., 4-20% gradient gel).[1]

  • Sample Loading: Load the denatured samples and a molecular weight marker into the wells of the gel.[1]

  • Electrophoresis: Apply a constant voltage (e.g., 100-150 V) and run the gel until the tracking dye reaches the bottom.[2]

3. Visualization:

  • Coomassie Brilliant Blue Staining: This is a common method for protein visualization. Immerse the gel in Coomassie staining solution for at least one hour, followed by a destaining step.[2]

  • Barium Iodide Staining for PEG: This method specifically stains the PEG moiety. After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in an iodine solution until brown bands appear.[2]

4. Data Analysis and Interpretation:

  • The PEGylated protein will migrate slower than the unmodified protein, resulting in a band shift to a higher apparent molecular weight.[2][8]

  • The presence of a band corresponding to the unmodified protein in the lane with the PEGylated sample indicates an incomplete reaction.[2]

  • Multiple bands at higher molecular weights may suggest the presence of mono-, di-, or multi-PEGylated species.[2]

  • Broad or smeared bands are a common observation for PEGylated proteins and can be due to the heterogeneity of PEGylation, the polydispersity of the PEG polymer, or interactions between PEG and SDS.[2][5][9]

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow for SDS-PAGE analysis of PEGylated proteins and the logic for interpreting the results.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis cluster_vis Visualization & Analysis Unmodified_Protein Unmodified Protein Add_Buffer Add SDS Loading Buffer Unmodified_Protein->Add_Buffer PEGylated_Protein PEGylated Protein PEGylated_Protein->Add_Buffer Denature Heat Denaturation (95-100°C) Add_Buffer->Denature Load_Gel Load Samples & Marker onto Gel Denature->Load_Gel Run_Gel Apply Electric Field Load_Gel->Run_Gel Stain Stain Gel (e.g., Coomassie Blue) Run_Gel->Stain Image Destain & Image Gel Stain->Image Analyze Compare Band Migration Image->Analyze

SDS-PAGE workflow for PEGylation analysis.

Interpretation_Logic cluster_outcomes cluster_interpretations Observe Observe Gel Results Single_Band Single band, higher MW than control Observe->Single_Band Multiple_Bands Multiple bands, all higher MW than control Observe->Multiple_Bands Mixed_Bands Band at control MW + higher MW band(s) Observe->Mixed_Bands Smear Smear or broad band Observe->Smear Successful Successful, homogenous PEGylation Single_Band->Successful Heterogeneous Heterogenous PEGylation (e.g., mono-, di-PEGylated) Multiple_Bands->Heterogeneous Incomplete Incomplete PEGylation reaction Mixed_Bands->Incomplete Polydisperse Polydisperse PEG or interaction with SDS Smear->Polydisperse

Logic for interpreting SDS-PAGE results.

Conclusion

SDS-PAGE is a powerful and accessible first-line technique for the qualitative assessment of protein PEGylation.[2] It provides a rapid visual confirmation of the modification and an initial assessment of the reaction's success. However, for a more in-depth and quantitative characterization of PEGylated proteins, it is often necessary to employ complementary techniques such as HPLC and mass spectrometry. By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical strategy to ensure the quality and consistency of their PEGylated biopharmaceuticals.

References

Confirming Amide Bond Formation After EDC-NHS Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, robust confirmation of amide bond formation is a critical step to ensure successful conjugation. This guide provides an objective comparison of the most common analytical techniques for this purpose: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We present supporting data, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your specific application.

At a Glance: Comparison of Key Performance Metrics

The choice of analytical technique for validating amide bond formation depends on several factors, including the nature of the molecules being conjugated, the required level of structural detail, sensitivity needs, and available instrumentation.

FeatureFourier-Transform Infrared (FTIR) SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Identification of functional groups (disappearance of carboxyls, appearance of amides).Detailed structural information, unambiguous confirmation of covalent bond formation.Precise molecular weight of the conjugate, confirming the addition of the amine-containing molecule.Separation and quantification of the conjugate from starting materials and byproducts.
Sensitivity Moderate to low.Moderate.High (picomole to femtomole range).[1]High, depending on the detector.[1]
Sample Requirements ~1-10 mg, solid or liquid.[1]~1-10 mg, soluble in a deuterated solvent.[1]Micrograms to milligrams.[1]Micrograms to milligrams.[1]
Key Advantages Fast, simple, non-destructive, and provides a quick qualitative assessment.[1]Provides definitive structural evidence of the amide bond and the overall conjugate structure.[1]High sensitivity, suitable for complex mixtures and large biomolecules.[1]Excellent for assessing reaction completion, purity, and quantification.[2]
Key Limitations Provides limited structural detail; can be difficult to interpret in complex molecules.[1]Lower sensitivity than MS; spectra of large molecules can be complex and require specialized instruments.[1]Can be destructive; interpretation can be complex for heterogeneous samples.[1]Does not provide direct structural information about the bond formed.[1]

In-Depth Analysis of Confirmation Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method to monitor the functional group transformation during an EDC-NHS coupling reaction. The confirmation of amide bond formation is based on the disappearance of the carboxylic acid O-H stretch and the appearance of characteristic amide bond vibrations.

Expected Spectral Changes:

Functional GroupVibrationWavenumber (cm⁻¹)Observation
Carboxylic AcidO-H stretch (broad)2500-3300Disappears
Carboxylic AcidC=O stretch1700-1725Disappears or shifts
Amide N-H stretch (primary) ~3500 and ~3400 (two bands) Appears
Amide N-H stretch (secondary) ~3300 Appears
Amide C=O stretch (Amide I) 1630-1680 [3]Appears [3]
Amide N-H bend (Amide II) 1510-1580 Appears

Experimental Protocol: FTIR Analysis

  • Sample Preparation:

    • Acquire spectra of the starting materials (carboxylic acid-containing and amine-containing molecules) and the purified reaction product.

    • For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[4] For liquid samples, a liquid cell or ATR is suitable.[5] Ensure samples are dry to avoid interference from water.

  • Data Acquisition:

    • Collect spectra over the mid-IR range (typically 4000-400 cm⁻¹).

    • Perform a background scan before running the sample.

  • Data Analysis:

    • Compare the spectrum of the product to the spectra of the starting materials.

    • Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic Amide I (C=O stretch) and Amide II (N-H bend) bands.[3]

Experimental Workflow: FTIR Analysis

FTIR_Workflow Start Start Prep Prepare Samples (Starting Materials & Product) Start->Prep Acquire Acquire FTIR Spectra (4000-400 cm⁻¹) Prep->Acquire Analyze Analyze Spectra: - Disappearance of O-H - Appearance of Amide I & II Acquire->Analyze Confirm Confirmation of Amide Bond Analyze->Confirm End End Confirm->End

FTIR Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for the unambiguous confirmation of amide bond formation. Both ¹H and ¹³C NMR can be utilized.

Expected Spectral Changes:

NucleusGroupChemical Shift (ppm)Observation
¹H Amide N-H ~7.5 - 8.5 [6]Appearance of a new signal.
¹HCarboxylic Acid O-H~10 - 13 (broad)Disappearance of the signal.
¹³C Amide C=O ~165 - 175 [7]Appearance of a new signal.
¹³CCarboxylic Acid C=O~170 - 185Shift in the signal.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve ~1-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃).[1] Note that in D₂O, the amide proton signal will exchange with deuterium (B1214612) and become invisible.[6]

    • Acquire spectra of the starting materials for comparison.

  • Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra.

  • Data Analysis:

    • In the ¹H NMR spectrum, look for the appearance of a new peak in the amide proton region (~7.5-8.5 ppm).[6]

    • In the ¹³C NMR spectrum, observe the appearance of a new carbonyl signal in the amide region (~165-175 ppm).[7]

    • The disappearance of the carboxylic acid proton signal in ¹H NMR is also indicative of a successful reaction.

Experimental Workflow: NMR Analysis

NMR_Workflow Start Start Prep Dissolve Sample in Deuterated Solvent Start->Prep Acquire Acquire ¹H and/or ¹³C NMR Spectra Prep->Acquire Analyze Analyze Spectra: - Appearance of Amide Proton (¹H) - Appearance of Amide Carbonyl (¹³C) Acquire->Analyze Confirm Confirmation of Amide Bond Analyze->Confirm End End Confirm->End

NMR Analysis Workflow
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that confirms amide bond formation by detecting the expected molecular weight of the conjugate.

Expected Data:

The formation of an amide bond results in the loss of a water molecule (H₂O, 18.015 Da). The expected mass of the conjugate can be calculated as:

Expected Mass = (Mass of Carboxylic Acid compound) + (Mass of Amine compound) - 18.015 Da

Experimental Protocol: MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified conjugate in a solvent compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Data Acquisition:

    • Acquire the mass spectrum of the conjugate.

  • Data Analysis:

    • Determine the molecular weight of the major peaks in the spectrum.

    • Compare the observed molecular weight with the calculated expected mass of the conjugate. A match confirms the successful coupling.

Experimental Workflow: MS Analysis

MS_Workflow Start Start Prep Prepare Dilute Sample Solution Start->Prep Acquire Acquire Mass Spectrum (e.g., ESI-MS, MALDI-MS) Prep->Acquire Analyze Compare Observed Mass with Calculated Mass Acquire->Analyze Confirm Confirmation of Conjugation Analyze->Confirm End End Confirm->End

MS Analysis Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for monitoring the progress of a reaction and assessing the purity of the final conjugate. Confirmation of amide bond formation is indirect, based on the appearance of a new peak with a different retention time from the starting materials.

Expected Data:

  • Appearance of a new peak: The conjugate will typically have a different polarity and size than the starting materials, resulting in a distinct retention time.

  • Disappearance or reduction of starting material peaks: As the reaction proceeds, the peaks corresponding to the carboxylic acid and amine starting materials will decrease in area.

Experimental Protocol: HPLC Analysis

  • Method Development:

    • Develop a suitable HPLC method (e.g., reversed-phase, size-exclusion) that can separate the starting materials from the product.

  • Sample Analysis:

    • Inject the reaction mixture at different time points to monitor the reaction progress.

    • Inject the purified product to assess its purity.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times.

    • The presence of a new, well-resolved peak for the product and the absence or significant reduction of the starting material peaks indicate a successful reaction.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Start Start Develop Develop Separation Method Start->Develop Analyze Analyze Reaction Mixture and Purified Product Develop->Analyze Observe Observe Chromatogram: - New Product Peak - Reduced Starting Material Peaks Analyze->Observe Confirm Indication of Successful Reaction Observe->Confirm End End Confirm->End

References

Bridging the Gap: A Comparative Guide to Validating PROTAC Ternary Complex Formation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful design of Proteolysis Targeting Chimeras (PROTACs) hinges on the efficient formation of a stable ternary complex. This guide provides a comprehensive comparison of methodologies to validate this critical interaction, with a focus on PROTACs employing Polyethylene Glycol (PEG) linkers, and offers a comparative analysis against other common linker types.

The efficacy of a PROTAC is fundamentally dependent on its ability to act as a molecular bridge, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close enough proximity to trigger the ubiquitination and subsequent degradation of the target protein.[1] The linker connecting the two protein-binding moieties is not merely a spacer but a critical determinant of this interaction's success.[2][3] PEG linkers are frequently utilized due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[2][4]

The Crucial Role of the Linker: PEG vs. Alternatives

The choice of linker significantly impacts a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5] While flexible linkers like PEG and alkyl chains are the most common, their distinct properties offer different advantages.[3]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, are hydrophilic and can improve the aqueous solubility of PROTACs.[3][4] This can be advantageous for both in vitro assays and in vivo applications.[6] In contrast, alkyl linkers are more hydrophobic, which can sometimes limit aqueous solubility but may improve cell permeability.[3][5]

The flexibility of PEG linkers can be a double-edged sword. While it can provide the conformational freedom necessary to achieve a productive ternary complex geometry, excessive flexibility can lead to an entropic penalty upon binding, potentially reducing potency.[2][6] Rigid linkers, containing elements like aromatic rings or piperazine (B1678402) moieties, offer more conformational constraint, which can pre-organize the PROTAC into a bioactive conformation.[1]

Quantitative Comparison of Linker Performance

The optimal linker is system-dependent, and empirical validation is key to identifying the most effective PROTAC candidate.[1][5] The following tables summarize representative data on how linker composition and length can impact PROTAC performance.

Table 1: Impact of Linker Type on PROTAC Efficacy

TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cooperativity (α)
BRD4CRBNPEG415>95>1
BRD4CRBNAlkyl C845.4~90Not Reported
SMARCA2VHLPEG5.2>90>1
SMARCA2VHLAlkyl12.7~80Not Reported

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation. Cooperativity (α) greater than 1 indicates that the binding of the PROTAC to one protein partner enhances its binding to the other. Data is representative and sourced from multiple studies for illustrative purposes.[4][7]

Table 2: Influence of PEG Linker Length on Degradation of BRD4

PROTACLinkerDC50 (nM)Dmax (%)
PROTAC APEG415>95
PROTAC BPEG85>95

Note: This data illustrates that for a given PROTAC system, optimizing the PEG linker length can significantly improve potency.[7]

Visualizing the PROTAC Mechanism and Validation Workflow

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for validating ternary complex formation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Validation_Workflow Experimental Workflow for PROTAC Validation cluster_in_vitro In Vitro / Biophysical cluster_in_cellulo Cell-Based SPR Surface Plasmon Resonance (SPR) ITC Isothermal Titration Calorimetry (ITC) FRET TR-FRET Biophysical_Assays Biophysical Assays Biophysical_Assays->SPR Biophysical_Assays->ITC Biophysical_Assays->FRET Cellular_Assays Cellular Assays Biophysical_Assays->Cellular_Assays NanoBRET NanoBRET™ Co_IP Co-Immunoprecipitation (Co-IP) Western_Blot Western Blot (Degradation) Cellular_Assays->NanoBRET Cellular_Assays->Co_IP Cellular_Assays->Western_Blot Data_Analysis Data Analysis & Optimization Cellular_Assays->Data_Analysis PROTAC_Design PROTAC Design & Synthesis PROTAC_Design->Biophysical_Assays Data_Analysis->PROTAC_Design Iterative Improvement

A typical experimental workflow for PROTAC validation.

Key Methodologies for Ternary Complex Validation

A multi-faceted approach using orthogonal techniques is essential for a comprehensive understanding of a PROTAC's mechanism of action.[8] Biophysical methods provide precise, quantitative data on the kinetics and thermodynamics of complex formation, while cellular assays offer a more physiologically relevant context.[9]

Table 3: Comparison of Key Validation Methodologies

AssayInformation ProvidedAdvantagesLimitations
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon, koff), cooperativity (α)Real-time, label-free, provides kinetic data, high sensitivity.[9]Requires immobilization of one binding partner, which may affect its activity.[2]
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement, provides thermodynamic data.[2]Low throughput, requires large amounts of protein and compound.[2]
Biolayer Interferometry (BLI) Binding affinity (KD), kinetics (kon, koff)Real-time, label-free, higher throughput than SPR.[2]Lower sensitivity than SPR, may not be suitable for weak interactions.[2]
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Ternary complex formation in live cells, target engagementLive-cell assay, provides physiological context, high-throughput compatible.[2]Requires genetic modification of cells to express tagged proteins.[2]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Proximity-based assay for ternary complex formationHomogeneous assay, high throughput, sensitive.[9]Requires labeling of binding partners with fluorescent dyes.[9]
Co-immunoprecipitation (Co-IP) Confirmation of ternary complex formation in cellsDetects interactions under near-physiological conditions.[2]Semi-quantitative, prone to false positives/negatives.[2]
X-ray Crystallography High-resolution 3D structure of the ternary complexProvides detailed structural insights into protein-protein and protein-ligand interactions.[2]Challenging to obtain high-quality crystals, static picture of the complex.[2]

Experimental Protocols

Below are representative protocols for two powerful and commonly used techniques for characterizing ternary complexes: SPR for in vitro biophysical analysis and NanoBRET™ for live-cell validation.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To determine the binding affinity and kinetics of the PROTAC-induced ternary complex.[2]

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto a sensor chip surface.[9][10]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine its binary binding affinity.[10]

    • Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction (or lack thereof).[10]

  • Ternary Complex Analysis:

    • Prepare a constant concentration of the target protein in the running buffer.[7]

    • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.[7]

    • Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.[7][10]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.[7][10]

    • The cooperativity factor (α) can be calculated from the binding affinities of the binary and ternary complexes.[11] An α > 1 indicates positive cooperativity.[8]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

Objective: To detect the proximity of the POI and E3 ligase in living cells induced by a PROTAC.[9]

Methodology:

  • Cell Line Engineering:

    • Genetically engineer cells to express the POI as a fusion with NanoLuc® luciferase (the energy donor).[9]

    • In the same cells, express the E3 ligase of interest (e.g., VHL or CRBN) as a fusion with HaloTag® (HT), the energy acceptor.[8][9]

  • Assay Plate Setup: Seed the engineered cells into a white, 96- or 384-well assay plate and allow them to attach overnight.[8]

  • Labeling and Substrate Addition:

    • Treat the cells with a fluorescent HaloTag® ligand (e.g., NanoBRET™ 618-HT Ligand) and incubate to allow for covalent labeling of the HT-E3 ligase fusion.[8]

    • Add the NanoLuc® substrate.[2]

  • PROTAC Treatment and Measurement:

    • Prepare a serial dilution of the PEG-based PROTAC.[8]

    • Add the PROTAC dilutions to the wells and immediately begin reading the plate.[8]

    • Measure the signal at two wavelengths simultaneously: a donor emission wavelength for NLuc (~460 nm) and an acceptor emission wavelength for the fluorescent ligand (~618 nm).[8]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).[2]

    • An increase in the BRET ratio indicates the formation of the ternary complex.[2]

References

A Head-to-Head Comparison of Boc-Protected vs. NHS-Ester PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced bioconjugation, particularly in the development of therapeutics such as antibody-drug conjugates (ADCs) and PROTACs, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the final product. Among the diverse array of available crosslinkers, those designed to react with primary amines are foundational. This guide provides an objective, data-driven comparison of two prominent strategies: the use of Boc-protected PEG linkers, which offer a controlled, multi-step approach, and the direct application of N-hydroxysuccinimide (NHS)-ester PEG linkers.

This comparison delves into the chemical properties, reaction efficiencies, and stability of these linkers, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in designing robust and effective bioconjugation strategies.

At a Glance: Key Differences

The fundamental distinction between Boc-protected and NHS-ester PEG linkers lies in their reactivity and workflow. NHS-ester PEG linkers are "ready-to-use," featuring a highly reactive group that directly forms a stable amide bond with a primary amine.[1] In contrast, a Boc-protected PEG linker requires a deprotection step to reveal a reactive amine, which is then available for a subsequent conjugation reaction.[2] This additional step, however, provides a higher degree of control for more complex, multi-step syntheses.[1]

Quantitative Performance Overview

While direct head-to-head comparative studies under identical conditions are limited, the following tables summarize the key characteristics and typical performance of each linker type based on established chemical principles and experimental data from various sources.

Table 1: Reaction Characteristics of Boc-Protected vs. NHS-Ester PEG Linkers

FeatureBoc-Protected PEG LinkerNHS-Ester PEG Linker
Reactivity The protected amine is unreactive until the Boc group is removed under acidic conditions.[3]Directly reactive with primary amines (e.g., lysine (B10760008) residues, N-terminus).[1]
Reaction Steps Multi-step: 1. Deprotection (acidic), 2. Conjugation.[4]One-step direct conjugation.[1]
Reaction pH Deprotection: Acidic (e.g., TFA in DCM). Conjugation: Dependent on the other reactive end.pH 7.2-9.0 (optimal ~8.5).[5]
Reaction Time Deprotection: 30 minutes to 2 hours.[6] Conjugation: Varies.30 minutes to a few hours.[6]
Control High: Allows for sequential and site-specific conjugations.[1]Moderate: Can result in a heterogeneous mixture of conjugates.[6]
Stability of Linker Boc-protected amine is highly stable under various conditions.[2]The NHS-ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.[5]

Table 2: Typical Conjugation Efficiency and Stability

ParameterBoc-Protected PEG Linker StrategyNHS-Ester PEG Linker
Typical Conjugation Efficiency/Yield Yield is dependent on the efficiency of both the deprotection and subsequent conjugation steps.50-90%, sensitive to pH and hydrolysis of the NHS ester.
Resulting Linkage Dependent on the reactive group at the other end of the PEG linker.Stable amide bond.[1]
Stability of Resulting Conjugate Dependent on the formed linkage.The amide bond is highly stable.[1]

Signaling Pathways and Experimental Workflows

The choice between a Boc-protected and an NHS-ester PEG linker dictates the experimental workflow. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and the distinct workflows for each linker type.

Boc_Deprotection_and_Conjugation cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation Boc_PEG Boc-NH-PEG-X Deprotected_PEG H₂N-PEG-X Boc_PEG->Deprotected_PEG Acidic Cleavage Byproducts CO₂ + Isobutylene Boc_PEG->Byproducts Acid TFA in DCM Acid->Deprotected_PEG Conjugate Target-CO-NH-PEG-X Deprotected_PEG->Conjugate Target_Molecule Target Molecule (e.g., with -COOH) Activated_Target Activated Target (e.g., NHS-ester) Target_Molecule->Activated_Target Activation (e.g., EDC/NHS) Activated_Target->Conjugate

Workflow for bioconjugation using a Boc-protected PEG linker.

NHS_Ester_Conjugation NHS_PEG NHS-Ester-PEG-X Conjugate Target-NH-CO-PEG-X NHS_PEG->Conjugate NHS_byproduct N-hydroxysuccinimide NHS_PEG->NHS_byproduct Released Target_Amine Target Molecule with Primary Amine (e.g., Protein-NH₂) Target_Amine->Conjugate Nucleophilic Attack (pH 7.2-8.5)

Workflow for bioconjugation using an NHS-ester PEG linker.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. The following are representative protocols for key experiments.

Protocol 1: Boc Deprotection of a PEG Linker

Objective: To remove the Boc protecting group from a PEG linker to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator or a stream of nitrogen

Procedure:

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress using an appropriate analytical method, such as LC-MS or TLC, to confirm the disappearance of the starting material.

  • Work-up: Remove the DCM and excess TFA by rotary evaporation or under a stream of nitrogen. The resulting deprotected amine-PEG linker can be used directly in the next step or purified by an appropriate method if necessary.

Protocol 2: Conjugation of an NHS-Ester PEG Linker to a Protein

Objective: To conjugate an NHS-ester functionalized PEG linker to the primary amines (e.g., lysine residues) of a protein.

Materials:

  • NHS-Ester PEG Linker

  • Protein to be PEGylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Linker Preparation: Immediately before use, dissolve the NHS-Ester PEG linker in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). Do not store the solution as the NHS-ester is susceptible to hydrolysis.[6]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 30 minutes to consume any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis or using a size-exclusion chromatography column.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Conclusion: Making an Informed Choice

The choice between a Boc-protected and an NHS-ester PEG linker is contingent upon the specific requirements of the bioconjugation strategy.

NHS-ester PEG linkers offer a straightforward and efficient method for the direct PEGylation of proteins and other amine-containing molecules.[1] They are ideal for applications where rapid conjugation is desired and a degree of product heterogeneity is acceptable.[6]

Boc-protected PEG linkers , on the other hand, provide greater versatility and control, making them a powerful tool for complex, multi-step syntheses.[1] The ability to deprotect the amine in a separate step allows for orthogonal conjugation strategies, enabling the sequential addition of different molecular entities. This level of control is crucial for the construction of well-defined and homogeneous bioconjugates, such as ADCs with a specific drug-to-antibody ratio (DAR).[6]

Ultimately, the decision rests on balancing the need for synthetic versatility and product homogeneity against the desire for a simpler, more direct conjugation process. For complex constructs requiring sequential modifications, a Boc-protected PEG linker is the superior choice. For more straightforward PEGylation, NHS-ester PEG linkers provide a robust and well-established solution.

References

A Researcher's Guide to Analytical Techniques for Characterizing PEGylated Biopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to biopharmaceuticals, a process known as PEGylation, is a leading strategy for enhancing the therapeutic properties of proteins, peptides, and other biologics. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and circulating half-life while reducing immunogenicity and susceptibility to proteolytic degradation.[1][2] However, the PEGylation process can result in a heterogeneous mixture of products, including molecules with varying numbers of PEG chains attached at different sites, as well as unreacted protein and free PEG.[3]

Comprehensive characterization of these complex molecules is a critical quality attribute (CQA) essential for ensuring product consistency, efficacy, and safety.[2] This guide provides an objective comparison of the primary analytical techniques used to characterize PEGylated biopharmaceuticals, complete with supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific information required, such as the degree of PEGylation, the location of PEG attachment, or the presence of aggregates.[1][4] No single technique can provide a complete characterization; therefore, a combination of orthogonal methods is often necessary.[5]

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius in solution. Larger molecules elute earlier.[1]Degree of PEGylation (estimation), quantification of aggregates and free PEG.[1][6]Robust, reproducible, and excellent for purity analysis and separating high molecular weight species.[1][7]Resolution may be insufficient to separate species with similar hydrodynamic radii, such as positional isomers.[4][8] Molar mass is estimated based on column calibration, which can be inaccurate for PEGylated proteins due to their unique conformation.[9][10]
SEC with Multi-Angle Light Scattering (SEC-MALS) SEC is coupled with MALS, UV, and differential Refractive Index (dRI) detectors to determine the absolute molar mass of eluting species, independent of their shape or elution time.[11][12]Absolute molar mass of the conjugate, protein, and PEG components; precise degree of PEGylation; size (radius of gyration); detection of aggregates.[12][13]Provides absolute molar mass without relying on column calibration standards.[10] Can differentiate species with similar sizes but different masses.[11]Requires knowledge of the specific refractive index increment (dn/dc) for both the protein and PEG.[10] Can be complex to set up and analyze data.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules to determine their molecular weight with high precision.Precise molecular weight of the conjugate, distribution of PEGylated species, and average degree of PEGylation. Peptide mapping (LC-MS/MS) identifies the specific amino acid residues where PEG is attached.[11]High sensitivity (picomole to femtogram range) and high resolution, providing definitive molecular weight information.[4] The most powerful method for identifying PEGylation sites.[4]The polydispersity of PEG can complicate mass spectra, leading to spectral congestion.[8][14] High-resolution instrumentation is often required.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information. The degree of PEGylation is determined by comparing the integral of PEG-specific proton signals to protein-specific signals.[15]Precise degree of PEGylation, structural confirmation of the PEG moiety, information on higher-order structure and conformational changes upon PEGylation.[4][15]Provides quantitative information without requiring separation.[15] Can offer unique insights into the structural consequences of PEGylation.[4]Low throughput and requires a relatively large amount of sample (mg range).[16] Signal overlap can be an issue in complex or high molecular weight molecules.[15]
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity. PEGylation significantly alters a protein's hydrophobicity, allowing for separation of the conjugate, unconjugated protein, and free PEG.[17]Separation and quantification of PEGylated species, purity analysis.Often provides excellent resolution between different PEGylated forms and unreacted components.[8]Can lead to protein denaturation. Poor peak shape and low recovery can occur, often requiring optimization with elevated temperatures or different stationary phases.[8][17]
Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD) Universal detection methods that respond to all non-volatile analytes after nebulization and solvent evaporation. Often coupled with HPLC.Quantification of analytes that lack a UV chromophore, such as free PEG and certain PEGylation reagents.[11][18]Enables the quantification of PEG species that are otherwise difficult to detect.[19][20]The response is not always linear and can be dependent on mobile phase composition.
Trinitrobenzene Sulfonic Acid (TNBS) Assay A colorimetric assay that quantifies the number of free primary amine groups (e.g., on lysine (B10760008) residues) remaining after a PEGylation reaction.Indirect estimation of the degree of PEGylation by measuring the consumption of available amine groups.[16]Simple, high-throughput, and does not require sophisticated instrumentation.Provides an indirect and average measure; it does not give information on the distribution of PEGylated species or the specific sites of modification.[16]
Quantitative Performance Comparison
TechniqueSensitivity (LOD/LOQ)Precision (RSD)Throughput
SEC-HPLC LOD: ~3 µg/mL, LOQ: ~12 µg/mL for PEGylated proteins.[1][6]High (<1% for retention time, <3% for peak area).[1][6]High
SEC-MALS Moderate (µg to mg range).[16]HighModerate
Mass Spectrometry High (pmol to fmol range).[16]HighHigh (especially MALDI-TOF)
NMR Spectroscopy Low (mg range).[16]HighLow
RP-HPLC Moderate to HighHighHigh
TNBS Assay Moderate (µg range).[16]ModerateHigh

Experimental Protocols & Methodologies

Detailed and reproducible protocols are crucial for obtaining accurate results. Below are methodologies for key analytical techniques.

SEC-MALS for Absolute Molar Mass and Degree of PEGylation

Objective: To determine the absolute molar mass of the PEGylated conjugate and its components (protein and PEG) to calculate the precise degree of conjugation.[11]

Methodology:

  • System Setup: Couple a Size-Exclusion Chromatography (SEC) system to a series of in-line detectors: a UV detector, a Multi-Angle Light Scattering (MALS) detector, and a differential Refractive Index (dRI) detector.[21]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, such as 10 mM succinate (B1194679) containing 3.5% (w/v) sorbitol and 0.3 M L-arginine at pH 5.5, and ensure it is thoroughly degassed.[10]

  • Column Equilibration: Equilibrate the SEC column (e.g., a column with a pore size appropriate for the conjugate size, such as 500 Å) with the mobile phase at a constant flow rate until stable baselines are achieved for all detectors.[10][11]

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.

  • Injection and Data Collection: Inject the sample onto the equilibrated column and collect data from the UV, MALS, and dRI detectors simultaneously.[11]

  • Data Analysis:

    • Use specialized software (e.g., ASTRA™) for conjugate analysis.[11][21]

    • The software utilizes the signals from all three detectors. The UV signal is primarily used to determine the protein concentration, while the dRI signal measures the total concentration of both protein and PEG.[21]

    • The MALS detector measures the light scattered by the eluting molecules, which is directly proportional to their molar mass.[12]

    • By combining these inputs with the known extinction coefficient of the protein and the specific refractive index increments (dn/dc) of both the protein and the PEG, the software calculates the absolute molar mass of the entire conjugate, as well as the separate masses of the protein and PEG components for each eluting fraction.[10][21]

    • The degree of PEGylation is determined by dividing the calculated molar mass of the PEG moiety by the known molar mass of a single PEG chain.[11]

Mass Spectrometry (Peptide Mapping) for PEGylation Site Analysis

Objective: To identify the specific amino acid residues where PEG chains are covalently attached.[11]

Methodology:

  • Denaturation and Reduction: Denature the PEGylated protein in a buffer containing a chaotropic agent (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride) and a reducing agent (e.g., dithiothreitol, DTT) to break disulfide bonds. Incubate at an appropriate temperature (e.g., 37-56 °C).

  • Alkylation: Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) (IAA) in the dark to prevent disulfide bonds from reforming.[11]

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration to a level compatible with the chosen protease (e.g., trypsin).

    • Add the protease (e.g., trypsin at a 1:20 to 1:50 enzyme:protein ratio) and incubate overnight at its optimal temperature (e.g., 37 °C for trypsin).[11]

  • Sample Clean-up: Quench the digestion by adding an acid (e.g., formic acid). Desalt the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTip or ZipTip) to remove salts and detergents.[11]

  • LC-MS/MS Analysis:

    • Inject the desalted peptides onto a reverse-phase liquid chromatography column (e.g., a nano-LC column).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. The eluent is directly introduced into the mass spectrometer.

    • The mass spectrometer is operated in a data-dependent acquisition mode. It first performs a full scan (MS1) to determine the m/z of the eluting peptides.

    • It then selects the most intense ions for fragmentation (e.g., via collision-induced dissociation, CID) and performs a tandem MS scan (MS/MS or MS2) to obtain fragment ion spectra.[3]

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS spectra against the known protein sequence.

    • The software will identify peptides whose mass has increased by the mass of the PEG moiety.

    • The fragmentation pattern in the MS/MS spectrum of the modified peptide is then used to pinpoint the exact amino acid residue that was PEGylated.[11]

¹H-NMR Spectroscopy for Degree of PEGylation

Objective: To quantitatively determine the average number of PEG chains attached to a protein.[22]

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the purified, lyophilized PEGylated protein in a deuterated solvent (e.g., D₂O).[15]

    • To the same solution, add a known concentration of an internal standard that does not have signals overlapping with the protein or PEG signals (e.g., potassium hydrogen phthalate, KHP).[23]

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[23]

    • Use a standard single-pulse experiment, incorporating a water suppression technique if using a solvent like D₂O.[15]

    • Ensure a sufficient number of scans are averaged to achieve a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic, strong singlet peak from the repeating ethylene (B1197577) oxide units (-O-CH₂-CH₂-) of PEG, which typically appears around 3.6 ppm.[15]

    • Identify a well-resolved peak from the internal standard (e.g., ~7.5 ppm for KHP) and one or more well-resolved peaks corresponding to specific protons on the protein (e.g., aromatic protons between 6.5-8.0 ppm).[23]

    • Integrate the peak areas for the PEG signal, the protein signal, and the internal standard signal.[22]

  • Calculation of Degree of PEGylation:

    • Use the integral of the internal standard and its known concentration to determine the absolute concentration of the protein in the sample.

    • Compare the integral of the PEG signal to the integral of the protein signal.[22]

    • Knowing the number of protons contributing to each signal (e.g., 4 protons per repeating PEG unit, and a known number of aromatic protons for the protein), calculate the molar ratio of PEG to protein. This ratio represents the average degree of PEGylation.

Visualizations

G General Workflow for Characterization of PEGylated Biopharmaceuticals cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 In-depth Structural Analysis Reaction PEGylation Reaction (Protein + Activated PEG) Purification Purification (e.g., IEX, HIC, or SEC) To remove free PEG and unreacted protein Reaction->Purification SEC_MALS SEC-MALS - Molar Mass - Degree of PEGylation - Aggregation Purification->SEC_MALS MS_Intact Intact Mass Spec (MS) - Molar Mass Distribution - Confirm Degree of PEGylation Purification->MS_Intact RP_HPLC RP-HPLC / SDS-PAGE - Purity Assessment - Heterogeneity Purification->RP_HPLC Peptide_Mapping Peptide Mapping (LC-MS/MS) - Identify PEGylation Site(s) SEC_MALS->Peptide_Mapping For detailed analysis MS_Intact->Peptide_Mapping NMR NMR Spectroscopy - Confirm Degree of PEGylation - Higher-Order Structure Peptide_Mapping->NMR For structural confirmation

Caption: General workflow for PEGylated biopharmaceutical characterization.

G Decision Guide for Selecting an Analytical Technique Start What is the primary analytical question? Q_MolarMass Need absolute molar mass and aggregation state? Start->Q_MolarMass Q_Site Need to identify the exact attachment site? Start->Q_Site Q_Purity Need routine purity, free PEG, and heterogeneity assessment? Start->Q_Purity Q_Structure Need to confirm structure and degree of PEGylation without separation? Start->Q_Structure Q_MolarMass->Q_Purity No A_SECMALS Use SEC-MALS Q_MolarMass->A_SECMALS Yes Q_Site->Q_MolarMass No A_MS Use Peptide Mapping (LC-MS/MS) Q_Site->A_MS Yes A_SEC Use SEC-HPLC (with UV and/or CAD/ELSD) Q_Purity->A_SEC Focus on size variants A_RPHPLC Use RP-HPLC Q_Purity->A_RPHPLC Focus on hydrophobicity Q_Structure->Q_Site No A_NMR Use NMR Spectroscopy Q_Structure->A_NMR Yes

Caption: Decision guide for selecting an analytical technique.

G Experimental Workflow for SEC-MALS Analysis cluster_detectors Data Acquisition HPLC HPLC System (Pump, Autosampler) Column SEC Column HPLC->Column Mobile Phase + Sample Injection UV UV Detector Column->UV Elution MALS MALS Detector UV->MALS Software Analysis Software (e.g., ASTRA) UV->Software Absorbance Signal RI dRI Detector MALS->RI MALS->Software Light Scattering Signal RI->Software Refractive Index Signal Output Results: - Absolute Molar Mass - Degree of PEGylation - Size (Rg) - Aggregate Quantification Software->Output Conjugate Analysis Algorithm

Caption: Experimental workflow for SEC-MALS analysis.

References

Navigating the Impact of PEGylation on Protein Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the true biological activity of a PEGylated protein is critical. The covalent attachment of polyethylene (B3416737) glycol (PEG) is a powerful technique to enhance a protein's pharmacokinetic properties, but it can also present a double-edged sword by potentially diminishing its biological function. This guide provides an objective comparison of key methods to assess the biological activity of PEGylated proteins, supported by experimental data and detailed protocols.

PEGylation, the process of attaching PEG chains to a protein, is a widely adopted strategy to increase a therapeutic protein's serum half-life, improve its stability, and reduce its immunogenicity.[1] However, the addition of PEG moieties can introduce steric hindrance, which may interfere with the protein's interaction with its target receptors or substrates, thereby affecting its biological activity.[1] A comprehensive evaluation of a PEGylated protein's performance is therefore essential.

In Vitro Assessment of PEGylated Protein Activity

A variety of in vitro assays are employed to quantify the impact of PEGylation on a protein's biological function. These assays typically compare the activity of the PEGylated protein to its non-PEGylated counterpart.

Receptor Binding Affinity

A crucial aspect of many therapeutic proteins' mechanism of action is their binding to specific cell surface receptors. PEGylation can potentially hinder this interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the kinetics of this binding in real-time.[1]

Table 1: Comparison of Receptor Binding Affinity for PEGylated vs. Non-PEGylated Proteins

ProteinAssay TypeParameterNon-PEGylatedPEGylatedKey Considerations
Anti-p185(HER-2) Antibody FragmentSurface Plasmon Resonance (SPR)Apparent AffinityHigh~5-fold decreaseThe attachment of a 20-kDa PEG moiety led to a reduction in apparent affinity, primarily due to slower apparent on-rates.[2]
Epoetin-betaReceptor Binding AssayAssociation RateStandardSlowerPEGylation can modulate the drug's activity at the receptor level, contributing to a less frequent dosing regimen.[3]
Epoetin-betaReceptor Binding AssayDissociation RateStandardFasterA faster dissociation rate for the PEGylated form was observed.[3]
Enzyme Kinetics

For therapeutic enzymes, it is vital to assess how PEGylation affects their catalytic activity. This is typically done by determining the Michaelis-Menten kinetic parameters, Km and Vmax.[4][5]

Table 2: Comparison of Enzyme Kinetic Parameters for PEGylated vs. Non-PEGylated Enzymes

EnzymePEG MoietyParameterNon-PEGylatedPEGylatedKey Findings
Recombinant Methioninase (rMETase)5 kDa MEGC-PEGKm (mM)0.530.60 - 0.73PEGylation had little effect on the catalytic properties of rMETase.[4]
Recombinant Methioninase (rMETase)5 kDa MEGC-PEGVmax (µmol/min)0.050.04Minimal impact on the maximum reaction velocity was observed.[4]
α-Chymotrypsin700, 2000, or 5000 Da mPEGKm0.05Up to 0.19Substrate affinity was lowered, as evidenced by an increase in Km.[5]
α-Chymotrypsin700, 2000, or 5000 Da mPEGkcatBaselineDecreased by up to 50%The catalytic turnover rate decreased with PEGylation.[5]
Cell-Based Assays

Cell-based assays provide a more physiologically relevant measure of a PEGylated protein's potency by evaluating its effect on cellular responses, such as proliferation, cytotoxicity, or the inhibition of viral effects.[6]

Table 3: Comparison of In Vitro Potency for PEGylated vs. Non-PEGylated Proteins

ProteinAssay TypeParameterNon-PEGylatedPEGylatedKey Considerations
PEGylated Antibody-Drug Conjugate (ADC)Cell-Based Cytotoxicity AssayIC50Lower (higher potency)Higher (lower potency)The higher IC50 for the PEGylated ADC may be due to reduced binding affinity or slower internalization.[1]
InterferonCytopathic Effect Inhibition AssayAntiviral ActivityHighPotentially ReducedThe assay measures the ability of interferon to protect cells from viral infection.[6]
Granulocyte Colony-Stimulating Factor (G-CSF)Cell Proliferation AssayProliferative ActivityHighPotentially ReducedThis assay assesses the ability of G-CSF to stimulate the proliferation of a responsive cell line.[6]

In Vivo Efficacy of PEGylated Proteins

While in vitro assays are crucial for initial characterization, in vivo studies are the ultimate measure of a PEGylated protein's therapeutic efficacy. PEGylation is designed to enhance in vivo performance by extending the protein's circulation time and reducing its clearance.[7]

Table 4: Comparison of In Vivo Efficacy and Pharmacokinetics

ProteinAnimal ModelParameterNon-PEGylatedPEGylatedKey Findings
rhTIMP-1-Elimination Half-life1.1 h28 hA significant increase in in vivo half-life was observed.
Bovine Serum Albumin-Half-life13.6 min4.5 hPEGylation dramatically extended the circulation time.
Erythropoietin (EPO)MouseReticulocyte ProductionStandard ResponseSustained ResponsePEGylated EPO leads to a more prolonged stimulation of red blood cell precursors.[8]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable and comparable data.

Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation constant (K_D) of a PEGylated protein to its receptor.[9]

  • Immobilization of Ligand: Covalently immobilize the receptor (ligand) onto the surface of a sensor chip.[9]

  • Analyte Injection: Inject a series of concentrations of the PEGylated and non-PEGylated protein (analyte) over the sensor surface to monitor the association phase in real-time.[9]

  • Dissociation Phase: Flow buffer over the surface to monitor the dissociation of the protein from the receptor.[9]

  • Regeneration: Regenerate the sensor surface to remove the bound protein before the next injection.[9]

  • Data Analysis: Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_a, k_d, and K_D. A higher K_D value for the PEGylated protein indicates lower binding affinity.[9]

Cell Proliferation Assay (MTT Assay)

Objective: To assess the ability of a PEGylated growth factor (e.g., G-CSF) to stimulate the proliferation of a responsive cell line.[6]

  • Cell Plating: Plate a G-CSF-dependent cell line (e.g., NFS-60) in a 96-well plate.

  • Sample Preparation: Prepare serial dilutions of the native and PEGylated G-CSF.[6]

  • Incubation: Add the diluted samples to the cells and incubate for a period that allows for cell proliferation (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[10]

  • Quantification: Measure the absorbance of the formazan product using a plate reader. The absorbance is directly proportional to the number of viable cells.[6]

  • Data Analysis: Determine the activity by comparing the dose-response curves of the native and PEGylated G-CSF.[6]

In Vivo Reticulocyte Production Assay for PEGylated EPO

Objective: To evaluate the in vivo biological activity of PEGylated erythropoietin (EPO) by measuring its effect on red blood cell production in mice.[8]

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.[8]

  • Dosing: Administer a single subcutaneous injection of the EPO standard, PEGylated EPO test sample, or vehicle control to groups of mice.[8]

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., daily for 8 days).[8]

  • Reticulocyte Analysis: Determine the percentage of reticulocytes in the blood samples using a flow cytometer or by manual counting after staining with a specific dye (e.g., new methylene (B1212753) blue).[8]

Visualizing the Molecular and Experimental Landscape

Diagrams of signaling pathways and experimental workflows can aid in understanding the complex biological processes and experimental designs.

experimental_workflow cluster_prep Sample Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_native Prepare Non-PEGylated Protein Dilutions add_samples Add Protein Dilutions to Wells prep_native->add_samples prep_peg Prepare PEGylated Protein Dilutions prep_peg->add_samples plate_cells Plate Target Cells in 96-well Plate plate_cells->add_samples incubate Incubate for Defined Period add_samples->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate2 Incubate for Color Development add_reagent->incubate2 read_plate Read Absorbance on Plate Reader incubate2->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves compare_activity Compare Potency (e.g., EC50) plot_curves->compare_activity

Caption: Workflow for a cell-based proliferation assay.

Many therapeutic proteins that undergo PEGylation, such as interferons, erythropoietin, and G-CSF, exert their effects through the JAK-STAT signaling pathway.

JAK_STAT_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IFN, EPO, G-CSF) receptor Cytokine Receptor cytokine->receptor Binding & Dimerization jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation transcription Gene Transcription dna->transcription

Caption: The JAK-STAT signaling pathway.[2][4][8]

References

Safety Operating Guide

Navigating the Disposal of HOOCCH2O-PEG4-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to handling HOOCCH2O-PEG4-CH2COOH for any purpose, including disposal, all laboratory personnel must be equipped with the following standard Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

It is recommended to handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Disposal Workflow: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity and purity of the waste. The following workflow provides a clear decision-making process for safe disposal.

G cluster_0 Disposal Assessment cluster_1 In-Lab Neutralization (for small, uncontaminated quantities) cluster_2 Professional Chemical Waste Disposal start Start: Assess this compound Waste decision Small Quantity (<5g) & Uncontaminated? start->decision neutralize Neutralize with dilute base (e.g., sodium bicarbonate) to pH 6-8 decision->neutralize Yes collect_waste Collect in a designated, labeled, and sealed container decision->collect_waste No (Large Quantity or Contaminated) sewer_disposal Dispose down the sanitary sewer with copious amounts of water neutralize->sewer_disposal store_waste Store in a cool, dry, well-ventilated area for chemical waste collect_waste->store_waste professional_disposal Arrange for pickup by a licensed chemical waste management service store_waste->professional_disposal

Caption: Disposal decision workflow for this compound.

Detailed Disposal Procedures

Based on the workflow, two primary disposal pathways are recommended:

1. In-Lab Neutralization for Small, Uncontaminated Quantities:

For small quantities (generally less than 5 grams) of pure, uncontaminated this compound, an in-lab neutralization procedure can be performed. This should be carried out in a chemical fume hood.

  • Step 1: Dilution: Dissolve the this compound waste in a suitable amount of water.

  • Step 2: Neutralization: Slowly add a dilute basic solution, such as sodium bicarbonate or sodium hydroxide, while stirring and monitoring the pH. Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Step 3: Final Disposal: Once neutralized, and provided the solution contains no other hazardous materials, it can typically be disposed of down the sanitary sewer with a large volume of running water, in accordance with local regulations.[1]

2. Professional Disposal for Large or Contaminated Quantities:

For larger quantities or waste containing contaminants, professional disposal is the required and safer option.

  • Step 1: Segregation and Containment: Collect the waste in a clearly labeled, leak-proof, and chemically compatible container. The label should prominently display "Waste this compound" and list any other components in the mixture.[1][2]

  • Step 2: Storage: Store the sealed container in a designated, cool, dry, and well-ventilated area specifically for chemical waste. Keep the container away from incompatible materials such as strong oxidizing agents.[2]

  • Step 3: Arrange for Collection: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste management company to arrange for the collection and disposal of the waste.[2] Always follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the table below summarizes key information for related compounds that inform these disposal procedures.

PropertyValue (for related compounds)SourceRelevance to Disposal
Physical Form Liquid or SolidSigma-AldrichDetermines handling and storage requirements.
Storage Class 10 - Combustible liquids (for Boc-NH-PEG4-C3-acid)Sigma-Aldrich[2]Indicates that the substance may be combustible and should be kept away from heat and ignition sources.
Storage Temperature -20°CMedChem Express, Sigma-Aldrich[2][3]Important for maintaining chemical stability, but waste is typically stored at ambient temperature in a designated area.
Transport Information Not regulated as a dangerous good (for Polyethylene (B3416737) Glycol)Fisher Scientific[4]Suggests low transport hazard for the base polymer, but the carboxylic acid functional groups may alter classification.

Disclaimer: The information provided in this guide is based on the best available data for similar chemical compounds. It is imperative to consult your institution's specific safety guidelines and a certified safety professional before proceeding with any chemical disposal. Always adhere to all local, state, and federal regulations concerning chemical waste management.

References

Essential Safety and Operational Guide for Handling HOOCCH2O-PEG4-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with HOOCCH2O-PEG4-CH2COOH. Adherence to these procedures is critical for ensuring laboratory safety, experimental integrity, and proper environmental stewardship.

Chemical and Physical Properties

While a specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, the following information has been compiled from various sources. It is imperative to handle this chemical with the care afforded to all laboratory reagents.

PropertyValueSource
CAS Number 77855-75-5[1]
Molecular Formula C12H22O9[1]
Molecular Weight 310.30 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Purity Typically ≥95% up to 99.31%[1][2]
Solubility Soluble in water and most organic solvents[2]

Hazard Identification and Personal Protective Equipment (PPE)

Although polyethylene (B3416737) glycol (PEG) compounds are generally considered to have low toxicity, the presence of dicarboxylic acid functional groups necessitates careful handling to mitigate potential hazards such as skin and eye irritation.[3][4] The following PPE is recommended for handling this compound.

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against potential splashes which could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5]Prevents direct skin contact and potential irritation. Gloves should be inspected before use and changed if contaminated.[5]
Body Protection A standard, long-sleeved laboratory coat.[2][3]Protects skin and personal clothing from spills.
Work Area All handling procedures should be conducted in a well-ventilated chemical fume hood.[3][5]Minimizes the inhalation of any potential aerosols or vapors.

Step-by-Step Handling and Storage Protocol

A systematic approach to handling and storage is crucial for safety and maintaining the integrity of the compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • For long-term storage, a temperature of -20°C to 4°C is advisable to prevent degradation.[2]

  • Protect from light and moisture.[2]

  • Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

Weighing and Transfer:

  • Designate a specific area within a chemical fume hood for handling.[5]

  • To prevent the generation of aerosols, handle the liquid carefully.

  • Use appropriate, clean laboratory equipment (e.g., pipettes, spatulas) for transfer.

  • Seal the container immediately after use.

Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[5]

  • Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

Waste Segregation and Collection:

  • Uncontaminated Waste: Since polyethylene glycol is biodegradable, uncontaminated this compound is not typically classified as hazardous waste.[6] However, it should not be disposed of down the drain.[6][7]

  • Contaminated Waste: If mixed with hazardous materials, the entire mixture must be treated as hazardous waste, following the disposal requirements for the hazardous components.[7]

  • Containerization: Collect all waste in a designated, chemically compatible, and clearly labeled container.[4][7] The label should include the full chemical name and any associated hazards.[5]

Final Disposal:

  • The sealed and labeled waste container must be disposed of in accordance with all applicable local, state, and federal regulations.[4]

  • It is highly recommended to consult your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for final disposal procedures.[3][7]

Experimental Protocol: General Bioconjugation

This compound is a symmetric PEG linker commonly used in the synthesis of homo-PROTACs and other bioconjugates.[1][8] The following is a generalized protocol for activating the carboxylic acid groups for conjugation to an amine-containing molecule.

Objective: To activate the terminal carboxylic acid groups of this compound for subsequent reaction with a primary amine.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Amine-containing molecule of interest

  • Reaction vessel and magnetic stirrer

  • Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring

Procedure:

  • Dissolution: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the appropriate anhydrous solvent.

  • Activation: Add NHS (2.2 equivalents) and DCC or EDC (2.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the activation reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Filtration (if using DCC): If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Conjugation: Add the amine-containing molecule (1.0 equivalent) to the activated linker solution.

  • Reaction: Allow the conjugation reaction to proceed at room temperature. The reaction time will vary depending on the reactivity of the amine. Monitor the reaction by TLC or HPLC.

  • Purification: Once the reaction is complete, purify the desired conjugate using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

Workflow Diagrams

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain MSDS Obtain MSDS Conduct Risk Assessment Conduct Risk Assessment Obtain MSDS->Conduct Risk Assessment Assemble PPE Assemble PPE Conduct Risk Assessment->Assemble PPE Prepare Fume Hood Prepare Fume Hood Assemble PPE->Prepare Fume Hood Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Prepare Fume Hood->Weigh/Measure in Fume Hood Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Seal Container After Use Seal Container After Use Perform Experiment->Seal Container After Use Decontaminate Equipment Decontaminate Equipment Seal Container After Use->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store Waste Appropriately Store Waste Appropriately Label Waste Container->Store Waste Appropriately Arrange for Disposal Arrange for Disposal Store Waste Appropriately->Arrange for Disposal

Caption: Workflow for the safe handling of this compound.

Spill Response Protocol Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Notify Supervisor/EHS Notify Supervisor/EHS Evacuate Area->Notify Supervisor/EHS Don Appropriate PPE Don Appropriate PPE Notify Supervisor/EHS->Don Appropriate PPE Contain Spill with Absorbent Contain Spill with Absorbent Don Appropriate PPE->Contain Spill with Absorbent Collect Contaminated Material Collect Contaminated Material Contain Spill with Absorbent->Collect Contaminated Material Place in Labeled Waste Container Place in Labeled Waste Container Collect Contaminated Material->Place in Labeled Waste Container Clean and Decontaminate Spill Area Clean and Decontaminate Spill Area Place in Labeled Waste Container->Clean and Decontaminate Spill Area Dispose of Waste Dispose of Waste Clean and Decontaminate Spill Area->Dispose of Waste

Caption: Step-by-step protocol for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HOOCCH2O-PEG4-CH2COOH
Reactant of Route 2
Reactant of Route 2
HOOCCH2O-PEG4-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.